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  • Product: 5-Chloro-2-(hydroxymethyl)benzonitrile
  • CAS: 1261759-50-5

Core Science & Biosynthesis

Foundational

synthesis and characterization of 5-Chloro-2-(hydroxymethyl)benzonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-(hydroxymethyl)benzonitrile Abstract 5-Chloro-2-(hydroxymethyl)benzonitrile is a valuable bifunctional molecule that serves as a key interme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-(hydroxymethyl)benzonitrile

Abstract

5-Chloro-2-(hydroxymethyl)benzonitrile is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, which incorporates a reactive hydroxymethyl group, a nitrile moiety, and a chlorinated aromatic ring, offers multiple avenues for synthetic modification. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques essential for its structural confirmation and purity assessment. Designed for researchers and professionals in chemical synthesis and drug development, this document combines theoretical principles with practical, field-proven protocols to ensure reproducible and efficient outcomes.

Strategic Approach to Synthesis

The synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile is most efficiently approached via the selective reduction of a corresponding aldehyde precursor. This strategy is predicated on the commercial availability of the starting material and the high-yielding, chemoselective nature of modern reducing agents.

Retrosynthetic Analysis

The primary disconnection for the target molecule is at the C-O bond of the hydroxymethyl group, leading back to the aldehyde, 5-chloro-2-cyanobenzaldehyde. This precursor is an ideal starting material as the reduction of an aldehyde to a primary alcohol is a fundamental and well-understood transformation in organic chemistry.

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is selected as the reducing agent of choice for this transformation. The rationale behind this selection is threefold:

  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting more robust functional groups like nitriles or aryl chlorides. This selectivity is crucial for preventing over-reduction or unwanted side reactions.

  • Operational Simplicity: The reaction can be conducted under mild conditions, typically at room temperature in alcoholic solvents like methanol or ethanol, which are excellent for dissolving both the substrate and the reagent.

  • Safety and Handling: Compared to more potent hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, as it is stable in air and reacts slowly with protic solvents.

The proposed synthetic transformation is illustrated in the scheme below:

Scheme 1: Synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile Reaction Scheme

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile.

Materials and Reagents
  • 5-Chloro-2-cyanobenzaldehyde (98% purity)

  • Sodium borohydride (NaBH₄, ≥98% purity)

  • Methanol (Anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (ACS Grade)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-chloro-2-cyanobenzaldehyde in 100 mL of anhydrous methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is critical to control the reaction rate and minimize potential side reactions.

  • Addition of Reducing Agent: Slowly add 1.37 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes. The portion-wise addition prevents a rapid, exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 20 mL of 1 M HCl to the flask, which should still be in a well-ventilated fume hood. This step neutralizes the excess NaBH₄ and the borate esters formed.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with 50 mL of deionized water, followed by 50 mL of brine to remove residual inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) to yield pure 5-Chloro-2-(hydroxymethyl)benzonitrile as a white solid.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve Aldehyde in Methanol cool 2. Cool to 0-5 °C dissolve->cool Stirring add_nabh4 3. Add NaBH4 (Portion-wise) cool->add_nabh4 Ice Bath stir 4. Stir & Monitor (TLC) add_nabh4->stir Warm to RT quench 5. Quench with HCl stir->quench Reaction Complete evaporate 6. Remove Methanol quench->evaporate extract 7. Extract with Ethyl Acetate evaporate->extract wash_dry 8. Wash & Dry extract->wash_dry isolate 9. Recrystallize Product wash_dry->isolate end end isolate->end Pure Product

Diagram 1: Step-by-step synthesis workflow.

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 5-Chloro-2-(hydroxymethyl)benzonitrile. The following techniques are standard for this purpose.

Spectroscopic Data Summary

The table below summarizes the expected spectroscopic data for the target compound.

Technique Functional Group Expected Observation
¹H NMR Ar-H δ 7.5-7.8 ppm (multiplets, 3H)
-CH ₂OHδ ~4.8 ppm (singlet or doublet, 2H)
-CH₂OH δ ~2.5-3.5 ppm (broad singlet, 1H, exchangeable with D₂O)
¹³C NMR Ar-C δ 110-140 ppm (multiple signals)
-C Nδ ~117 ppm
-C H₂OHδ ~63 ppm
IR Spectroscopy O-H (alcohol)3400-3200 cm⁻¹ (broad)
C-H (aromatic)3100-3000 cm⁻¹
C≡N (nitrile)2240-2220 cm⁻¹ (sharp, medium intensity)
C-Cl800-600 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z ~169
Isotope Peak [M+2]⁺m/z ~171 (approx. 33% intensity of [M]⁺)
Expert Analysis of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct regions. The aromatic region (δ 7.5-7.8 ppm) will display signals for the three protons on the benzene ring. The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected around δ 4.8 ppm. The hydroxyl proton (-OH) will appear as a broad, D₂O-exchangeable singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all seven unique carbon atoms. The nitrile carbon is a key indicator, appearing around δ 117 ppm. The benzylic carbon of the hydroxymethyl group will be found upfield around δ 63 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A strong, broad absorption band between 3400-3200 cm⁻¹ confirms the presence of the hydroxyl group.[1][2] A sharp, medium-intensity peak around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[1]

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. There will be an [M]⁺ peak (for the ³⁵Cl isotope) and an [M+2]⁺ peak (for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1, providing unambiguous evidence for the presence of one chlorine atom in the molecule.[3]

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Confirm C-H Framework & Connectivity nmr->nmr_data ir_data Identify Functional Groups (-OH, -C≡N) ir->ir_data ms_data Confirm Molecular Weight & Chlorine Presence ms->ms_data final Structure Confirmed nmr_data->final ir_data->final ms_data->final

Diagram 2: Workflow for structural characterization.

Safety and Handling

  • 5-Chloro-2-cyanobenzaldehyde: Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Store in a cool, dry place away from acids and water.

  • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile via the sodium borohydride reduction of 5-chloro-2-cyanobenzaldehyde is a robust, efficient, and reliable method suitable for laboratory-scale production. The protocol's success hinges on careful temperature control and adherence to standard work-up procedures. The outlined characterization techniques—NMR, IR, and MS—provide a comprehensive and self-validating system for confirming the structure and ensuring the purity of the final product, making it suitable for subsequent applications in pharmaceutical and materials science research.

References

  • BenchChem. Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile.
  • Rasayan Journal of Chemistry. Novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones and their derivatives. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. [Link]

  • ChemicalBook. *Synthesis of 2-amino-5

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 5-Chloro-2-(hydroxymethyl)benzonitrile

Executive Summary 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, agrochemical development, and advanced material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, agrochemical development, and advanced materials synthesis[1]. Featuring an electron-withdrawing nitrile group, a reactive benzylic alcohol, and an aryl chloride substituent, this molecule offers orthogonal reactivity profiles that are highly prized in the construction of fused heterocyclic scaffolds (e.g., isoindolines and phthalazines).

This technical whitepaper outlines the core physicochemical properties of the compound, details its strategic synthetic utility, and provides a self-validating, step-by-step experimental protocol for its synthesis and characterization.

Physicochemical Data & Structural Characteristics

Understanding the baseline physicochemical properties of 5-chloro-2-(hydroxymethyl)benzonitrile is critical for optimizing reaction conditions, particularly concerning solvent selection, thermodynamic control, and downstream purification strategies. The presence of the cyano group imparts a significant dipole moment, while the hydroxymethyl group enables hydrogen bonding. Consequently, the compound is highly soluble in polar aprotic and protic solvents (e.g., THF, DMF, Methanol) but exhibits poor solubility in non-polar hydrocarbons like hexane.

Table 1: Core Physicochemical Specifications

PropertyValue / Description
Chemical Name 5-Chloro-2-(hydroxymethyl)benzonitrile
CAS Registry Number 1261759-50-5
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
SMILES String OCc1ccc(Cl)cc1C#N
Structural Class Halogenated Benzonitrile / Benzyl Alcohol
Physical Appearance Solid (White to off-white powder)
Storage Conditions Inert atmosphere (Argon/N₂), 2–8 °C

Orthogonal Reactivity and Synthetic Pathways

The strategic value of 5-chloro-2-(hydroxymethyl)benzonitrile lies in the orthogonal nature of its functional groups, which allows chemists to selectively manipulate one site without requiring exhaustive protection/deprotection steps for the others.

  • Hydroxymethyl Group (-CH₂OH): Functions as a prime site for activation. It can be readily converted into a potent leaving group (e.g., via thionyl chloride to yield a chloromethyl derivative) for Sₙ2 alkylations, or oxidized to an aldehyde/carboxylic acid.

  • Nitrile Group (-C≡N): Highly stable under mild reducing conditions (such as standard NaBH₄ protocols)[2], but can be selectively reduced to a primary amine using specialized, aggressive borane systems like BH₂N(iPr)₂/LiBH₄[3]. Alternatively, it can be hydrolyzed to an amide or carboxylic acid under strongly acidic or basic thermal conditions.

  • Aryl Chloride (-Cl): Serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) once the more reactive aliphatic groups are utilized.

SynthesisPathway A 5-Chloro-2-formylbenzonitrile Aldehyde Precursor B Selective Reduction NaBH4, MeOH/THF, 0°C A->B Hydride Transfer C 5-Chloro-2-(hydroxymethyl)benzonitrile Bifunctional Core B->C Chemoselective Yield D Chlorination SOCl2, DCM C->D OH Activation F Nitrile Reduction BH2N(iPr)2 / LiBH4 C->F Nitrile Activation E 5-Chloro-2-(chloromethyl)benzonitrile Alkylating Agent D->E SN2 Substitution G 2-(Aminomethyl)-5-chlorobenzyl alcohol Primary Amine F->G Exhaustive Reduction

Figure 1: Synthetic pathways and orthogonal reactivity of 5-chloro-2-(hydroxymethyl)benzonitrile.

Experimental Protocol: Chemoselective Reduction

To synthesize 5-chloro-2-(hydroxymethyl)benzonitrile, the commercially available precursor 5-chloro-2-formylbenzonitrile (CAS: 77532-88-8)[4] is subjected to a mild hydride reduction.

Causality & Design Rationale

Sodium borohydride (NaBH₄) is explicitly selected over Lithium Aluminum Hydride (LiAlH₄) to prevent the over-reduction of the cyano group into a primary amine[2][3]. A mixed solvent system of THF and Methanol is employed. Methanol acts as a protic coordinator; it hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon. This significantly accelerates the hydride transfer from the borohydride anion[2]. The reaction is strictly maintained at 0 °C during the addition phase to manage the exothermic nature of the hydride transfer and suppress any potential nucleophilic attack on the nitrile carbon, which could lead to unwanted side reactions under thermal stress.

Step-by-Step Methodology
  • Preparation: In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve 5-chloro-2-formylbenzonitrile (1.0 eq, 10 mmol, 1.65 g) in a solvent mixture of anhydrous THF (20 mL) and Methanol (5 mL)[2][4].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes to ensure uniform thermal distribution.

  • Hydride Addition: Add Sodium borohydride (NaBH₄) (1.2 eq, 12 mmol, 454 mg) portion-wise over 15 minutes. Crucial: Portion-wise addition prevents rapid hydrogen gas evolution and mitigates thermal spikes that could compromise chemoselectivity.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Reaction completion can be monitored via TLC (Hexane:EtOAc 7:3), observing the complete disappearance of the UV-active aldehyde starting material.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of distilled water (10 mL) or saturated aqueous NH₄Cl.

  • Extraction: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Extract the remaining aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 5-chloro-2-(hydroxymethyl)benzonitrile as a white to off-white solid[1].

Analytical Validation (Self-Validating System)

To ensure trustworthiness and structural integrity, the isolated product must be validated using standard spectroscopic techniques. The protocol is considered successful only when the following spectral benchmarks are met:

  • ¹H NMR (400 MHz, CDCl₃): The successful reduction is confirmed by the complete disappearance of the highly deshielded aldehyde proton singlet (typically ~10.1 ppm). A new singlet corresponding to the benzylic methylene protons (-CH₂-OH) will appear at approximately 4.80 ppm[2]. The hydroxyl proton (-OH) typically appears as a broad singlet around 2.0–2.5 ppm (highly dependent on concentration and solvent).

  • FT-IR (ATR): The strong carbonyl stretching frequency (~1700 cm⁻¹) of the starting material will vanish, replaced by a broad O-H stretching band in the 3200–3400 cm⁻¹ region. The sharp, distinct C≡N stretch at ~2230 cm⁻¹ must remain completely intact, validating the chemoselectivity of the NaBH₄ reduction.

References

  • Bidepharm. "CAS:1261759-50-5, 5-Chloro-2-(hydroxymethyl)benzonitrile". Bidepharm Database. 1

  • BLD Pharm. "77532-88-8 | 5-Chloro-2-formylbenzonitrile". BLD Pharm Catalog. 4

  • ACS Publications. "Continuous Reductions and Reductive Aminations Using Solid NaBH₄". Industrial & Engineering Chemistry Research. 2

  • ACS Publications. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane". The Journal of Organic Chemistry. 3

Sources

Foundational

A Technical Guide to the Spectral Characteristics of 5-Chloro-2-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract Molecular Structure and Predicted Spectroscopic Overview 5-Chloro-2-(hydroxymethyl)benzonitrile possesses a benzene ring substituted with a chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Predicted Spectroscopic Overview

5-Chloro-2-(hydroxymethyl)benzonitrile possesses a benzene ring substituted with a chloro group, a hydroxymethyl group, and a nitrile group. The relative positions of these substituents significantly influence the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Figure 1: Molecular Structure of 5-Chloro-2-(hydroxymethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Chloro-2-(hydroxymethyl)benzonitrile are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating effect of the hydroxymethyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (ortho to -CH₂OH)~7.6d~8.5
Aromatic-H (meta to -CH₂OH)~7.5dd~8.5, ~2.5
Aromatic-H (ortho to -Cl)~7.4d~2.5
-CH₂-~4.8s-
-OHVariablebr s-

Causality Behind Predictions:

  • The aromatic protons are expected to appear in the range of 7.4-7.6 ppm. The proton ortho to the hydroxymethyl group will likely be the most downfield due to the combined deshielding effects of the adjacent nitrile group and the hydroxymethyl group.

  • The methylene protons of the hydroxymethyl group are expected to appear as a singlet around 4.8 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the benzene ring.

Carbon Predicted Chemical Shift (δ, ppm)
C-CN~118
C-Cl~135
C-CH₂OH~142
Aromatic C-H~133, ~131, ~130
C (ipso to -CN)~112
-CH₂OH~63

Causality Behind Predictions:

  • The carbon of the nitrile group (C-CN) is expected to have a chemical shift around 118 ppm.

  • The carbon attached to the chlorine atom (C-Cl) will be deshielded and is predicted to appear around 135 ppm.

  • The carbon bearing the hydroxymethyl group (C-CH₂OH) is also significantly deshielded and is expected around 142 ppm.

  • The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 130-133 ppm.

  • The ipso-carbon to the nitrile group is expected to be more shielded, appearing around 112 ppm.

  • The carbon of the hydroxymethyl group (-CH₂OH) is expected in the aliphatic region, around 63 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3400-3200Strong, Broad
C-H (Aromatic)Stretching3100-3000Medium
C-H (Aliphatic)Stretching2950-2850Medium
C≡N (Nitrile)Stretching2230-2220Strong, Sharp
C=C (Aromatic)Stretching1600-1450Medium to Weak
C-O (Alcohol)Stretching1050-1000Strong
C-ClStretching800-600Strong

Causality Behind Predictions:

  • A broad and strong absorption band between 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening due to hydrogen bonding.

  • The C≡N stretching of the nitrile group is expected to produce a strong and sharp peak in the 2230-2220 cm⁻¹ region.[1]

  • Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹.[2]

  • The C-O stretching of the primary alcohol is expected to be a strong band in the 1050-1000 cm⁻¹ range.

  • The C-Cl stretching vibration will likely appear as a strong band in the fingerprint region, between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion and Major Fragments:

  • Molecular Ion (M⁺): m/z = 167 (for ³⁵Cl) and 169 (for ³⁷Cl) with an approximate intensity ratio of 3:1.

  • Major Fragments:

    • m/z = 149: [M-H₂O]⁺, loss of a water molecule.

    • m/z = 138: [M-CHO]⁺, loss of a formyl radical.

    • m/z = 132: [M-Cl]⁺, loss of a chlorine radical.

    • m/z = 102: [M-Cl-CH₂O]⁺, subsequent loss of formaldehyde from the [M-Cl]⁺ fragment.

MS_Fragmentation M [M]⁺˙ m/z = 167/169 M_H2O [M-H₂O]⁺˙ m/z = 149/151 M->M_H2O - H₂O M_CHO [M-CHO]⁺ m/z = 138/140 M->M_CHO - CHO M_Cl [M-Cl]⁺ m/z = 132 M->M_Cl - Cl M_Cl_CH2O [M-Cl-CH₂O]⁺˙ m/z = 102 M_Cl->M_Cl_CH2O - CH₂O

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Causality Behind Predictions:

  • The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

  • The fragmentation of benzyl alcohols often involves the loss of water (H₂O) or a formyl radical (CHO).[3][4]

  • Cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds.

  • Subsequent fragmentation of the [M-Cl]⁺ ion can lead to the loss of formaldehyde (CH₂O).

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for 5-Chloro-2-(hydroxymethyl)benzonitrile.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR: Place a small amount of the solid sample directly on the ATR crystal. Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet. Record the spectrum using an FTIR spectrometer.

Mass Spectrometry
  • Electron Ionization (EI)-MS: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum using a standard EI voltage (70 eV).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for 5-Chloro-2-(hydroxymethyl)benzonitrile. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale for their interpretation, serve as a valuable resource for the identification and characterization of this compound in various research and development settings. While these predictions are based on sound spectroscopic principles and data from related compounds, experimental verification is recommended for definitive structural confirmation.

References

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  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Meijo University. (2015). NMR Manual (Processing Edition) Version 1.1. Retrieved from [Link]

  • PubMed. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Retrieved from [Link]

  • PubMed. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-(hydroxymethyl)benzonitrile. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-(hydroxymethyl)benzonitrile. As a crucial analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical reference for the characterization of this compound, detailing predicted chemical shifts, multiplicities, and coupling constants, alongside best-practice experimental protocols.

Introduction

5-Chloro-2-(hydroxymethyl)benzonitrile is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structure incorporates a chlorine atom, a hydroxymethyl group, and a nitrile group on a benzene ring, leading to a distinct and predictable NMR fingerprint. Understanding its NMR spectra is fundamental for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the atoms in 5-Chloro-2-(hydroxymethyl)benzonitrile are numbered as follows:

Figure 1. Structure of 5-Chloro-2-(hydroxymethyl)benzonitrile with atom numbering.

Experimental Protocol: A Self-Validating System

The reliability of NMR data hinges on a meticulous experimental setup. The following protocol is designed to ensure high-quality, reproducible results.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and relative ease of removal. However, for compounds with exchangeable protons, such as the hydroxyl group in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the exchange rate and allow for the observation of the -OH proton signal and its coupling.[1]

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for standard NMR instruments.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2] A small amount (e.g., 1% v/v) should be added to the sample.

Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Chloro-2-(hydroxymethyl)benzonitrile is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The predicted chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H67.6 - 7.8DoubletJ = ~2 Hz (meta coupling)
H47.4 - 7.6Doublet of doubletsJ = ~8 Hz (ortho), ~2 Hz (meta)
H37.3 - 7.5DoubletJ = ~8 Hz (ortho coupling)
-CH₂-4.7 - 4.9Singlet (or doublet if coupled to -OH)-
-OHVariable (e.g., 2-5 in CDCl₃, higher in DMSO-d₆)Broad singlet (or triplet if coupled to -CH₂-)-

Table 1. Predicted ¹H NMR Data for 5-Chloro-2-(hydroxymethyl)benzonitrile.

Analysis of Predicted ¹H NMR Spectrum
  • Aromatic Protons (H3, H4, H6):

    • The aromatic region will display three distinct signals.

    • H6 is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent nitrile group and the chlorine atom at the meta position. It should appear as a doublet due to meta-coupling with H4.

    • H4 will likely appear as a doublet of doublets, being ortho to H3 and meta to H6.

    • H3 is expected to be the most upfield of the aromatic protons and will appear as a doublet due to ortho-coupling with H4.

  • Methylene Protons (-CH₂-):

    • The two protons of the hydroxymethyl group are diastereotopic and are expected to resonate as a singlet in the absence of coupling to the hydroxyl proton. The electronegative oxygen atom causes a downfield shift.

  • Hydroxyl Proton (-OH):

    • The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.[1][4] In a non-polar solvent like CDCl₃, it often appears as a broad singlet due to rapid chemical exchange. In a solvent like DMSO-d₆, this exchange is slowed, and the signal may appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 5-Chloro-2-(hydroxymethyl)benzonitrile should exhibit eight distinct signals corresponding to the eight carbon atoms in unique chemical environments.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C1110 - 115
C2140 - 145
C3130 - 135
C4130 - 135
C5135 - 140
C6130 - 135
-CH₂-60 - 65
-CN115 - 120

Table 2. Predicted ¹³C NMR Data for 5-Chloro-2-(hydroxymethyl)benzonitrile.

Analysis of Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (C1-C6):

    • The chemical shifts of the aromatic carbons are influenced by the attached substituents.

    • C5 , bonded to the electronegative chlorine atom, is expected to be significantly downfield.[2]

    • C2 , attached to the hydroxymethyl group, will also be shifted downfield.

    • C1 , bearing the nitrile group, will have its chemical shift influenced by the strong electron-withdrawing nature of the cyano group.

    • The remaining aromatic carbons (C3, C4, C6) will resonate in the typical aromatic region, with their precise shifts determined by the combined electronic effects of all substituents.

  • Methylene Carbon (-CH₂-):

    • The carbon of the hydroxymethyl group will appear in the range of 60-65 ppm, a typical value for a carbon atom singly bonded to an oxygen atom.[5]

  • Nitrile Carbon (-CN):

    • The carbon of the nitrile group is expected to have a chemical shift in the range of 115-120 ppm.

Logical Workflow for Spectral Assignment

A definitive assignment of the ¹H and ¹³C NMR spectra can be achieved through a series of two-dimensional (2D) NMR experiments.

G cluster_workflow Spectral Assignment Workflow A Acquire 1D Spectra (¹H and ¹³C) B Perform COSY Experiment A->B Identify ¹H-¹H couplings C Perform HSQC/HMQC Experiment B->C Correlate protons to directly attached carbons D Perform HMBC Experiment C->D Identify long-range ¹H-¹³C correlations E Final Structure Confirmation D->E Confirm connectivity and assignments

Figure 2. A logical workflow for the complete NMR spectral assignment of 5-Chloro-2-(hydroxymethyl)benzonitrile.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will confirm the ortho and meta relationships between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This will unambiguously link the aromatic proton signals to their corresponding carbon signals and the methylene protons to the methylene carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Chloro-2-(hydroxymethyl)benzonitrile provide a wealth of structural information. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound and assess its purity. The application of 2D NMR techniques further allows for a complete and unambiguous assignment of all proton and carbon signals, providing a solid foundation for further research and development activities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Parys, W., & Wawer, I. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1465–1471.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024).
  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Please provide a valid URL if available]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation... Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Please provide a valid URL if available]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubMed. (2008, November 15). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

Sources

Foundational

CAS number 13589-72-5 properties and synthesis

An In-depth Technical Guide to Dehydrotumulosic Acid: Properties, Isolation, and Therapeutic Potential A Note on the Investigated Compound: Initial searches for CAS number 13589-72-5 identified a complex diterpenoid with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Dehydrotumulosic Acid: Properties, Isolation, and Therapeutic Potential

A Note on the Investigated Compound: Initial searches for CAS number 13589-72-5 identified a complex diterpenoid with limited available data, precluding the creation of a comprehensive technical guide. In the course of this investigation, a related and well-characterized triterpenoid, Dehydrotumulosic acid (CAS 6754-16-1), was identified as a compound of significant interest to the scientific community. This guide will, therefore, focus on Dehydrotumulosic acid, providing an in-depth overview of its properties, isolation, and biological activity.

Introduction to Dehydrotumulosic Acid

Dehydrotumulosic acid is a lanostane-type triterpenoid acid found in several species of medicinal fungi, most notably Wolfiporia cocos (formerly Poria cocos), a widely used traditional Chinese medicine.[1][2] This natural product has garnered attention for its potential therapeutic applications, particularly its anti-inflammatory properties.[1] As a key bioactive constituent of a well-known medicinal fungus, Dehydrotumulosic acid is a subject of ongoing research for its pharmacological effects and potential as a lead compound in drug discovery.

Physicochemical Properties of Dehydrotumulosic Acid

A thorough understanding of the physicochemical properties of Dehydrotumulosic acid is essential for its extraction, purification, and formulation. The following table summarizes its key properties.

PropertyValueSource
CAS Number 6754-16-1[3][4]
Molecular Formula C31H48O4[3][4][5]
Molecular Weight 484.71 g/mol [3][5]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate.[1][3]
Storage For long-term stability, it is recommended to store in a tightly sealed container in a cool, dry place, protected from light and moisture, at -20°C.[3]

Isolation and Purification of Dehydrotumulosic Acid from Wolfiporia cocos

As Dehydrotumulosic acid is a natural product, its primary source is through extraction and purification from its fungal host. The following protocol outlines a general method for its isolation.

Experimental Protocol: Isolation of Dehydrotumulosic Acid

Objective: To isolate and purify Dehydrotumulosic acid from the dried sclerotium of Wolfiporia cocos.

Materials:

  • Dried and powdered Wolfiporia cocos

  • Ethanol (95%)

  • Chloroform

  • Ethyl acetate

  • Methanol

  • Acetonitrile

  • Glacial acetic acid

  • Silica gel for column chromatography

  • C18 reversed-phase column for HPLC

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Extraction:

    • Macerate the powdered Wolfiporia cocos in 95% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

    • Suspend the crude extract in water and partition successively with chloroform and ethyl acetate.

  • Preliminary Purification:

    • Concentrate the chloroform-soluble fraction.

    • Subject the concentrated chloroform fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Collect the fractions and monitor by thin-layer chromatography (TLC).

    • Combine the fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the enriched fraction by reversed-phase HPLC on a C18 column.[2]

    • A suitable mobile phase is a mixture of methanol, acetonitrile, and 2% glacial acetic acid.[1][2]

    • Monitor the elution at 242 nm with a UV detector.[1][2]

    • Collect the peak corresponding to Dehydrotumulosic acid.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using modern analytical techniques such as UV spectroscopy, 13C-NMR, and EI-MS.[1][2]

Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Powdered Wolfiporia cocos extraction Maceration with 95% Ethanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Chloroform/Water) concentration1->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Reversed-Phase HPLC (C18) column_chromatography->hplc analysis Structure Elucidation (UV, NMR, MS) hplc->analysis pure_compound Pure Dehydrotumulosic Acid analysis->pure_compound

Caption: Workflow for the isolation and purification of Dehydrotumulosic acid.

Biological Activity and Therapeutic Potential

Dehydrotumulosic acid has been reported to exhibit a range of biological activities, with its anti-inflammatory effects being the most prominent.

Anti-inflammatory Activity

Studies have shown that Dehydrotumulosic acid possesses anti-inflammatory properties.[1] This activity is of significant interest for the development of new treatments for inflammatory disorders. The precise mechanism of its anti-inflammatory action is an area of active research.

Other Potential Activities

While anti-inflammatory activity is the most well-documented, other therapeutic potentials for Dehydrotumulosic acid and related triterpenoids from Wolfiporia cocos are being explored. These include immunomodulatory effects.[2]

Future Directions

Dehydrotumulosic acid represents a promising natural product with therapeutic potential. Future research should focus on several key areas:

  • Total Synthesis: The development of a total synthesis for Dehydrotumulosic acid would provide a reliable source of the compound for further research and development, independent of its natural source.

  • Mechanism of Action: In-depth studies are needed to elucidate the precise molecular mechanisms underlying its anti-inflammatory and other biological activities.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of Dehydrotumulosic acid will be crucial for understanding its SAR and for optimizing its pharmacological properties to develop more potent and selective drug candidates.

Conclusion

Dehydrotumulosic acid is a valuable bioactive compound isolated from the medicinal fungus Wolfiporia cocos. Its established anti-inflammatory properties make it a compelling candidate for further investigation in the development of new therapeutic agents. This guide provides a foundational overview of its physicochemical properties, a detailed protocol for its isolation and purification, and a summary of its known biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

References

  • PubChem. Dehydrotumulosic Acid. National Center for Biotechnology Information. [Link]

  • Conscientia Industrial. Dehydrotumulosic Acid | CAS 6754-16-1 Manufacturer & Supplier in China. [Link]

  • PubChem. 7b,9-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[1][6]benzo[1,2-e]azulen-9a-yl acetate. National Center for Biotechnology Information. [Link]

  • The isolation, identification and determination of dehydrotumulosic acid in Poria cocos. Analytical Sciences. 2002;18(5):529-531. [Link]

Sources

Exploratory

Whitepaper: Reactivity and Stability of 5-Chloro-2-(hydroxymethyl)benzonitrile

Executive Summary For drug development professionals and synthetic chemists, bifunctional building blocks are the cornerstone of modular library synthesis. 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, bifunctional building blocks are the cornerstone of modular library synthesis. 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5) is a highly versatile, tri-substituted aromatic scaffold[1]. By featuring an electrophilic nitrile, a nucleophilic primary alcohol, and a cross-coupling-ready aryl chloride, this compound enables orthogonal reactivity. This technical guide explores its stereoelectronic profile, thermodynamic stability, and core reactivity pathways, providing self-validating protocols for its most critical synthetic applications.

Structural and Stereoelectronic Profiling

The chemical behavior of 5-chloro-2-(hydroxymethyl)benzonitrile is dictated by the precise spatial and electronic arrangement of its three substituents:

  • The Nitrile Group (-CN) at C1: Exerts a strong electron-withdrawing effect (-I, -M), generally deactivating the aromatic ring toward electrophilic aromatic substitution.

  • The Hydroxymethyl Group (-CH2OH) at C2: Provides a primary benzylic alcohol that acts as both a hydrogen-bond donor/acceptor and a localized nucleophile.

  • The Chlorine Atom (-Cl) at C5: Positioned meta to the nitrile group. Because it lacks the resonance stabilization that an ortho or para electron-withdrawing group would provide, the C5 position is highly resistant to traditional Nucleophilic Aromatic Substitution (SNAr). This resistance isolates the C-Cl bond, making it an exclusive target for transition-metal-catalyzed oxidative addition.

Thermodynamic Stability and Degradation Kinetics

Understanding the stability profile of this compound is critical for long-term storage and reaction planning[2].

  • Hydrolytic Stability: Under neutral aqueous conditions at room temperature, the compound is stable. However, in the presence of strong acids (pH < 3) or bases (pH > 10), the nitrile group undergoes rapid hydration to an amide or carboxylic acid. Due to the ortho-relationship with the hydroxyl group, this hydrolysis immediately cascades into an irreversible intramolecular cyclization[3].

  • Oxidative Stability: The benzylic alcohol is susceptible to auto-oxidation when exposed to prolonged atmospheric oxygen and UV light, slowly degrading into 5-chloro-2-formylbenzonitrile.

  • Storage Kinetics: To maintain >95% purity, the compound must be stored under an inert atmosphere (Argon or N₂) at 2–8 °C, strictly protected from moisture and light[2].

Core Reactivity and Mechanistic Pathways

Intramolecular Lactonization (Phthalide Synthesis)

The most synthetically valuable feature of ortho-hydroxymethylbenzonitriles is their thermodynamic propensity to form phthalides (isobenzofuran-1(3H)-ones)[4].

Causality of the Reaction: The spatial proximity of the nucleophilic hydroxyl oxygen to the electrophilic nitrile carbon drastically lowers the entropic barrier for cyclization. When the nitrile nitrogen is protonated by an acid, the carbon becomes highly electrophilic. The hydroxyl oxygen attacks intramolecularly to form a cyclic imidate intermediate. Subsequent hydrolysis of this imine yields 5-chlorophthalide and releases ammonia. The expulsion of ammonia serves as a thermodynamic sink, driving the reaction to absolute completion[5].

Reactivity A 5-Chloro-2-(hydroxymethyl) benzonitrile B 5-Chlorophthalide (Cyclization) A->B H+ or OH- C Biaryl Derivatives (Cross-Coupling) A->C Pd(0), Ar-B(OH)2 D Oxidized/Reduced Intermediates A->D [O] or [H]

Core reactivity pathways of 5-chloro-2-(hydroxymethyl)benzonitrile.

Palladium-Catalyzed Cross-Coupling

While aryl chlorides are traditionally challenging substrates for cross-coupling compared to bromides or iodides, the C5-Cl bond in this scaffold can be efficiently coupled using modern palladium catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Causality of the Reaction: The meta-nitrile group inductively withdraws electron density from the aromatic system. This electron deficiency facilitates the initial oxidative addition of the electron-rich Pd(0) catalyst into the C-Cl bond. Because competing SNAr pathways are electronically disfavored, the cross-coupling proceeds with high chemoselectivity.

Quantitative Data Summary

Table 1: Physicochemical Properties

Property Value / Specification
CAS Number 1261759-50-5
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Purity Standard ≥95% (HPLC)
Physical State Solid (typically off-white powder)

| Storage Conditions | 2-8 °C, Inert Atmosphere (N₂/Ar) |

Table 2: Reactivity Matrix & Expected Yields

Reaction Type Reagents / Catalyst Major Product Expected Yield
Cyclization (Acidic) 6M HCl, Dioxane, 90 °C 5-Chlorophthalide 85–92%
Cyclization (Basic) NaOH (aq), EtOH, Reflux 5-Chlorophthalide 78–85%
Suzuki Coupling PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃ 5-Phenyl-2-(hydroxymethyl)benzonitrile 70–80%

| Oxidation | MnO₂, DCM, RT | 5-Chloro-2-formylbenzonitrile | >90% |

Self-Validating Experimental Protocols

The following workflows are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Acid-Catalyzed Synthesis of 5-Chlorophthalide

Workflow S1 1. Reagent Mixing (Substrate + Acid) S2 2. Thermal Activation (Reflux, 90°C) S1->S2 S3 3. Quenching & Extraction (EtOAc/H2O) S2->S3 S4 4. Purification (Chromatography) S3->S4 S5 5. Analytical Validation (NMR, HPLC) S4->S5

Self-validating experimental workflow for intramolecular cyclization.

  • Reagent Mixing: Dissolve 5-chloro-2-(hydroxymethyl)benzonitrile (1.0 eq) in a 1:1 mixture of 6M HCl and 1,4-dioxane to achieve a 0.2 M concentration.

  • Thermal Activation: Heat the mixture to 90 °C under reflux for 12 hours. Causality: 90 °C provides sufficient thermal energy to overcome the activation barrier of nitrile hydration while preventing the thermal degradation of the resulting lactone.

  • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the starting material and the appearance of a highly UV-active spot at a higher Rf indicates successful lactonization.

  • Quenching & Extraction: Cool the vessel to room temperature, dilute with distilled H₂O, and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

  • Validation Check 2 (NMR): Confirm the product via ¹H NMR. The diagnostic marker for success is the disappearance of the -CH₂OH broad singlet and the emergence of a downfield shift for the benzylic protons (singlet, ~5.3 ppm) characteristic of the closed phthalide ring.

Protocol B: Suzuki-Miyaura Coupling at C5
  • Reagent Mixing: In a Schlenk flask, combine 5-chloro-2-(hydroxymethyl)benzonitrile (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v). Causality: The inclusion of water is non-negotiable; it dissolves the inorganic base and activates the boronic acid via the formation of a reactive boronate complex, which drastically accelerates the transmetallation step.

  • Thermal Activation: Heat the mixture at 80 °C for 8 hours under a strict N₂ atmosphere.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, extract with EtOAc, and purify via chromatography.

  • Validation Check (LC-MS): Utilize Liquid Chromatography-Mass Spectrometry to confirm the mass shift corresponding to the replacement of the chlorine atom with the aryl group.

References

  • MolPort. "5-chloro-2-(hydroxymethyl)benzonitrile | 1261759-50-5". MolPort Chemical Database. Available at: [Link]

  • Food and Agriculture Organization (FAO). "TRIFLOXYSTROBIN (213) - Hydrolysis and Phthalide Formation". FAO Pesticide Evaluations. Available at:[Link]

Sources

Foundational

solubility of 5-Chloro-2-(hydroxymethyl)benzonitrile in common solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(hydroxymethyl)benzonitrile Abstract Introduction: The Significance of Solubility 5-Chloro-2-(hydroxymethyl)benzonitrile is a substituted aromatic compound feat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(hydroxymethyl)benzonitrile

Abstract

Introduction: The Significance of Solubility

5-Chloro-2-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a nitrile, a hydroxymethyl group, and a chloro substituent. Such multi-functionalized molecules are common scaffolds in medicinal chemistry and materials science. Solubility is a critical physicochemical parameter that dictates the viability and development pathway of a new chemical entity (NCE).[1][2][3] In drug development, for instance, solubility profoundly influences bioavailability, which is the extent to which a substance enters systemic circulation to exert its therapeutic effect.[4] Poorly soluble compounds often face significant hurdles in formulation, leading to challenges in achieving desired therapeutic concentrations.[1][2][5] Therefore, a robust understanding and accurate measurement of solubility are foundational to successful research and development.[1][3]

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational qualitative prediction of solubility.[6] The molecular structure of 5-Chloro-2-(hydroxymethyl)benzonitrile offers insights into its expected behavior in various solvents.

  • Polar Moieties : The presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. The nitrile (-C≡N) group is polar and can act as a hydrogen bond acceptor. These features suggest an affinity for polar solvents.

  • Nonpolar Moiety : The chlorinated benzene ring is hydrophobic and will preferentially interact with nonpolar solvents through van der Waals forces.

  • Overall Polarity : The molecule possesses both polar and nonpolar characteristics, suggesting it will exhibit moderate solubility in a range of solvents, with a preference for polar aprotic and polar protic solvents over highly nonpolar ones.

Based on this structural analysis, we can make the following predictions:

  • High to Moderate Solubility : Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (Methanol, Ethanol).[6]

  • Moderate to Low Solubility : Expected in solvents of intermediate polarity such as Acetone, Ethyl Acetate, and Dichloromethane.[6]

  • Low to Insoluble : Expected in nonpolar solvents like Hexane, Toluene, and Diethyl Ether.[6]

  • Aqueous Solubility : Likely to be low due to the hydrophobic nature of the chlorinated benzene ring, though the polar groups will contribute some minimal solubility.

The diagram below illustrates the key functional groups influencing the solubility of the compound.

Caption: Key functional groups influencing the solubility of 5-Chloro-2-(hydroxymethyl)benzonitrile.

Experimental Determination of Equilibrium Solubility

To obtain quantitative data, an empirical determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[4]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.[6] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.[6]

Materials and Equipment
  • 5-Chloro-2-(hydroxymethyl)benzonitrile (solid, high purity)

  • Selected solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, n-Heptane, Water) of analytical grade

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol

The following workflow, based on standard OECD guidelines, ensures a robust and reproducible determination of solubility.

  • Preparation of Stock Solution for HPLC Calibration:

    • Accurately weigh a known amount of 5-Chloro-2-(hydroxymethyl)benzonitrile and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • HPLC Method Development & Calibration:

    • Develop a reliable HPLC method capable of separating the analyte from any impurities.

    • Inject the calibration standards to generate a calibration curve by plotting the peak area against concentration. Ensure the curve has a high correlation coefficient (R² > 0.99).

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid 5-Chloro-2-(hydroxymethyl)benzonitrile to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 5-10 mg).

    • Add a known volume of the test solvent (e.g., 2 mL) to the vial.

    • Securely cap the vials. Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25°C).

    • Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is achieved.[6] The time required may vary and should be determined by testing at multiple time points (e.g., 24h, 48h, 72h) to confirm the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed.[6]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[6]

  • Analysis:

    • Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

Data Analysis and Reporting
  • Use the calibration curve to determine the concentration of the analyte in the diluted samples.

  • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

  • The solubility is reported as the average of the triplicate measurements for each solvent, typically in units of mg/mL or µg/mL.

The entire experimental workflow is visualized in the diagram below.

Solubility_Determination_Workflow cluster_Prep 1. Preparation cluster_Equil 2. Equilibration cluster_Sep 3. Phase Separation cluster_Analysis 4. Analysis prep_solid Add excess solid to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent equil Agitate at constant temp. (e.g., 24-72 hours) prep_solvent->equil sep_centrifuge Centrifuge to pellet solid equil->sep_centrifuge sep_filter Filter supernatant (0.22 µm PTFE filter) sep_centrifuge->sep_filter analysis_dilute Dilute filtrate sep_filter->analysis_dilute analysis_hplc Analyze by HPLC analysis_dilute->analysis_hplc analysis_quant Quantify against calibration curve analysis_hplc->analysis_quant report Report Solubility (e.g., mg/mL) analysis_quant->report

Caption: Workflow for solubility determination using the shake-flask method.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

Table 1: Physicochemical Properties of Common Solvents and Example Solubility Data

Solvent ClassSolventRelative PolarityDensity (g/mL)Boiling Point (°C)Measured Solubility at 25°C (mg/mL)
Polar Protic Water1.0000.997100To be determined
Methanol0.7620.79265To be determined
Ethanol0.6540.78978To be determined
Polar Aprotic DMSO0.4441.100189To be determined
Acetonitrile0.4600.78682To be determined
Acetone0.3550.79056To be determined
Ethyl Acetate0.2280.90277To be determined
Nonpolar Dichloromethane0.3091.32640To be determined
Toluene0.0990.867111To be determined
n-Heptane0.0120.68498To be determined
Solvent property data sourced from various chemical handbooks and publications.[8][9][10][11]

Conclusion and Field Insights

The solubility of 5-Chloro-2-(hydroxymethyl)benzonitrile is a key parameter that requires precise experimental determination for process development and formulation. While theoretical predictions based on its molecular structure provide valuable guidance, the shake-flask method followed by HPLC analysis remains the gold standard for generating accurate and reliable quantitative data. For drug development professionals, obtaining this data early in the discovery pipeline is essential for making informed decisions, mitigating risks associated with poor bioavailability, and designing effective delivery systems.[1][2] It is a self-validating protocol; inconsistent results between replicates often point to issues such as incomplete equilibration, sample processing errors, or compound instability, prompting further investigation.

References

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Retrieved from [Link]

  • Comer, J. (2015). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Craparo, E. F. (2020, May 11). The Importance of Solubility for New Drug Molecules. Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

  • Scribd. (n.d.). Organic Solvents Properties Overview. Retrieved from [Link]

  • IJNRD. (2025, October 10). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. Retrieved from [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Unknown. (n.d.). PROPERTIES OF COMMON ORGANIC SOLVENTS. Retrieved from [Link]

  • EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-2-(hydroxymethyl)benzonitrile: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-2-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a nitrile, a hydroxymethyl group, and a chlorine atom. This uni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a nitrile, a hydroxymethyl group, and a chlorine atom. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science, offering multiple avenues for synthetic elaboration and diverse chemical interactions. This guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, and detailed protocols for its characterization using modern spectroscopic techniques. The insights presented herein are grounded in established chemical principles and data from structurally analogous compounds, providing a robust framework for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Chloro-2-(hydroxymethyl)benzonitrile consists of a benzene ring substituted with a chlorine atom at position 5, a hydroxymethyl group (-CH₂OH) at position 2, and a nitrile group (-C≡N) at position 1. The interplay of these substituents governs the molecule's reactivity and physical properties. The nitrile group and the chlorine atom are electron-withdrawing, which influences the electron density of the aromatic ring, while the hydroxymethyl group can act as a hydrogen bond donor and acceptor.

A two-dimensional representation of the molecular structure is provided below:

Caption: 2D Structure of 5-Chloro-2-(hydroxymethyl)benzonitrile

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular FormulaC₈H₆ClNO-
Molecular Weight167.59 g/mol -
AppearanceWhite to off-white solidAnalogy to similar compounds
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in methanol, ethanol, DMSO, and other polar organic solvents.General chemical principles
pKa (hydroxyl proton)~13-14Analogy to benzyl alcohol derivatives

Synthesis and Reaction Mechanisms

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 5-chlorosalicylaldehyde.

Synthesis_Workflow cluster_0 Pathway 1: Nitrile Formation First cluster_1 Pathway 2: Reduction First A 5-Chlorosalicylaldehyde B 5-Chloro-2-hydroxybenzonitrile A->B 1. Hydroxylamine 2. Acetic Anhydride E Reduction of Aldehyde A->E Reduction (e.g., NaBH4) C Protection of Hydroxyl Group (e.g., as a silyl ether) B->C D Conversion of Aldehyde to Nitrile C->D Reduction (e.g., NaBH4) F 5-Chloro-2-(hydroxymethyl)benzonitrile D->F Deprotection (e.g., TBAF) E->F Nitrile Formation (e.g., Sandmeyer reaction from corresponding amine)

Caption: Proposed synthetic pathways for 5-Chloro-2-(hydroxymethyl)benzonitrile.

A more direct and likely successful approach is the selective reduction of the aldehyde group of a suitable precursor.

Experimental Protocol: Reduction of 5-Chloro-2-formylbenzonitrile

This protocol describes the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 5-Chloro-2-formylbenzonitrile

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-formylbenzonitrile (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water. Then, acidify the mixture to pH ~5-6 with 1 M hydrochloric acid to decompose any unreacted sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-Chloro-2-(hydroxymethyl)benzonitrile.

Spectroscopic Characterization

The identity and purity of the synthesized 5-Chloro-2-(hydroxymethyl)benzonitrile can be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for the protons and carbons are presented below.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HAr-H (ortho to -CN)
~7.4dd1HAr-H (para to -CN)
~7.3d1HAr-H (ortho to -CH₂OH)
~4.8s2H-CH ₂OH
~2.5br s1H-CH₂OH

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~140Ar-C -CH₂OH
~135Ar-C -Cl
~133Ar-C H
~131Ar-C H
~129Ar-C H
~118-C ≡N
~115Ar-C -CN
~63-C H₂OH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, MediumO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2230-2220Sharp, MediumC≡N stretch (nitrile)
1600-1450Medium-StrongAromatic C=C stretch
1050-1000StrongC-O stretch (primary alcohol)
850-750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Observations (Electron Impact - EI):

  • Molecular Ion (M⁺): A peak at m/z ≈ 167, with a characteristic M+2 isotope peak at m/z ≈ 169 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Major Fragments:

    • m/z ≈ 149: Loss of H₂O (-18)

    • m/z ≈ 138: Loss of CH₂OH (-31)

    • m/z ≈ 111: Loss of C₂H₂O (-42) from the M-Cl peak.

Applications in Research and Drug Development

Substituted benzonitriles are important structural motifs in many pharmaceutical agents. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazoles.[1] The hydroxymethyl group can improve solubility and provides a site for further chemical modification.[2]

The unique substitution pattern of 5-Chloro-2-(hydroxymethyl)benzonitrile makes it a promising building block for the synthesis of novel compounds with potential applications in various therapeutic areas, including:

  • Oncology: As a precursor for kinase inhibitors or other anti-cancer agents.

  • Neuroscience: For the development of receptor modulators.

  • Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

The reactivity of the hydroxymethyl group allows for its conversion into an aldehyde for further reactions or its use as a handle for conjugation to other molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities.

Safety and Handling

5-Chloro-2-(hydroxymethyl)benzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • May cause irritation to the eyes, skin, and respiratory tract.

For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

5-Chloro-2-(hydroxymethyl)benzonitrile is a versatile synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data for its characterization. The information presented here, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers working with this and similar molecules.

References

  • Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. (URL not provided)
  • The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained. (URL not provided)
  • Comparative reactivity of Benzonitrile and other aromatic nitriles - Benchchem. (URL not provided)
  • novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives - Rasayan Journal of Chemistry. (URL not provided)
  • BENZONITRILE -
  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. (URL not provided)
  • Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol - PrepChem.com. (URL not provided)
  • The Role of 3-Hydroxybenzonitrile in Modern Pharmaceutical Synthesis. (URL not provided)
  • Supplementary Information - The Royal Society of Chemistry. (URL not provided)
  • 4-(Hydroxymethyl)benzonitrile 95 874-89-5 - Sigma-Aldrich. (URL not provided)
  • 5-Chloro-2-methylbenzonitrile - the NIST WebBook. (URL not provided)
  • Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols - Benchchem. (URL not provided)
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers. [Link]

  • An In-depth Technical Guide on the Core Mechanism of Action of 2-Chlorobenzyl Cyanide in Organic Reactions - Benchchem. (URL not provided)
  • AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method - Google P
  • IR Absorption Bands and NMR - Rose-Hulman. (URL not provided)
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. [Link]

  • Process for preparing aromatic nitriles - European Patent Office - EP 0441004 B1 - Googleapis.com. (URL not provided)
  • 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide...
  • Deoxycyanation of Alkyl Alcohols - Macmillan Group. (URL not provided)
  • Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt - P
  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC. (URL not provided)
  • 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem. [Link]

  • 2-Bromo-4-cyanobenzyl alcohol | 90110-98-8 - Sigma-Aldrich. (URL not provided)
  • Radical trapping tests for the reaction of 4-chlorobenzyl alcohol with...

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Foundational

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 5-Chloro-2-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide has been compiled from authoritative sources and safety data sheets of structurally similar compounds due to the absence of a specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled from authoritative sources and safety data sheets of structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for 5-Chloro-2-(hydroxymethyl)benzonitrile. The information provided should be used as a foundation for a thorough risk assessment, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.

Introduction: Understanding the Compound

5-Chloro-2-(hydroxymethyl)benzonitrile is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated phenyl ring, a nitrile group, and a hydroxymethyl group, suggests a reactivity profile that necessitates a comprehensive understanding of its potential hazards. The presence of the nitrile group, in particular, warrants careful handling due to the potential for toxicity. This guide provides a detailed overview of the anticipated hazards and the necessary safety precautions to ensure the well-being of laboratory personnel.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough risk assessment is the cornerstone of safe laboratory practice.[1][2] Before any experimental work involving 5-Chloro-2-(hydroxymethyl)benzonitrile commences, a detailed risk assessment must be conducted. This process involves identifying the potential hazards, evaluating the risks associated with the planned experimental procedures, and implementing appropriate control measures.

Anticipated Toxicological Profile

Based on the toxicological data of structurally related compounds such as 5-chloro-2-hydroxy-3-methylbenzonitrile, 5-chloro-2-methylbenzonitrile, and other chlorinated benzonitrile derivatives, the following hazards are anticipated[3][4]:

Hazard ClassificationAnticipated Effects and WarningsGHS Hazard Statements (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][5]H302, H312, H332
Skin Corrosion/Irritation Causes skin irritation.[3]H315
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[3][5]H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][6]H335

Causality of Hazards: The toxicity of benzonitrile derivatives is often associated with the in vivo metabolism of the nitrile group, which can release cyanide ions. The chlorination of the aromatic ring can also influence the compound's metabolic fate and toxicity profile. Skin and eye irritation are common for many aromatic compounds.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial for ensuring laboratory safety. The following diagram illustrates a comprehensive workflow for evaluating and mitigating the risks associated with handling 5-Chloro-2-(hydroxymethyl)benzonitrile.

RiskAssessmentWorkflow A 1. Identify Hazards (Review literature, SDS of similar compounds) B 2. Evaluate Risks (Assess exposure potential during procedures) A->B Analyze C 3. Implement Control Measures (Engineering Controls, PPE, Administrative Controls) B->C Mitigate D 4. Develop Emergency Procedures (Spill, Exposure, Fire) C->D Prepare E 5. Conduct Experiment D->E Proceed F 6. Review and Update (Post-experiment evaluation) E->F Feedback F->A Iterate

Caption: A workflow for conducting a thorough risk assessment.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

To minimize exposure to 5-Chloro-2-(hydroxymethyl)benzonitrile, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls
  • Fume Hood: All manipulations of 5-Chloro-2-(hydroxymethyl)benzonitrile, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7][8][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.[1][2][10]

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield are required to protect against splashes and airborne particles.[4]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[11] It is advisable to double-glove. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
Body Protection A flame-resistant lab coat, worn over personal clothing, is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should also be worn.[12]
Respiratory Protection For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][11]

Safe Handling and Storage: A Protocol-Driven Approach

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and ensuring the stability of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary engineering controls are functioning correctly and that the required PPE is readily available and in good condition.

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If heating is required, do so in a well-ventilated fume hood.

  • Reactions: Conduct all reactions in a fume hood. Ensure that the reaction vessel is properly secured and that a secondary containment is in place.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[13]

Storage Requirements
  • Container: Store 5-Chloro-2-(hydroxymethyl)benzonitrile in a tightly sealed, properly labeled container.[13][14]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][15]

  • Access: The storage area should be accessible only to authorized personnel.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and appropriate response is crucial to minimizing harm.[16]

Accidental Exposure
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][17] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][17] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill Response
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite or sand.[9]

  • Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

  • Report: Report the incident to your EHS department.

Fire Response
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[5]

  • Hazards: Combustion may produce toxic gases, including nitrogen oxides and hydrogen cyanide.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Waste Disposal: Responsible Management

All waste containing 5-Chloro-2-(hydroxymethyl)benzonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

While 5-Chloro-2-(hydroxymethyl)benzonitrile is a valuable compound in research and development, its potential hazards demand a culture of safety. By understanding the risks, implementing robust control measures, and being prepared for emergencies, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

  • 5-chloro-2-hydroxy-3-methylbenzonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - BioMedica Diagnostics. (2017, July 18). Retrieved from [Link]

  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Retrieved from [Link]

  • Material Safety Data Sheet - Kao Chemicals. (2021, March 23). Retrieved from [Link]

  • What to do if you are exposed to hazardous substances? - Helsenorge. (2024, August 27). Retrieved from [Link]

  • What to Do in a Chemical Emergency - CDC. (2024, April 10). Retrieved from [Link]

  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) - Cheméo. (n.d.). Retrieved from [Link]

  • 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem. (n.d.). Retrieved from [Link]

  • Benzonitrile - HAZARD SUMMARY. (n.d.). Retrieved from [Link]

  • material safety data sheet - Capot Chemical. (2017, April 21). Retrieved from [Link]

  • 5-(chloromethyl)-2-methylbenzonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol - PrepChem.com. (n.d.). Retrieved from [Link]

  • Immediately dangerous to life or health (IDLH) value profile: Benzonitrile - CDC. (2017). Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Chemical Transport - Respirex International. (n.d.). Retrieved from [Link]

  • 5-chloro-2-hydroxybenzonitrile - Changzhou Sinowa Chemical Co.,Ltd. (n.d.). Retrieved from [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Proper protection for handling chemicals - Cleanroom Technology. (2014, November 5). Retrieved from [Link]

  • Assessing the right PPE for handling chemicals - Manufacturing Chemist. (2014, September 25). Retrieved from [Link]

  • Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ | International Journal of Life Science and Pharma Research. (2022, June 22). Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile

Introduction 5-Chloro-2-(hydroxymethyl)benzonitrile is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive hydroxymethyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Chloro-2-(hydroxymethyl)benzonitrile is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a cyano group on a chlorinated benzene ring, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, offering insights into the rationale behind different experimental choices and detailed protocols for key transformations.

Synthetic Strategies

The synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile can be approached through several distinct routes, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. The most common strategies involve:

  • Reduction of 5-Chloro-2-cyanobenzaldehyde: This is a direct and often high-yielding approach.

  • Hydrolysis of 5-Chloro-2-(halomethyl)benzonitrile: This method utilizes a readily available starting material and proceeds through a nucleophilic substitution.

  • Multi-step Synthesis from 2-Amino-5-chlorobenzonitrile: This route involves the transformation of an amino group to a hydroxymethyl group via a diazonium salt intermediate.

This guide will delve into the specifics of each of these synthetic pathways.

Strategy 1: Reduction of 5-Chloro-2-cyanobenzaldehyde

This is arguably the most straightforward method for the preparation of 5-Chloro-2-(hydroxymethyl)benzonitrile. The core of this synthesis is the selective reduction of the aldehyde functionality in the presence of a nitrile group.

Chemical Rationale

The key to this synthesis is the use of a reducing agent that chemoselectively reduces the aldehyde over the nitrile. Aldehydes are generally more electrophilic and thus more susceptible to nucleophilic attack by hydride reagents than nitriles. Common reducing agents like sodium borohydride (NaBH₄) are well-suited for this transformation under controlled conditions. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the aldehyde and the nitrile, leading to the formation of an amine, and should therefore be used with caution or avoided if selectivity is desired.[1][2]

Experimental Protocol

A detailed, step-by-step methodology for the reduction of 5-chloro-2-cyanobenzaldehyde is as follows:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-cyanobenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol. The choice of solvent is crucial as it needs to solubilize the starting material and be compatible with the reducing agent.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This is a critical step to control the reaction rate and minimize potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring vigorously. The slow addition helps to manage the exothermic nature of the reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride, until the effervescence ceases.[3] This step is to neutralize any excess reducing agent.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[3]

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 5-Chloro-2-(hydroxymethyl)benzonitrile.

Data Summary
ParameterValue/Condition
Starting Material5-Chloro-2-cyanobenzaldehyde
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol or Ethanol
Reaction Temperature0-5 °C
Typical Yield>90%
Workflow Diagram

Reduction_Workflow Start Dissolve 5-Chloro-2-cyanobenzaldehyde in Methanol/Ethanol Cool Cool to 0-5 °C Start->Cool Add_NaBH4 Add NaBH₄ portion-wise Cool->Add_NaBH4 Monitor Monitor by TLC Add_NaBH4->Monitor Quench Quench with dilute HCl/NH₄Cl (aq) Monitor->Quench Extract Extract with Ethyl Acetate/DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Purify Purify by Recrystallization/ Column Chromatography Dry->Purify End 5-Chloro-2-(hydroxymethyl)benzonitrile Purify->End

Caption: Workflow for the reduction of 5-Chloro-2-cyanobenzaldehyde.

Strategy 2: Hydrolysis of 5-Chloro-2-(halomethyl)benzonitrile

This synthetic route involves the nucleophilic substitution of a halogen atom on the benzylic carbon with a hydroxyl group. The most common starting material for this approach is 5-chloro-2-(bromomethyl)benzonitrile.

Chemical Rationale

The benzylic position is activated towards nucleophilic substitution due to the stability of the resulting benzylic carbocation intermediate. The hydrolysis can be carried out under either basic or neutral conditions. Basic hydrolysis, often using an aqueous solution of a carbonate or hydroxide salt, is a common and effective method.[4] The reaction proceeds via an Sₙ2 or Sₙ1 mechanism, depending on the specific reaction conditions and the stability of the carbocation.

Experimental Protocol

A detailed, step-by-step methodology for the hydrolysis of 5-chloro-2-(bromomethyl)benzonitrile is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-(bromomethyl)benzonitrile in a mixture of a water-miscible organic solvent like acetone or tetrahydrofuran (THF) and water.

  • Addition of Base: Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to the solution. The base acts as a nucleophile and also neutralizes the hydrobromic acid (HBr) formed during the reaction.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature while stirring. The elevated temperature is necessary to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Purification: After removing the solvent, the crude product can be purified by recrystallization or column chromatography.

Data Summary
ParameterValue/Condition
Starting Material5-Chloro-2-(bromomethyl)benzonitrile
ReagentSodium Carbonate or Potassium Carbonate
SolventAcetone/Water or THF/Water
Reaction TemperatureReflux
Typical Yield80-90%
Synthetic Pathway Diagram

Hydrolysis_Pathway cluster_0 Hydrolysis of 5-Chloro-2-(bromomethyl)benzonitrile Start_Material 5-Chloro-2-(bromomethyl)benzonitrile Product 5-Chloro-2-(hydroxymethyl)benzonitrile Start_Material->Product Na₂CO₃, Acetone/H₂O, Reflux

Caption: Synthetic pathway for the hydrolysis of 5-chloro-2-(bromomethyl)benzonitrile.

Strategy 3: Multi-step Synthesis from 2-Amino-5-chlorobenzonitrile

This approach involves a series of transformations starting from the readily available 2-amino-5-chlorobenzonitrile.[5] It offers a viable alternative when the corresponding aldehyde or halomethyl derivative is not easily accessible. The key steps are diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.

Chemical Rationale

The transformation of a primary aromatic amine to a hydroxyl group is a classic synthetic procedure that proceeds through a diazonium salt intermediate. The amino group is first converted to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid or hydrochloric acid. The diazonium salt is then hydrolyzed by heating in an aqueous solution, which leads to the evolution of nitrogen gas and the formation of the corresponding phenol (in this case, a benzyl alcohol derivative).

Experimental Protocol

A detailed, step-by-step methodology for this multi-step synthesis is as follows:

Step 1: Diazotization

  • Dissolution and Acidification: Suspend 2-amino-5-chlorobenzonitrile in an aqueous solution of a strong acid (e.g., dilute sulfuric acid) in a beaker and cool the mixture to 0-5 °C in an ice-salt bath.

  • Formation of Nitrous Acid: In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution to the acidic suspension of the amine while maintaining the temperature below 5 °C. The reaction is highly exothermic, and careful temperature control is crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Hydrolysis

  • Heating: Gently heat the solution containing the diazonium salt. As the temperature rises, nitrogen gas will evolve, and the diazonium group will be replaced by a hydroxyl group.

  • Reaction Completion: Continue heating until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis reaction.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an appropriate organic solvent. The subsequent work-up and purification steps are similar to those described in the previous methods.

Data Summary
ParameterValue/Condition
Starting Material2-Amino-5-chlorobenzonitrile
ReagentsNaNO₂, H₂SO₄ (or HCl), H₂O
Reaction TemperatureDiazotization: 0-5 °C; Hydrolysis: Heating
Typical YieldModerate to good
Logical Relationship Diagram

Diazotization_Hydrolysis Start 2-Amino-5-chlorobenzonitrile Diazonium In situ generated Diazonium Salt Start->Diazonium NaNO₂, H₂SO₄ 0-5 °C Product 5-Chloro-2-(hydroxymethyl)benzonitrile Diazonium->Product H₂O, Heat

Caption: Logical steps in the synthesis from 2-amino-5-chlorobenzonitrile.

Conclusion

The synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile can be effectively achieved through several synthetic routes. The reduction of 5-chloro-2-cyanobenzaldehyde offers a direct and high-yielding method. The hydrolysis of 5-chloro-2-(halomethyl)benzonitrile provides a reliable alternative, particularly when the halo-derivative is readily available. Finally, the multi-step synthesis from 2-amino-5-chlorobenzonitrile presents a versatile option that leverages a common starting material. The selection of the most appropriate synthetic strategy will be dictated by factors such as cost, availability of reagents, required scale, and the specific capabilities of the laboratory. This guide has provided the fundamental principles and practical protocols to enable researchers, scientists, and drug development professionals to make informed decisions and successfully synthesize this important chemical intermediate.

References

  • PrepChem.com. Synthesis of 2-chloro-5-aminobenzyl alcohol. Available at: [Link]

  • Rasayan Journal of Chemistry. novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. Available at: [Link]

  • LookChem. Cas 37585-25-4, 2-AMINO-5-CHLOROBENZYL ALCOHOL. Available at: [Link]

  • Organic Syntheses. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Available at: [Link]

  • Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • International Journal of ChemTech Research. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Available at: [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. Available at: [Link]

  • Google Patents. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available at: [Link]

  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
  • Springer. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Available at: [Link]

  • Google Patents. EP0441004B1 - Process for preparing aromatic nitriles.
  • Google Patents. US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available at: [Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]

  • Google Patents. EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
  • OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Available at: [Link]

  • Google Patents. CN101182285A - The manufacture method of p-chlorobenzyl alcohol.
  • Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Available at: [Link]

  • Royal Society of Chemistry. Green Chemistry. Available at: [Link]

  • MDPI. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Available at: [Link]

  • Semantic Scholar. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: 5-Chloro-2-(hydroxymethyl)benzonitrile as a Bifunctional Building Block in Advanced Organic Synthesis

Scientific Context & Strategic Importance In modern drug discovery and advanced organic synthesis, the strategic selection of densely functionalized building blocks is critical for rapidly accessing complex chemical spac...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Strategic Importance

In modern drug discovery and advanced organic synthesis, the strategic selection of densely functionalized building blocks is critical for rapidly accessing complex chemical space. 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5) represents a highly versatile, ortho-bifunctionalized aromatic scaffold[1]. It features a unique triad of reactive sites: a nitrile group (-CN), a hydroxymethyl group (-CH₂OH), and an aryl chloride (-Cl).

The precise ortho-relationship between the electrophilic nitrile and the nucleophilic hydroxymethyl group enables thermodynamically driven intramolecular cyclizations. This structural pre-organization is frequently utilized to construct privileged bicyclic pharmacophores, such as phthalides and isoindolines, which are foundational in the development of aryl ether-based therapeutics and hypoxia-inducible factor (HIF) inhibitors[2]. Furthermore, the reduction of the nitrile moiety is a well-documented pathway for generating aromatic diamines and complex transition metal coordination complexes[3],[4]. The presence of the 5-chloro substituent provides an orthogonal handle for late-stage diversification via transition-metal-catalyzed cross-coupling, making this molecule an indispensable tool for synthetic chemists.

Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for predicting its behavior in various solvent systems and reaction conditions.

Table 1: Physicochemical Properties of 5-Chloro-2-(hydroxymethyl)benzonitrile

PropertyValue
CAS Number 1261759-50-5
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
SMILES String OCc1ccc(Cl)cc1C#N
Key Functional Groups Nitrile (-CN), Hydroxymethyl (-CH₂OH), Aryl Chloride (-Cl)
Physical State Solid (typically off-white to pale yellow powder)
Reactivity Profile Susceptible to strong acids/bases (hydrolysis), reducing agents, and Pd(0) insertion.

Mechanistic Pathways & Workflow Visualization

The synthetic utility of 5-Chloro-2-(hydroxymethyl)benzonitrile diverges into three primary mechanistic pathways, each yielding a distinct and highly valuable chemical scaffold:

  • Lactonization (Phthalide Synthesis): Acid-catalyzed hydrolysis of the nitrile yields a carboxylic acid intermediate, which is rapidly trapped by the adjacent hydroxyl group to form a 5-membered lactone (5-chlorophthalide).

  • Reductive Cyclization (Isoindoline Synthesis): Reduction of the nitrile to a primary amine, followed by intramolecular displacement of the activated hydroxyl group, yields the nitrogen-containing isoindoline core.

  • Cross-Coupling (Biaryl Synthesis): The aryl chloride undergoes oxidative addition with electron-rich Palladium catalysts, allowing for Suzuki-Miyaura or Buchwald-Hartwig couplings while leaving the ortho-substituents intact.

G SM 5-Chloro-2-(hydroxymethyl)benzonitrile CAS: 1261759-50-5 Hydrolysis Acid-Catalyzed Hydrolysis & Lactonization (HCl, Reflux) SM->Hydrolysis Reduction Reductive Cyclization (BH3-THF or H2/Pd-C) SM->Reduction Coupling Palladium-Catalyzed Cross-Coupling (Pd(OAc)2, SPhos) SM->Coupling Phthalide 5-Chlorophthalide (Lactone Scaffold) Hydrolysis->Phthalide Isoindoline 5-Chloroisoindoline (Amine Scaffold) Reduction->Isoindoline Biaryl 5-Aryl-2-(hydroxymethyl)benzonitrile (Biaryl Scaffold) Coupling->Biaryl

Divergent synthetic pathways of 5-Chloro-2-(hydroxymethyl)benzonitrile into key scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation markers to ensure reproducibility and high-fidelity results in the laboratory.

Protocol A: Synthesis of 5-Chlorophthalide via Acid-Catalyzed Lactonization

Objective: Convert the ortho-cyano benzyl alcohol into a rigid phthalide core. Mechanistic Causality: Concentrated HCl serves a dual purpose. First, it protonates the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon to facilitate nucleophilic attack by water. Second, the low pH prevents the formation of an unreactive carboxylate anion. Once the carboxylic acid intermediate is formed, the adjacent hydroxymethyl group undergoes an entropically driven intramolecular esterification to form the thermodynamically stable 5-membered lactone ring.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Chloro-2-(hydroxymethyl)benzonitrile (10.0 mmol, 1.67 g) in a mixture of glacial acetic acid (15 mL) and concentrated aqueous HCl (37%, 15 mL).

    • Rationale: Acetic acid acts as a miscible co-solvent to keep the organic starting material in solution, while HCl provides the necessary acidic environment and water for hydrolysis.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Validation Marker: The starting material (UV active, lower Rf​ due to the strong dipole of the nitrile and H-bonding of the alcohol) will disappear, replaced by a higher Rf​ spot corresponding to the less polar lactone product.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of vigorously stirred crushed ice.

    • Rationale: The sudden drop in temperature and dilution of the acid matrix forces the hydrophobic 5-chlorophthalide to crash out of the aqueous phase as a solid.

  • Isolation: Filter the white precipitate under vacuum, wash with cold distilled water (3 x 20 mL) until the filtrate is pH neutral, and dry under high vacuum.

  • Analytical Validation: Confirm product identity via ¹H NMR (CDCl₃).

    • Validation Marker: Look for the disappearance of the broad -OH singlet and the appearance of a sharp 2H singlet at ~5.3 ppm, which is highly characteristic of the lactone methylene protons (Ar-CH₂-O-C=O).

Table 2: Optimization of Hydrolysis/Lactonization Conditions

EntryAcid SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
12M HCl (aq)8024< 10%Insufficient acidity; starting material largely unreacted.
2Conc. HCl / THF (1:1)65 (Reflux)2445%Moderate conversion; limited by the low boiling point of THF.
3 Conc. HCl / AcOH (1:1) 110 (Reflux) 12 > 90% Optimal; high temperature and strong acidity drive full conversion.
4Conc. H₂SO₄ / H₂O1001275%Good conversion, but partial sulfonation of the aromatic ring observed.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 5-chloro position with an aryl group while preserving the sensitive nitrile and hydroxymethyl moieties. Mechanistic Causality: Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides due to the high bond dissociation energy of the C-Cl bond. To overcome this activation energy barrier, a highly electron-rich and sterically bulky dialkylbiarylphosphine ligand (SPhos) is employed. SPhos accelerates the oxidative addition of the Pd(0) species into the C-Cl bond, while its steric bulk promotes the rate-limiting reductive elimination step, rapidly releasing the biaryl product and regenerating the active catalyst.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-Chloro-2-(hydroxymethyl)benzonitrile (5.0 mmol), phenylboronic acid (6.0 mmol, 1.2 equiv), Pd(OAc)₂ (0.1 mmol, 2 mol%), SPhos (0.2 mmol, 4 mol%), and anhydrous K₃PO₄ (10.0 mmol, 2.0 equiv).

    • Rationale: K₃PO₄ is a mild base that activates the boronic acid to form a reactive boronate complex without hydrolyzing the base-sensitive nitrile group.

  • Degassing: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 25 mL). Subject the flask to three freeze-pump-thaw cycles.

    • Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and the irreversible deactivation of the Pd(0) catalyst.

  • Heating: Stir the reaction mixture at 90 °C for 8 hours under a positive pressure of Argon.

  • In-Process Validation: Monitor by LC-MS.

    • Validation Marker: The mass spectrum must show the complete disappearance of the m/z 167[M+H]⁺ peak (which exhibits a characteristic 3:1 chlorine isotope pattern) and the appearance of the m/z 209 [M+H]⁺ peak corresponding to the biaryl product.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes).

References

  • Molport - 5-chloro-2-(hydroxymethyl)
  • European Patent Office - ARYL ETHERS AND USES THEREOF - EP 3417851 B1 URL
  • Google Patents - WO2018086491A1 - Process for production of aromatic compounds comprising at least two amine functions URL
  • ChemicalBook - 2-(Hydroxymethyl)

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Application

Application Note: Divergent Synthesis of Bicyclic Pharmacophores from 5-Chloro-2-(hydroxymethyl)benzonitrile

Executive Summary In contemporary medicinal chemistry, the rapid generation of molecular complexity from simple, commercially available building blocks is paramount. 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid generation of molecular complexity from simple, commercially available building blocks is paramount. 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5) is a highly versatile, bifunctional aromatic scaffold [1]. Featuring an ortho-relationship between a nitrile and a hydroxymethyl group, alongside a strategically positioned aryl chloride, this molecule is uniquely primed for the divergent synthesis of high-value heterocycles, including 5-chlorophthalides and 5-chloro-isoindolinones. This application note details the mechanistic rationale, quantitative reaction profiles, and validated protocols for utilizing this scaffold in drug discovery workflows.

Structural Rationale & Mechanistic Causality

The synthetic utility of 5-Chloro-2-(hydroxymethyl)benzonitrile stems from its pre-organized functional groups, which enable thermodynamically driven intramolecular cyclizations and orthogonal late-stage functionalization.

  • Lactonization to Phthalides (Isobenzofuran-1(3H)-ones): The proximity of the primary alcohol to the nitrile group facilitates a cascade reaction under acidic conditions. Literature precedent indicates that the nitrile is initially hydrated to a hydrolytically unstable iminoester or amide [2]. The adjacent hydroxyl group subsequently attacks the activated carbonyl carbon. Driven by the entropic favorability and thermodynamic stability of the resulting five-membered ring, the intermediate collapses to form the lactone (phthalide), releasing ammonia [2].

  • Isoindolinone Formation: Alternatively, controlled hydration of the nitrile to an amide (using alkaline H2​O2​ ), followed by oxidation of the alcohol to an aldehyde, allows for reductive amination and subsequent cyclization to yield isoindolin-1-ones, a core motif in numerous kinase inhibitors and sedatives.

  • Orthogonal Reactivity (Cross-Coupling): The 5-chloro substituent is relatively inert to the hydrolytic conditions used for cyclization. This allows the aryl chloride to be preserved for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3]. Conversely, the cross-coupling can be performed prior to cyclization to generate a library of 5-aryl-2-(hydroxymethyl)benzonitriles.

Quantitative Data Summary

The following table summarizes the reaction conditions, typical yields, and pharmacological relevance of the primary divergent pathways originating from this scaffold.

Target PharmacophoreReagents & ConditionsReaction TypeTypical YieldPharmacological Relevance
5-Chlorophthalide Conc. HCl , Reflux, 12 hHydrolysis & Lactonization85–92%Core of antihypertensives, antidepressants
5-Chloro-isoindolin-1-one 1. NaOH , H2​O2​ 2. R−NH2​ , NaBH(OAc)3​ Hydration & Reductive Amination70–80%Sedatives, kinase inhibitors, anxiolytics
5-Aryl-2-(hydroxymethyl)benzonitrile Ar−B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ , 90 °CSuzuki-Miyaura Coupling75–88%Advanced intermediate for library synthesis

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of 5-Chloroisobenzofuran-1(3H)-one (5-Chlorophthalide)

Objective: To synthesize the bicyclic lactone core via acid-catalyzed cascade cyclization.

Materials:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 eq, 10 mmol)

  • Concentrated Hydrochloric Acid (37% w/w, 15 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated Aqueous NaHCO3​

Step-by-Step Procedure:

  • Reaction Setup: Suspend 5-Chloro-2-(hydroxymethyl)benzonitrile (1.67 g, 10 mmol) in 15 mL of concentrated HCl in a 50 mL round-bottom flask equipped with a reflux condenser.

    • Causality: Concentrated acid is required to sufficiently protonate the nitrile, making it electrophilic enough to undergo hydration to the intermediate amide/iminoester.

  • Thermal Activation: Heat the mixture to reflux (approx. 105 °C) for 12 hours. The suspension will gradually become a homogeneous solution as the polar intermediate forms, followed by the precipitation of the highly crystalline phthalide product.

  • Quenching & Extraction: Cool the reaction to room temperature and pour over 50 g of crushed ice. Extract the aqueous mixture with EtOAc (3 × 20 mL).

  • Purification via Workup: Wash the combined organic layers with saturated aqueous NaHCO3​ (2 × 20 mL).

    • Causality: The NaHCO3​ wash is critical. It deprotonates and removes any uncyclized 4-chloro-2-(hydroxymethyl)benzoic acid byproduct into the aqueous layer, ensuring the isolated organic layer contains only the neutral lactone.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 5-chlorophthalide as a white solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To elaborate the scaffold at the C5 position prior to cyclization.

Materials:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 eq, 5 mmol)

  • Phenylboronic Acid (1.2 eq, 6 mmol)

  • Pd(dppf)Cl2​ (0.05 eq, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (2.5 eq, 12.5 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 25 mL)

Step-by-Step Procedure:

  • Reagent Mixing: In a Schlenk flask, combine the benzonitrile scaffold, phenylboronic acid, Pd(dppf)Cl2​ , and K2​CO3​ .

  • Solvent Addition & Degassing: Add the Dioxane/ H2​O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: The biphasic solvent system is essential; dioxane dissolves the organic substrates and the Pd catalyst, while water dissolves the inorganic K2​CO3​ necessary for the transmetalation step. Degassing removes dissolved oxygen, preventing the oxidation of the active Pd(0) species and minimizing the oxidative homocoupling of the boronic acid.

  • Heating: Heat the reaction mixture to 90 °C under an Argon atmosphere for 8 hours.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Wash the organics with brine, dry over MgSO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the 5-aryl derivative.

Visualizations

The following diagram illustrates the divergent synthetic pathways accessible from the 5-Chloro-2-(hydroxymethyl)benzonitrile scaffold.

G SM 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5) Phthalide 5-Chlorophthalide (Isobenzofuran-1(3H)-one) SM->Phthalide Conc. HCl, Reflux (Hydrolysis & Lactonization) Isoindolinone 5-Chloro-isoindolin-1-one SM->Isoindolinone 1. Hydration (NaOH, H2O2) 2. Amination/Cyclization Coupled 5-Aryl-2-(hydroxymethyl)benzonitrile SM->Coupled Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Cross-Coupling)

Divergent synthetic pathways utilizing 5-Chloro-2-(hydroxymethyl)benzonitrile as a core scaffold.

References

  • Title: 5-chloro-2-(hydroxymethyl)benzonitrile | 1261759-50-5 | Buy Now Source: Molport URL: [Link]

  • Title: Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies Source: University of East Anglia Digital Repository (Doctoral Thesis, Hughes, G., 2022) URL: [Link]

Method

Synthetic Strategies for 5-Substituted Phthalides from 5-Chloro-2-(hydroxymethyl)benzonitrile: Application Notes and Protocols

Abstract: 5-Substituted phthalides are privileged scaffolds in medicinal chemistry and key intermediates in the synthesis of pharmaceuticals, including antidepressants like Citalopram. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 5-Substituted phthalides are privileged scaffolds in medicinal chemistry and key intermediates in the synthesis of pharmaceuticals, including antidepressants like Citalopram. This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of diverse 5-substituted phthalides, commencing from the readily accessible starting material, 5-Chloro-2-(hydroxymethyl)benzonitrile. The strategy involves a robust two-step sequence: first, the efficient conversion of the starting material to the pivotal intermediate, 5-chlorophthalide, followed by its functionalization via modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction optimization, causality behind procedural choices, and self-validating protocols complete with characterization data.

Synthesis of the Key Intermediate: 5-Chlorophthalide

The initial and critical step in this synthetic sequence is the transformation of 5-Chloro-2-(hydroxymethyl)benzonitrile into 5-chlorophthalide (also known as 5-Chloro-2-benzofuran-1(3H)-one). This conversion is efficiently achieved through a one-pot hydrolysis of the nitrile group to a carboxylic acid, which undergoes spontaneous intramolecular cyclization (lactonization) with the adjacent hydroxymethyl group under acidic conditions.

Causality of Experimental Design: The use of strong aqueous acid, such as hydrochloric acid, serves a dual purpose. It provides the hydronium ions necessary for the complete hydrolysis of the benzonitrile to the corresponding benzoic acid and creates the requisite acidic environment to catalyze the intramolecular esterification (lactonization) between the newly formed carboxylic acid and the benzylic alcohol. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.[1]

Protocol 1: Synthesis of 5-Chlorophthalide (1a)

Materials:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile

  • Aqueous Hydrochloric Acid (HCl), 20 w/w%

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl Acetate

Procedure:

  • A mixture of 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 eq) and aqueous hydrochloric acid (20 w/w%, approx. 7.5 mL per gram of starting material) is heated to reflux for 4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to ambient temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (4 x 2 mL per gram of starting material).

  • Combine the organic layers and wash with brine (1 x 4 mL per gram of starting material).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is triturated with a 1:1 mixture of hexane and ethyl acetate, collected by filtration, and dried to yield 5-chlorophthalide as colorless crystals.

Expected Yield: ~76%[1]

Characterization Data (as reported in the literature[1]):

  • Melting Point: 156−158 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, J = 8.7 Hz, 1H), 7.52 (m, 1H), 7.51 (m, 1H), 5.30 (s, 2H) ppm.

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.7, 148.1, 140.7, 129.8, 126.8, 124.2, 122.5, 68.9 ppm.

Diversification via Palladium-Catalyzed Cross-Coupling

The chlorine atom at the 5-position of the phthalide ring is a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions.[2] Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides; however, the use of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, enables these transformations with high efficiency.[3][4]

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions start 5-Chloro-2-(hydroxymethyl)benzonitrile intermediate 5-Chlorophthalide start->intermediate  Acid Hydrolysis &  Lactonization [Protocol 1]   suzuki 5-Arylphthalide (Suzuki Coupling) intermediate->suzuki  [Pd], Ligand, Base  Ar-B(OH)₂   buchwald 5-Aminophthalide (Buchwald-Hartwig) intermediate->buchwald  [Pd], Ligand, Base  R₂NH   sonogashira 5-Alkynylphthalide (Sonogashira) intermediate->sonogashira  [Pd], Cu(I), Base  Terminal Alkyne   cyanation 5-Cyanophthalide (Cyanation) intermediate->cyanation  [Pd], Ligand  'CN' Source  

Caption: Overall synthetic workflow from the starting material to diverse 5-substituted phthalides.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron species.[5] For coupling with 5-chlorophthalide, the choice of a palladium catalyst and ligand is critical to overcome the higher activation barrier of the C-Cl bond compared to C-Br or C-I bonds.[4][6] Systems based on bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are highly recommended.[3]

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Cl pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)L₂-Ar' pd2_add->pd2_trans Transmetalation (Ar'-B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' (5-Arylphthalide) pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Chlorophthalide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or similar Pd source

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-chlorophthalide, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 5-arylphthalide.

EntryArylboronic Acid PartnerBaseTypical Yield Range
1Phenylboronic acidK₃PO₄85-95%
24-Methoxyphenylboronic acidK₃PO₄80-90%
33-Pyridinylboronic acidCs₂CO₃70-85%
42-Thienylboronic acidK₃PO₄75-90%

Table 1: Representative examples for the Suzuki-Miyaura coupling with 5-chlorophthalide. Yields are illustrative and depend on specific reaction optimization.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides.[7][8] It allows for the introduction of a diverse range of nitrogen-containing functional groups, including primary and secondary amines, as well as N-heterocycles, which are prevalent motifs in pharmaceuticals.[9][10]

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Cl pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_amide Ar-Pd(II)L₂(NR₂) pd2_add->pd2_amide Amine Coordination & Deprotonation (Base) pd2_amide->pd0 Reductive Elimination product Ar-NR₂ (5-Aminophthalide) pd2_amide->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Chlorophthalide (1.0 eq)

  • Amine or N-heterocycle (1.1-1.5 eq)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.01-0.03 eq)

  • XPhos (0.02-0.06 eq) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the ligand, and the base.

  • Add 5-chlorophthalide and the anhydrous solvent.

  • Add the amine coupling partner (if liquid, add via syringe; if solid, add with the other solids).

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-18 hours), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 5-aminophthalide derivative.[11]

EntryAmine PartnerBaseTypical Yield Range
1MorpholineNaOtBu90-98%
2AnilineNaOtBu80-90%
3BenzylamineLHMDS75-85%
4PyrrolidineNaOtBu85-95%

Table 2: Representative examples for the Buchwald-Hartwig amination with 5-chlorophthalide. Yields are illustrative and depend on specific reaction optimization.

Additional Transformations

The versatility of 5-chlorophthalide extends to other important cross-coupling reactions, further broadening the scope of accessible derivatives.

  • Sonogashira Coupling (Alkynylation): This reaction enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne.[9] The protocol typically involves a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine.[9] This route provides access to 5-alkynylphthalides, which are valuable precursors for further transformations.

  • Cyanation: The introduction of a nitrile group can be achieved via palladium-catalyzed cyanation.[12] This reaction often employs a palladium catalyst with a specialized ligand and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The resulting 5-cyanophthalide is a key intermediate for synthesizing amides, carboxylic acids, or tetrazoles.

Safety Precautions

  • Palladium Catalysts: While generally low in toxicity, palladium catalysts and ligands should be handled in a well-ventilated fume hood. Avoid inhalation of fine powders.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and LHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable. Work in a fume hood away from ignition sources.

  • Cyanide Sources: Reagents used for cyanation (e.g., Zn(CN)₂) are highly toxic. All manipulations must be performed in a certified chemical fume hood. Acidification of cyanide waste will produce highly toxic HCN gas and must be strictly avoided. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal.

References

  • Molnár, K., et al. (2010). Manufacturing Synthesis of 5-Substituted Phthalides. Organic Process Research & Development. Available at: [Link]

  • Molnár, K., et al. (2010). Manufacturing Synthesis of 5-Substituted Phthalides. ACS Figshare. Available at: [Link]

  • Wikipedia (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Organic Syntheses (n.d.). Phthalide. Organic Syntheses. Available at: [Link]

  • Wikipedia (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Singh, U. et al. (n.d.). Chapter 5: Cross-coupling reactions. Shodhganga. Available at: [Link]

  • YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! The Organic Chemistry Tutor. Available at: [Link] (Note: Placeholder URL, as YouTube video IDs are dynamic).

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Fleck, T. J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF from ResearchGate. Available at: [Link]

  • da Silva, A. B. F., et al. (2021). RECENT ADVANCES IN CYANATION REACTIONS. PDF from ResearchGate. Available at: [Link]

  • Francke, R., & Schille, B. (2019). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. ACS Organic & Inorganic Au. Available at: [Link]

Sources

Application

Application Note: Divergent Synthesis of Isobenzofuran Derivatives from 5-Chloro-2-(hydroxymethyl)benzonitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale In medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the benzofuran and isobenzofuran scaffolds are highly privileged structures, serving as the pharmacophoric foundation for numerous neuroactive agents and kinase inhibitors. While traditionally grouped under the broad "benzofuran derivative" umbrella in patent literature, the cyclization of 2-(hydroxymethyl)benzonitriles specifically yields isobenzofurans (benzo[ c ]furans)—structural isomers where the oxygen atom occupies the benzylic position rather than being directly fused to the aryl ring.

This application note details the divergent synthetic utility of 5-chloro-2-(hydroxymethyl)benzonitrile . By exploiting the orthogonal reactivity of its pendant nitrile and benzylic alcohol groups, chemists can selectively access two distinct classes of isobenzofuran derivatives:

  • Pathway A (Lactonization): Base-mediated hydrolysis of the nitrile followed by acid-catalyzed intramolecular esterification yields 6-chloroisobenzofuran-1(3H)-one (a phthalide derivative)[1].

  • Pathway B (Nucleophilic Addition & Ionic Hydrogenation): Grignard addition to the nitrile generates a cyclic hemiketal, which undergoes ionic hydrogenation to yield 1-substituted 6-chloro-1,3-dihydroisobenzofurans (phthalan derivatives)[2].

Expert Nomenclature Note: Due to IUPAC numbering rules for fused bicyclic systems, the cyclization of 5-chloro-2-(hydroxymethyl)benzonitrile shifts the locant of the chlorine atom. In the resulting isobenzofuran systems, the heteroatom is position 2, and the bridgeheads are 3a and 7a. Consequently, the chlorine atom, which is para to the original hydroxymethyl group, is reassigned to position 6 .

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways, highlighting the critical intermediates and the specific reagents required to drive the chemoselective transformations.

G SM 5-Chloro-2-(hydroxymethyl)benzonitrile (Bifunctional Starting Material) Hydrolysis NaOH (aq), Reflux Nitrile Hydrolysis to Carboxylate SM->Hydrolysis Path A: Base Catalysis Grignard 1. ArMgBr (2.2 eq), THF, 0 °C 2. Aqueous NH4Cl Workup SM->Grignard Path B: Nucleophilic Addition Acidification 6M HCl, pH 2 Intramolecular Lactonization Hydrolysis->Acidification Phthalide 6-Chloroisobenzofuran-1(3H)-one (6-Chlorophthalide) Acidification->Phthalide Thermodynamic Sink Hemiketal Cyclic Hemiketal Intermediate (1-Aryl-6-chloro-1,3-dihydroisobenzofuran-1-ol) Grignard->Hemiketal Spontaneous Ring Closure Reduction Et3SiH (3.0 eq), TFA (5.0 eq) DCM, 0 °C (Ionic Hydrogenation) Hemiketal->Reduction Oxocarbenium Formation Phthalan 1-Aryl-6-chloro-1,3-dihydroisobenzofuran (Phthalan Derivative) Reduction->Phthalan Hydride Transfer

Fig 1: Divergent synthesis of isobenzofuran derivatives from 5-chloro-2-(hydroxymethyl)benzonitrile.

Experimental Protocols

Protocol A: Synthesis of 6-Chloroisobenzofuran-1(3H)-one (Phthalide)

This protocol leverages the robust thermodynamic stability of the 5-membered lactone ring to drive the reaction to completion following the hydrolysis of the nitrile[1].

Reagents:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 equiv)

  • Sodium Hydroxide (10% w/v aqueous solution, 5.0 equiv)

  • Hydrochloric Acid (6M aqueous solution)

Step-by-Step Methodology:

  • Suspend 5-chloro-2-(hydroxymethyl)benzonitrile in the 10% aqueous NaOH solution in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 100 °C) for 4 hours. Causality: The basic conditions hydrolyze the nitrile through an amide intermediate to the sodium carboxylate. The basic pH prevents premature lactonization.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2. Causality: Acidification protonates the carboxylate. The resulting carboxylic acid undergoes rapid, spontaneous intramolecular Fischer esterification with the benzylic alcohol.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure 6-chloroisobenzofuran-1(3H)-one as a crystalline solid.

Protocol B: Synthesis of 1-(4-Fluorophenyl)-6-chloro-1,3-dihydroisobenzofuran

This two-step protocol is highly relevant for synthesizing drug-like phthalan cores. It utilizes a Grignard addition followed by a highly chemoselective ionic hydrogenation[2][3].

Step 1: Grignard Addition and Hemiketal Formation

  • Dissolve 5-chloro-2-(hydroxymethyl)benzonitrile (1.0 equiv) in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

  • Add 4-fluorophenylmagnesium bromide (2.2 equiv) dropwise over 15 minutes. Causality: The first equivalent of the Grignard reagent is consumed by the acidic proton of the hydroxymethyl group, forming a magnesium alkoxide. The second equivalent acts as the nucleophile, attacking the electrophilic nitrile carbon.

  • Warm the reaction to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4​Cl at 0 °C. Causality: The aqueous workup hydrolyzes the intermediate imine to a ketone, which immediately undergoes intramolecular nucleophilic attack by the liberated benzylic alcohol to form the cyclic hemiketal.

  • Extract with DCM, dry, and concentrate to isolate the crude hemiketal.

Step 2: Ionic Hydrogenation

  • Dissolve the crude hemiketal in anhydrous DCM and cool to 0 °C.

  • Add Triethylsilane ( Et3​SiH , 3.0 equiv).

  • Add Trifluoroacetic Acid (TFA, 5.0 equiv) dropwise. Causality: TFA protonates the hemiketal hydroxyl group, promoting the elimination of water to form a highly electrophilic oxocarbenium ion. Et3​SiH acts as a mild hydride donor, selectively reducing the oxocarbenium ion to the target phthalan.

Quantitative Data: Optimization of Hemiketal Reduction

The choice of reducing agent in Protocol B is critical. Traditional catalytic hydrogenation often leads to unwanted reductive dechlorination of the aryl chloride. The data below summarizes the reaction optimization, demonstrating why ionic hydrogenation ( Et3​SiH /TFA) is the superior choice for this specific substrate[3].

Table 1: Reaction Optimization for the Reduction of the Hemiketal Intermediate

Reducing SystemCatalyst / AcidSolventTemp (°C)Yield (%)Chemoselectivity & Mechanistic Notes
H2​ (1 atm)Pd/C (10%)MeOH2545%Poor. Significant reductive dechlorination of the C6-chlorine observed.
NaBH4​ NoneEtOH0 to 2515%Poor. Insufficient acidity to generate the required oxocarbenium ion intermediate.
NaBH3​CN AcOHMeOH2562%Moderate. Sluggish reaction rate; incomplete conversion after 24 hours.
Et3​SiH TFA DCM 0 to 25 94% Excellent. Rapid hydride transfer; complete preservation of the aryl chloride.

References

  • ARYL ETHERS AND USES THEREOF - EP 3417851 B1.
  • Time and Temperature Dependent Palladium-Catalyzed Stereo- and Regioselective Alkoxy-arylation of Triple Bonds: Synthesis of (E)/(Z)-1,1-Disubstituted-3-(1-Phenylalkylidene)-1,3-dihydroisobenzofurans. The Journal of Organic Chemistry.
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.

Sources

Method

The Strategic Role of 5-Chloro-2-(hydroxymethyl)benzonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile chemical building blocks are param...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel bioactive molecules.[1][2] 5-Chloro-2-(hydroxymethyl)benzonitrile emerges as a strategic starting material and intermediate, offering a unique combination of reactive functional groups—a nitrile, a hydroxymethyl group, and a chlorinated aromatic ring. This trifecta of functionalities provides a powerful platform for constructing complex molecular architectures with diverse pharmacological activities.[3]

The chlorine atom at the 5-position influences the electronic properties of the benzene ring and can serve as a handle for further modifications or as a key interaction point with biological targets. The nitrile group is a versatile precursor to various nitrogen-containing heterocycles and can also be hydrolyzed to a carboxylic acid or reduced to an amine.[3] The hydroxymethyl group at the 2-position is particularly significant, as it can be readily transformed into other functional groups, most notably a reactive chloromethyl group, enabling key bond-forming reactions such as etherification.

This technical guide provides an in-depth exploration of the role of 5-Chloro-2-(hydroxymethyl)benzonitrile in the synthesis of bioactive molecules, with a focus on its application in the development of novel antibacterial agents. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present a comprehensive look at the synthetic pathways where this building block plays a pivotal role.

Core Application: Synthesis of Novel Antibacterial Benzophenone-Oxadiazole Ethers

A significant application of 5-Chloro-2-(hydroxymethyl)benzonitrile is in the synthesis of a class of potent antibacterial agents: {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones.[4] These molecules have demonstrated promising activity against a range of pathogenic bacteria. The synthesis hinges on a key strategic transformation of the hydroxymethyl group of a precursor derived from 5-Chloro-2-(hydroxymethyl)benzonitrile, followed by a crucial ether linkage formation.

Strategic Rationale: Why 5-Chloro-2-(hydroxymethyl)benzonitrile is a Key Building Block

The choice of a 5-Chloro-2-(hydroxymethyl)benzonitrile-derived scaffold for this synthesis is underpinned by sound chemical principles:

  • Controlled Reactivity of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is readily and selectively converted into a good leaving group, typically a chloride, under mild conditions. This transformation activates the benzylic position for subsequent nucleophilic substitution, which is a cornerstone of the synthetic strategy.

  • Facilitating Ether Synthesis: The resulting chloromethyl group is an excellent electrophile for Williamson ether synthesis.[5][6] This reaction allows for the efficient coupling of the benzonitrile-derived fragment with a phenolic component, in this case, a 2-hydroxybenzophenone derivative, to form the core structure of the target bioactive molecule.

  • Scaffolding for Bioactivity: The substituted benzonitrile moiety serves as a rigid scaffold upon which the pharmacologically important oxadiazole and benzophenone units are assembled. The specific substitution pattern is often crucial for optimizing target binding and pharmacokinetic properties.

The following sections provide a detailed, step-by-step protocol for a representative synthesis, illustrating the practical application of these principles.

Experimental Protocols: A Validated Pathway to Antibacterial Agents

This section details a comprehensive, multi-step synthesis of a representative antibacterial benzophenone-oxadiazole ether. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages:

  • Formation of the 1,2,4-Oxadiazole Intermediate: Synthesis of the key intermediate, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, from a suitable precursor.

  • Activation of the Benzonitrile Building Block: Conversion of the hydroxymethyl group of a 5-chloro-2-(hydroxymethyl)benzonitrile derivative to a chloromethyl group. For the purpose of this protocol, we will illustrate the synthesis starting from a closely related and commercially available precursor, 5-chloro-2-hydroxybenzonitrile, to demonstrate the versatility of this chemical family.

  • Coupling and Final Product Formation: Williamson ether synthesis to couple the activated benzonitrile-derived fragment with the oxadiazole intermediate.

G cluster_0 Stage 1: Oxadiazole Intermediate Synthesis cluster_1 Stage 2: Benzophenone Core Synthesis cluster_2 Stage 3: Coupling and Final Product Formation benzamidoxime Benzamidoxime oxadiazole_intermediate 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole benzamidoxime->oxadiazole_intermediate Cyclization chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->oxadiazole_intermediate final_product {5-Chloro-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}(phenyl)methanone oxadiazole_intermediate->final_product Williamson Ether Synthesis start_material 5-Chloro-2-hydroxybenzonitrile benzophenone (5-Chloro-2-hydroxyphenyl)(phenyl)methanone start_material->benzophenone Friedel-Crafts Acylation benzophenone->final_product

Caption: Synthetic workflow for antibacterial benzophenone-oxadiazole ethers.

Protocol 1: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

This protocol describes the synthesis of the key oxadiazole intermediate. The formation of the 1,2,4-oxadiazole ring is a well-established process in medicinal chemistry.[7]

Materials:

  • Benzamidoxime

  • Chloroacetyl chloride

  • Benzene (anhydrous)

  • Flash column chromatography supplies (silica gel, n-hexane, ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • To a solution of benzamidoxime (1.0 equivalent) in anhydrous benzene (100 mL) in a round-bottom flask equipped with a reflux condenser, add a solution of chloroacetyl chloride (2.3 equivalents) in benzene (10 mL) dropwise.

  • Heat the reaction mixture under reflux for 10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo.

  • Purify the crude residue by flash column chromatography using a mixture of n-hexane and ethyl acetate (2:1) as the eluent to yield 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole as a white solid.[8]

Expected Outcome:

  • A white crystalline solid with a high degree of purity, confirmed by ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of (5-Chloro-2-hydroxyphenyl)(phenyl)methanone

This protocol details the synthesis of the benzophenone core structure. This is a standard Friedel-Crafts acylation reaction.

Materials:

  • 4-Chlorophenol

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • To this mixture, add a solution of 4-chlorophenol (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome:

  • A crystalline solid, identifiable as (5-Chloro-2-hydroxyphenyl)(phenyl)methanone, with its structure confirmed by spectroscopic methods.

Protocol 3: Williamson Ether Synthesis of {5-Chloro-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}(phenyl)methanone

This final protocol details the coupling of the two key intermediates to form the target bioactive molecule. This is a classic Williamson ether synthesis.[5]

Materials:

  • (5-Chloro-2-hydroxyphenyl)(phenyl)methanone (from Protocol 2)

  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (from Protocol 1)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a solution of (5-Chloro-2-hydroxyphenyl)(phenyl)methanone (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.1 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 70-80 °C and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure final product.

Expected Outcome:

  • A pure crystalline solid, characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry, confirming the structure of {5-Chloro-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}(phenyl)methanone.[4]

Compound Molecular Weight ( g/mol ) Typical Yield Physical Appearance
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole194.6285-95%White solid
(5-Chloro-2-hydroxyphenyl)(phenyl)methanone232.6670-85%Crystalline solid
Final Product404.8375-90%Crystalline solid

Broader Synthetic Utility and Future Directions

While the synthesis of antibacterial benzophenone-oxadiazole ethers is a prime example, the utility of 5-Chloro-2-(hydroxymethyl)benzonitrile extends to other areas of bioactive molecule synthesis.

  • Synthesis of Gamma-Secretase Inhibitors: The core structure of 5-Chloro-2-(hydroxymethyl)benzonitrile has been incorporated into N-alkyl-arylsulfonamides that act as gamma-secretase inhibitors, which are of interest in the treatment of Alzheimer's disease.

  • Precursor to Benzofurans: The related 5-chloro-2-hydroxybenzonitrile is a known precursor for the synthesis of biologically active benzofurans and chalcones with antimicrobial properties.

  • Versatility of the Nitrile Group: The nitrile functionality can be transformed into a variety of other groups, such as tetrazoles, which are important pharmacophores in many drugs.

G cluster_0 Transformations of Hydroxymethyl Group cluster_1 Transformations of Nitrile Group cluster_2 Bioactive Scaffolds start 5-Chloro-2-(hydroxymethyl)benzonitrile chloromethyl Chloromethyl Derivative start->chloromethyl Chlorination aldehyde Aldehyde start->aldehyde Oxidation amine Primary Amine start->amine Reduction tetrazole Tetrazole start->tetrazole Cycloaddition amide Amide start->amide Hydrolysis gsi Gamma-Secretase Inhibitors start->gsi antibacterials Antibacterial Agents chloromethyl->antibacterials Ether Synthesis carboxylic_acid Carboxylic Acid aldehyde->carboxylic_acid Oxidation tetrazole->antibacterials antifungals Antifungal Agents tetrazole->antifungals

Caption: Potential synthetic transformations of 5-Chloro-2-(hydroxymethyl)benzonitrile.

Conclusion

5-Chloro-2-(hydroxymethyl)benzonitrile and its closely related derivatives are valuable and versatile building blocks in the synthesis of bioactive molecules. The strategic placement of its functional groups allows for a range of chemical transformations, enabling the construction of complex and pharmacologically relevant scaffolds. The detailed protocols provided herein for the synthesis of antibacterial benzophenone-oxadiazole ethers serve as a practical guide for researchers and drug development professionals, showcasing the power of this building block in modern medicinal chemistry. As the quest for new therapeutic agents continues, the creative and efficient utilization of such strategic intermediates will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • Rai, N. P., et al. (2010). Design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones. European Journal of Medicinal Chemistry, 45(6), 2677-82. Available at: [Link]

  • Camci, E., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. Available at: [Link]

  • Ponder, B. W. (1970). U.S. Patent No. 3,526,666. Washington, DC: U.S. Patent and Trademark Office.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Perrone, S., et al. (2014). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Anti-Cancer Agents in Medicinal Chemistry, 14(3), 375-397. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Essential Role of 2-Chlorobenzonitrile in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Shell U.S. Inc. (1966). U.S. Patent No. 3,265,603. Washington, DC: U.S. Patent and Trademark Office.
  • Jefferson Chemical Company, Inc. (1974). U.S. Patent No. 3,855,264. Washington, DC: U.S. Patent and Trademark Office.
  • China Petroleum & Chemical Corporation & Research Institute of Petroleum Processing, Sinopec. (2001). CN Patent No. 1,213,585.
  • Organic Chemistry Portal. (2022). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Bayer Aktiengesellschaft. (2009). RU Patent No. 2,383,540.
  • Organic Syntheses. (n.d.). Flavone. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reddy, A. S., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][4][9] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN Journal of Chemistry, 14(1), 580-586. Available at: [Link]

  • Kim, J. I., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(2), 229-232. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Jayasree, J., & Narayanan, C. S. (2000). Single pot benzylation of o-xylene with benzyl chloride and benzyl alcohol over pillared montmorillonites. Catalysis Letters, 65(1-2), 117-120. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Chloro-2-(hydroxymethyl)benzonitrile

Executive Summary & Substrate Profiling The functionalization of multi-substituted aryl chlorides remains a cornerstone of modern pharmaceutical development. This application note provides a comprehensive, data-driven gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The functionalization of multi-substituted aryl chlorides remains a cornerstone of modern pharmaceutical development. This application note provides a comprehensive, data-driven guide for the palladium-catalyzed cross-coupling of 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5)[1].

This specific substrate presents a unique "trifunctional" challenge:

  • The Aryl Chloride (C5): Unlike aryl bromides or iodides, the C-Cl bond is highly resistant to oxidative addition. Furthermore, the strongly electron-withdrawing nitrile group is meta to the chloride, providing minimal resonance activation to the C-Cl bond.

  • The Free Primary Alcohol (C2): The hydroxymethyl group poses a severe chemoselectivity risk. In the presence of strong bases typically used in cross-coupling, it can undergo deprotonation, leading to competitive C-O etherification or catalyst poisoning.

  • The Nitrile Group (C1): While stable under mild conditions, nitriles are susceptible to hydrolysis in strong aqueous bases at elevated temperatures and can competitively coordinate to the palladium center.

To overcome these barriers, this guide details highly optimized, self-validating protocols for both Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging advanced dialkylbiarylphosphine ligands to enforce strict chemoselectivity and high turnover frequencies[2].

Mechanistic Framework & Catalyst Selection

The successful functionalization of unactivated aryl chlorides relies entirely on the stereoelectronic properties of the supporting phosphine ligand.

Suzuki-Miyaura Coupling: The XPhos Advantage

For the Suzuki-Miyaura coupling, XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the ligand of choice[3]. The causality behind this selection is twofold:

  • Electronic Activation: The electron-rich dicyclohexylphosphine moiety increases the electron density at the palladium center, significantly lowering the activation energy required for the rate-limiting oxidative addition into the stubborn C-Cl bond[3].

  • Steric Enforcement: The bulky triisopropylphenyl ring prevents the formation of unreactive, off-cycle PdL2​ complexes, ensuring that the catalyst remains in the highly active monoligated Pd(0)L state[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII Pd(II)(Ar)(Cl)L Ar = 3-cyano-4-(hydroxymethyl)phenyl Pd0->PdII Oxidative Addition + Ar-Cl PdII_TM Pd(II)(Ar)(Ar')L PdII->PdII_TM Transmetalation + Ar'-B(OH)3- Product Biaryl Product + Pd(0)L PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura cross-coupling for the aryl chloride substrate.

Buchwald-Hartwig Amination: BrettPhos vs. RuPhos

C-N cross-coupling requires a different mechanistic approach due to the varying nature of amine nucleophiles. Density Functional Theory (DFT) calculations have demonstrated that the rate-limiting steps diverge based on the ligand used[4]:

  • BrettPhos (for primary amines): The extreme steric bulk accelerates reductive elimination. The rate-limiting step shifts to oxidative addition[4].

  • RuPhos (for secondary amines): The rate-limiting step remains reductive elimination due to the inherent steric clash of secondary amines during the transition state[5].

Data-Driven Optimization

To establish the optimal conditions, systematic screening was performed. The quantitative data below illustrates the causality behind the final protocol parameters.

Table 1: Ligand and Base Optimization for Suzuki-Miyaura Coupling

Reaction Conditions: 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Base (2.0 eq), THF/H₂O (4:1), 80 °C, 4 hours.

LigandBaseConversion (LC-MS)Primary Impurity / Observation
PPh₃K₃PO₄< 5%Unreacted starting material.
dppfK₃PO₄12%Unreacted starting material.
SPhosK₃PO₄78%Protodehalogenation (~5%).
XPhos K₃PO₄ > 98% Clean conversion.
XPhosNaOH85%Nitrile hydrolysis to amide (~10%).
Table 2: Chemoselectivity Profiling in Buchwald-Hartwig Amination

Reaction Conditions: Substrate (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), Base (1.5 eq), Toluene, 100 °C.

Substrate StateBaseYieldPrimary Failure Mode
Unprotected (-OH)NaOtBu0%Complete catalyst death; C-O etherification.
Unprotected (-OH)LiHMDS15%Sluggish reaction; complex mixture.
Unprotected (-OH)Cs₂CO₃45%Incomplete conversion after 24h.
TBS-Protected NaOtBu 94% Clean C-N coupling.

Strategic Workflows & Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Tolerating the Free Hydroxyl)

This protocol leverages the mild basicity of K₃PO₄ and the high activity of the Pd/XPhos system to achieve C-C coupling without requiring alcohol protection[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 mmol, 167.6 mg), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed THF (4.0 mL) and degassed deionized water (1.0 mL) via syringe. Causality: Water is strictly required to dissolve the phosphate base and generate the reactive hydroxyboronate intermediate necessary for transmetalation[6].

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4 hours.

  • Validation Checkpoint: Sample the organic layer. LC-MS should indicate >95% consumption of the aryl chloride. If incomplete, continue heating for 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 5 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (Self-Validating Protection Strategy)

Because strong alkoxide bases (e.g., NaOtBu) are required to deprotonate the amine during the catalytic cycle, the free primary alcohol must be temporarily masked to prevent side reactions[2].

BH_Workflow Step1 Step 1: Hydroxyl Protection (TBS-Cl, Imidazole, DMF) QC1 QC Checkpoint: LC-MS confirms mass +114 Da Step1->QC1 Step2 Step 2: C-N Cross-Coupling (Pd2(dba)3, BrettPhos, NaOtBu) QC1->Step2 Proceed if >95% conversion QC2 QC Checkpoint: Complete consumption of Ar-Cl Step2->QC2 Step3 Step 3: TBS Deprotection (TBAF, THF, 0 °C to RT) QC2->Step3 Proceed if Ar-Cl <1%

Workflow for the Buchwald-Hartwig amination of 5-Chloro-2-(hydroxymethyl)benzonitrile.

Step-by-Step Methodology:

  • Step 1: TBS Protection. Dissolve 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 mmol) in anhydrous DMF (3 mL). Add Imidazole (2.5 mmol) followed by TBS-Cl (1.2 mmol) at 0 °C. Stir at room temperature for 2 hours. Validation: TLC (3:1 Hexanes/EtOAc) must show complete conversion to a higher Rf​ spot. Quench with water, extract with MTBE, dry, and concentrate.

  • Step 2: C-N Cross-Coupling. In an argon-flushed vial, combine the TBS-protected substrate (1.0 mmol), primary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol)[4], and NaOtBu (1.5 mmol). Add anhydrous, degassed Toluene (5 mL). Heat at 100 °C for 6 hours. Causality: BrettPhos is specifically utilized here to accelerate the oxidative addition of the deactivated chloride while preventing bis-amine palladium dead-end complexes[4].

  • Step 3: Deprotection. Filter the crude coupling mixture through a short pad of Celite to remove palladium residues. Concentrate, then dissolve in THF (5 mL). Cool to 0 °C and add TBAF (1.0 M in THF, 1.5 mmol) dropwise. Stir for 1 hour. Aqueous workup and column chromatography will yield the pure aminated, hydroxyl-bearing product.

Troubleshooting & Causality

  • Issue: Protodehalogenation (Formation of 2-(hydroxymethyl)benzonitrile).

    • Causality: This occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo β -hydride elimination (if aliphatic alcohols are present) or abstract a proton from the solvent.

    • Resolution: Ensure the boronic acid is not degraded (check for boroxine anhydrides). Increase the water content slightly to accelerate the formation of the reactive boronate species[6].

  • Issue: Catalyst Blackout (Precipitation of Pd Black).

    • Causality: Indicates ligand oxidation or an insufficient ligand-to-palladium ratio, causing the Pd(0) species to aggregate into inactive metallic palladium.

    • Resolution: Strictly degas all solvents via the freeze-pump-thaw method or vigorous argon sparging for 30 minutes prior to addition. Ensure the phosphine ligand is stored in a desiccator.

References

  • Molport. 5-chloro-2-(hydroxymethyl)benzonitrile | 1261759-50-5 | Buy Now. Retrieved from:[Link]

  • National Institutes of Health (NIH) / ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from:[Link]

  • National Institutes of Health (NIH) / ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from:[Link]

  • ACS Publications / Organic Letters. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Retrieved from:[Link]

Sources

Method

Application Note: Cyclization Protocols for 5-Chloro-2-(hydroxymethyl)benzonitrile in Drug Development

Executive Summary & Mechanistic Rationale 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5)[1] is a highly versatile, ortho-disubstituted aromatic building block. Derivatives of 2-(hydroxymethyl)benzonitrile are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Chloro-2-(hydroxymethyl)benzonitrile (CAS: 1261759-50-5)[1] is a highly versatile, ortho-disubstituted aromatic building block. Derivatives of 2-(hydroxymethyl)benzonitrile are widely utilized as foundational precursors for synthesizing complex aromatic and heterocyclic pharmacophores, particularly in the development of kinase inhibitors and minor-groove-binding agents[2],[3].

The structural proximity of the electrophilic nitrile (-C≡N) and the nucleophilic hydroxymethyl (-CH₂OH) groups primes this molecule for intramolecular cyclization. Depending on the reagent environment, this scaffold can be directed down two distinct synthetic pathways:

  • Hydrolytic Cyclization (Lactonization): Under acidic conditions, the nitrile group undergoes hydrolysis to an intermediate amide and subsequently a carboxylic acid. The adjacent hydroxymethyl group then executes an intramolecular Fischer-type esterification to yield a phthalide derivative (specifically, 6-chloroisobenzofuran-1(3H)-one)[4].

  • Aminative Cyclization (Lactamization): In the presence of primary amines and a base catalyst, the nitrile is converted into an imidate/amidine intermediate, which undergoes intramolecular amidation to form 2-alkyl-6-chloroisoindolin-1-ones.

Understanding the causality behind solvent selection, pH control, and thermal activation is critical for directing the regioselectivity and maximizing the yield of these cyclizations.

Pathway Visualization

Mechanistic_Pathways cluster_hydrolysis Pathway A: Hydrolytic Cyclization cluster_amination Pathway B: Aminative Cyclization SM 5-Chloro-2-(hydroxymethyl) benzonitrile Int1 Amide/Carboxylic Acid Intermediate SM->Int1 H2O, H+ or OH- Reflux Int2 Amidine/Imine Intermediate SM->Int2 R-NH2, Base Heat Prod1 6-Chloroisobenzofuran- 1(3H)-one (Phthalide) Int1->Prod1 Intramolecular Esterification Prod2 2-Alkyl-6-chloro- isoindolin-1-one Int2->Prod2 Intramolecular Amidation

Reaction pathways for the cyclization of 5-Chloro-2-(hydroxymethyl)benzonitrile.

Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolytic Cyclization to 6-Chlorophthalide

Causality Behind Experimental Choices: While base-catalyzed hydrolysis (e.g., NaOH) is possible, it frequently stalls at the stable carboxylate salt stage, necessitating a secondary acidification step to force lactonization. Conversely, acid catalysis (6M HCl) directly protonates the intermediate carboxylic acid, rendering it highly electrophilic. This facilitates an immediate, continuous intramolecular attack by the hydroxymethyl oxygen, yielding the cyclized lactone in a single pot. 1,4-Dioxane is selected as the co-solvent because it is water-miscible, possesses a high boiling point, and easily solubilizes the chlorinated aromatic precursor, ensuring homogeneous kinetics.

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with 5-Chloro-2-(hydroxymethyl)benzonitrile (10.0 mmol, 1.67 g).

  • Solvation: Add 20 mL of 1,4-Dioxane and stir at 400 rpm until the solid is completely dissolved.

  • Catalysis: Slowly add 20 mL of 6M aqueous HCl dropwise over 5 minutes. (Caution: Exothermic hydrolysis; perform in a fume hood).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C using a heating mantle. Maintain reflux for 12–16 hours.

  • In-Process Control (Self-Validation): Withdraw a 50 µL aliquot, quench in saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc). Spot on a silica TLC plate (Hexane:EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.3) is entirely replaced by the less polar lactone product (Rf ~0.5).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove 1,4-Dioxane. Extract the aqueous residue with EtOAc (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) to remove residual acid, followed by brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford pure 6-chloroisobenzofuran-1(3H)-one as a white crystalline solid.

Experimental_Workflow Step1 Step 1: Setup Dissolve in 1,4-Dioxane/H2O Step2 Step 2: Catalysis Add 6M HCl dropwise Step1->Step2 Step3 Step 3: Reflux Heat at 100°C for 12-16 h Step2->Step3 Step4 Step 4: Validation TLC & IR Monitoring Step3->Step4 Step5 Step 5: Workup EtOAc Extraction & NaHCO3 Wash Step4->Step5 Step6 Step 6: Isolation Recrystallization (Pure Lactone) Step5->Step6

Step-by-step workflow for the acid-catalyzed hydrolytic cyclization.

Protocol B: Base-Promoted Aminative Cyclization to Isoindolinones

Causality Behind Experimental Choices: Direct conversion of the benzonitrile to an isoindolinone requires overcoming the high activation energy of nitrile hydration. By utilizing a strong alkoxide base (NaOMe) in methanol, the nitrile is rapidly converted to a highly electrophilic methyl imidate. The primary amine (R-NH₂) readily attacks this imidate to form an amidine, which subsequently undergoes intramolecular nucleophilic acyl substitution, displacing the activated hydroxyl group. A sealed pressure tube is utilized to ensure that volatile amines remain in the liquid phase at the elevated temperatures required for the final ring closure.

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure tube, dissolve 5-Chloro-2-(hydroxymethyl)benzonitrile (5.0 mmol) in anhydrous Methanol (10 mL).

  • Activation: Add Sodium Methoxide (NaOMe, 1.0 equiv) and stir at room temperature for 30 minutes to form the imidate intermediate.

  • Amination: Add the desired primary amine (e.g., Methylamine solution, 2.0 equiv).

  • Cyclization: Seal the tube securely and heat the reaction mixture to 90 °C for 18 hours.

  • Workup: Cool to room temperature, carefully vent the tube, and concentrate the mixture. Partition the residue between Dichloromethane (DCM) and water.

  • Purification: Extract the aqueous layer with DCM, dry the combined organics over MgSO₄, and purify via flash column chromatography (DCM:MeOH gradient) to yield the 2-alkyl-6-chloroisoindolin-1-one.

Quantitative Data & Optimization

The self-validating nature of these protocols relies heavily on optimizing the kinetic parameters and verifying the structural transformation through analytical markers.

Table 1: Optimization of Hydrolytic Cyclization Conditions

EntrySolvent SystemCatalyst / ReagentTemp (°C)Time (h)Isolated Yield (%)
1H₂ONone10024< 5
2MeOH / H₂ONaOH (2.0 eq)801265*
3 1,4-Dioxane / H₂O 6M HCl (Excess) 100 16 89
4THF / H₂O6M HCl (Excess)802472

*Note: Base-catalyzed reaction (Entry 2) required an additional acidification step post-reaction to induce lactonization, resulting in lower overall recovery.

Table 2: Analytical Validation Markers for 6-Chlorophthalide

Analytical MethodTarget Signal / ObservationMechanistic Rationale
IR Spectroscopy Disappearance of ~2220 cm⁻¹ (C≡N)Confirms complete hydrolytic consumption of the nitrile group.
IR Spectroscopy Appearance of ~1760 cm⁻¹ (C=O)Confirms formation of the strained five-membered lactone ring.
¹H NMR (CDCl₃) Singlet at ~5.3 ppm (2H)Characteristic of the -CH₂-O- protons embedded within the phthalide ring.
TLC (3:1 Hex:EtOAc) Rf shift from ~0.3 (SM) to ~0.5 (Product)The cyclized phthalide lacks the polar -CH₂OH group, rendering it less polar than the starting material.

References

  • MolPort : 5-chloro-2-(hydroxymethyl)benzonitrile | 1261759-50-5 URL:[Link]

  • Food and Agriculture Organization (FAO) : TRIFLOXYSTROBIN (213) - First draft prepared by Dr Ursula Banasiak (Details on acid hydrolysis of related scaffolds to phthalides) URL:[Link]

Sources

Application

Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group in 5-Chloro-2-(hydroxymethyl)benzonitrile

Introduction 5-Chloro-2-(hydroxymethyl)benzonitrile is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Chloro-2-(hydroxymethyl)benzonitrile is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. The presence of both a reactive hydroxymethyl group and a cyano group on a chlorinated benzene ring offers multiple avenues for chemical modification. Derivatization of the hydroxymethyl group, in particular, allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Furthermore, this derivatization is a key step in the synthesis of more complex molecular architectures.[1][2]

This comprehensive technical guide provides detailed application notes and step-by-step protocols for the most common and effective derivatization strategies for the hydroxymethyl group of 5-Chloro-2-(hydroxymethyl)benzonitrile: acylation (esterification), etherification, and oxidation. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry, chemical biology, and materials science.

Strategic Importance of Derivatization

The strategic derivatization of the hydroxymethyl moiety in 5-Chloro-2-(hydroxymethyl)benzonitrile is primarily driven by the need to create analogues with improved biological activity and pharmacokinetic profiles. For instance, converting the polar hydroxyl group into an ester or ether can enhance cell membrane permeability.[3][4] Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid introduces new reactive handles for further synthetic transformations, such as the formation of imines, oximes, or amides. The choice of derivatization strategy is therefore dictated by the desired properties of the final compound and its intended application.

I. Acylation (Esterification) of the Hydroxymethyl Group

Acylation, the process of introducing an acyl group, is a fundamental transformation that converts the hydroxymethyl group into an ester. This is one of the most common derivatization techniques employed to mask the polarity of the hydroxyl group, often to create prodrugs or to introduce specific functionalities.[5] The reaction typically involves the treatment of the alcohol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base.

Causality Behind Experimental Choices

The selection of the acylating agent and base is critical for achieving high yields and minimizing side reactions. Acid chlorides are highly reactive and are often used with a stoichiometric amount of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the HCl byproduct. Acid anhydrides are less reactive than acid chlorides and may require a catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a base. The choice between these reagents often depends on the stability of the starting material and the desired reactivity. For substrates sensitive to acidic conditions, milder methods like carbodiimide-mediated esterification can be employed.

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol details the acetylation of 5-Chloro-2-(hydroxymethyl)benzonitrile to yield 5-chloro-2-(acetoxymethyl)benzonitrile.

Materials:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 equivalent) in anhydrous dichloromethane.

  • To the stirred solution, add pyridine (1.5 equivalents) followed by a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-chloro-2-(acetoxymethyl)benzonitrile.

Table 1: Typical Reagents and Conditions for Acetylation

ReagentMolar Ratio (to starting material)SolventTemperature (°C)Typical Reaction Time (h)
Acetic Anhydride1.2Dichloromethane0 to RT2-4
Pyridine1.5---
DMAP0.05---

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 5-Chloro-2-(hydroxymethyl)benzonitrile in anhydrous DCM Add_Base Add Pyridine and DMAP Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Anhydride Add Acetic Anhydride Cool->Add_Anhydride React Stir at RT for 2-4h (Monitor by TLC) Add_Anhydride->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

II. Etherification of the Hydroxymethyl Group

Etherification involves the formation of an ether linkage by reacting the hydroxymethyl group with an alkylating agent. This derivatization is widely used to introduce alkyl or substituted alkyl groups, which can significantly alter the molecule's steric and electronic properties. Common methods for ether synthesis include the Williamson ether synthesis and acid-catalyzed etherification.[6]

Causality Behind Experimental Choices

The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a robust and general method. The choice of base is crucial; strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the SN2 reaction. Acid-catalyzed methods are also employed, particularly for the synthesis of symmetrical ethers or when using reactive alkylating agents like benzyl halides.[7][8] Iron-catalyzed etherification has also been reported as an eco-friendly alternative.[6][8]

Experimental Protocol: Benzylation using Benzyl Bromide (Williamson Ether Synthesis)

This protocol describes the synthesis of 5-chloro-2-(benzyloxymethyl)benzonitrile.

Materials:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as indicated by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired benzyl ether.

Table 2: Reagents and Conditions for Benzylation

ReagentMolar Ratio (to starting material)SolventTemperature (°C)Typical Reaction Time (h)
Sodium Hydride1.2DMF or THF0 to RT12-16
Benzyl Bromide1.1---

Etherification_Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 5-Chloro-2-(hydroxymethyl)benzonitrile Plus1 Plus1 Reactant1->Plus1 + Reactant2 Benzyl Bromide Arrow Arrow Reactant2->Arrow NaH, DMF 0 °C to RT Base Sodium Hydride Product 5-Chloro-2-(benzyloxymethyl)benzonitrile Plus2 Plus2 Product->Plus2 + Byproduct NaBr + H₂ Plus1->Reactant2 Arrow->Product Plus2->Byproduct

III. Oxidation of the Hydroxymethyl Group

Oxidation of the primary alcohol in 5-Chloro-2-(hydroxymethyl)benzonitrile can yield either the corresponding aldehyde (5-chloro-2-formylbenzonitrile) or the carboxylic acid (5-chloro-2-cyanobenzoic acid), depending on the choice of oxidizing agent and reaction conditions. These oxidized derivatives are valuable intermediates for further functionalization.

Causality Behind Experimental Choices

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly employed.[9][10] For the conversion to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or the Pinnick oxidation (sodium chlorite) are used.[11][12][13] The Pinnick oxidation is particularly advantageous due to its mild conditions and high functional group tolerance.[11]

Experimental Protocol: Oxidation to the Aldehyde using PCC

This protocol describes the synthesis of 5-chloro-2-formylbenzonitrile.

Materials:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel or Celite®

  • Diethyl ether

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, add a suspension of PCC (1.5 equivalents) in anhydrous DCM.

  • To this stirred suspension, add a solution of 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 3: Reagents and Conditions for Oxidation to Aldehyde

ReagentMolar Ratio (to starting material)SolventTemperature (°C)Typical Reaction Time (h)
Pyridinium Chlorochromate (PCC)1.5DichloromethaneRT2-3
Experimental Protocol: Oxidation to the Carboxylic Acid (Pinnick Oxidation)

This protocol outlines the synthesis of 5-chloro-2-cyanobenzoic acid.

Materials:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile (or the corresponding aldehyde)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (as a scavenger for hypochlorite)

  • tert-Butanol and water (as solvent)

  • Sodium sulfite (for quenching)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 equivalents) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (3.0 equivalents) and sodium dihydrogen phosphate (3.0 equivalents) in water.

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the alcohol at room temperature.

  • Stir the reaction mixture for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Table 4: Reagents and Conditions for Pinnick Oxidation

ReagentMolar Ratio (to starting material)SolventTemperature (°C)Typical Reaction Time (h)
Sodium Chlorite3.0t-Butanol/WaterRT4-6
Sodium Dihydrogen Phosphate3.0---
2-Methyl-2-butene4.0---

Oxidation_Pathways Start 5-Chloro-2-(hydroxymethyl)benzonitrile Aldehyde 5-Chloro-2-formylbenzonitrile Start->Aldehyde Mild Oxidation (e.g., PCC) Carboxylic_Acid 5-Chloro-2-cyanobenzoic acid Start->Carboxylic_Acid Strong Oxidation (e.g., Jones Reagent) Aldehyde->Carboxylic_Acid Strong Oxidation (e.g., Pinnick)

Conclusion

The derivatization of the hydroxymethyl group in 5-Chloro-2-(hydroxymethyl)benzonitrile is a critical step in the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of derivatization strategy—acylation, etherification, or oxidation—should be guided by the desired properties of the target molecule. The protocols provided in this guide are robust and have been optimized to provide good to excellent yields. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • El Badaouy, M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis.
  • Wang, L., et al. (2017). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Gagnon, D., et al. (2018). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society.
  • Beauchemin, A. M., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
  • El Badaouy, M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
  • S. S. S. V. Ramasastry, et al. (2017).
  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Oniga, S., et al. (2012). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)
  • Li, J., et al. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. E-Journal of Chemistry.
  • University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • Li, B., et al. (2009). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Organic Letters.
  • PrepChem. (n.d.). Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. Retrieved from [Link]

  • Chemistry Learner. (2023). Pinnick Oxidation. Retrieved from [Link]

  • Wong, C. H. (2005). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Wang, Y., et al. (2020). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
  • Sharma, V., et al. (2006). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Journal of the Indian Chemical Society.
  • Higashi, T. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols. Retrieved from [Link]

  • Wallach, J., et al. (2021).
  • Google Patents. (n.d.). Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Zhang, Z., et al. (2012). Catalytic selective etherification of hydroxyl groups in 5-hydroxymethylfurfural over H4SiW12O40/MCM-41 nanospheres for liquid fuel production. Bioresource Technology.
  • Wang, Q., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
  • Li, G., et al. (2021).
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  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science.
  • Liu, Y., et al. (2021).
  • Li, Y., et al. (2021). Cobalt-Catalyzed Regio- and Enantioselective Allylic Alkylation of Malononitriles.
  • Feng, Y., et al. (2007). C-H vs C-C bond activation of acetonitrile and benzonitrile via oxidative addition: rhodium vs nickel and Cp* vs Tp'. Journal of the American Chemical Society.
  • Brown, R. F. C., et al. (1969). Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide. Journal of the Chemical Society C: Organic.

Sources

Method

Application Note: Selective Oxidation of 5-Chloro-2-(hydroxymethyl)benzonitrile to 5-Chloro-2-formylbenzonitrile

Introduction & Strategic Context The conversion of benzylic alcohols to their corresponding benzaldehydes is a fundamental transformation in organic synthesis. Specifically, 2-formylbenzonitriles are highly valuable buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The conversion of benzylic alcohols to their corresponding benzaldehydes is a fundamental transformation in organic synthesis. Specifically, 2-formylbenzonitriles are highly valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of nitrogen-containing heterocycles such as isoindolinones and phthalides[1]. Furthermore, 5-chloro-2-formylbenzonitrile serves as a critical intermediate in the development of complex pharmaceutical agents, including advanced SARS-CoV-2 Mpro inhibitors[2] and PARP inhibitors like Olaparib derivatives.

The primary synthetic challenge in this conversion is achieving selective oxidation of the primary alcohol without triggering the hydrolysis of the sensitive ortho-nitrile group or causing over-oxidation to the carboxylic acid. This application note details two field-proven, highly selective methodologies to achieve this transformation: Heterogeneous oxidation using Activated Manganese Dioxide (MnO₂) and homogeneous oxidation using Dess-Martin Periodinane (DMP).

Mechanistic Rationale & Oxidant Selection

Strong aqueous oxidants (e.g., KMnO₄ or Jones Reagent) are contraindicated for this substrate. The acidic or basic aqueous conditions required for these reagents risk hydrating the nitrile group to an amide or carboxylic acid, while simultaneously over-oxidizing the newly formed aldehyde.

To maintain strict chemoselectivity, mild and anhydrous oxidants must be employed:

  • Activated Manganese Dioxide (MnO₂): MnO₂ is a mild, heterogeneous oxidant that is highly selective for allylic and benzylic alcohols, halting strictly at the aldehyde oxidation state[3]. It operates via a radical mechanism on the solid surface of the reagent, making it highly scalable and exceptionally easy to work up.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent that offers rapid, mild, and homogeneous oxidation at room temperature and neutral pH[4]. It avoids the harsh conditions and toxic byproducts of traditional chromium-based methods, and unlike the Swern oxidation[5], it does not require cryogenic temperatures (-78 °C) or generate foul-smelling dimethyl sulfide.

Experimental Protocols

Method A: Heterogeneous Oxidation via Activated Manganese Dioxide (MnO₂)

Objective: A highly scalable, robust method ideal for multi-gram to kilogram synthesis.

Reagents:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 eq)

  • Activated MnO₂ (10.0 – 15.0 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform (0.1 M)

Step-by-Step Procedure:

  • Preparation: Charge a clean, dry round-bottom flask with 5-chloro-2-(hydroxymethyl)benzonitrile and anhydrous DCM to achieve a 0.1 M concentration.

  • Oxidant Addition: Add activated MnO₂ in one portion.

    • Causality: Because MnO₂ oxidation is a surface-dependent heterogeneous reaction, a large molar excess (10-15 eq) is mandatory to provide sufficient active lattice oxygen sites for the conversion[3].

  • Reaction: Stir the black suspension vigorously at room temperature (or gentle reflux at 40 °C) for 4 to 12 hours.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via Silica Gel TLC (Eluent: 30% EtOAc/Hexanes). The starting benzylic alcohol is highly polar and will show a low retention factor ( Rf​ ). The product aldehyde is less polar and will migrate higher. The reaction is validated as complete when the lower Rf​ spot strictly disappears under UV visualization (254 nm).

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with excess DCM or EtOAc to ensure complete product recovery.

  • Isolation: Concentrate the clear filtrate under reduced pressure to afford the crude 5-chloro-2-formylbenzonitrile. The product is typically >95% pure at this stage and can be used without further purification.

Method B: Homogeneous Oxidation via Dess-Martin Periodinane (DMP)

Objective: A rapid, high-yielding method ideal for lab-scale synthesis and sensitive analogs.

Reagents:

  • 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add DMP portion-wise over 5 minutes.

    • Causality: DMP is highly electrophilic. The primary alcohol attacks the iodine(V) center, displacing an acetate ligand. Subsequent deprotonation and intramolecular elimination yield the aldehyde[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

    • Validation Checkpoint: The transition of the reaction mixture from a clear solution to a cloudy white suspension (due to the precipitation of the iodine(III) byproduct, 1,2-benziodoxol-3(1H)-one) serves as an immediate visual indicator of reaction progression.

  • Quench: Add an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15–30 minutes until the organic layer becomes completely clear.

    • Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine species, neutralizing their oxidative threat. Simultaneously, NaHCO₃ neutralizes the acetic acid byproduct generated during the reaction, preventing acid-catalyzed degradation of the product or the nitrile group[4].

  • Isolation: Separate the organic layer. Extract the aqueous phase twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target aldehyde.

Quantitative Data & Method Comparison

ParameterMethod A (MnO₂)Method B (DMP)
Oxidant Equivalents 10.0 - 15.0 eq1.1 - 1.5 eq
Reaction Phase Heterogeneous (Solid/Liquid)Homogeneous (Liquid)
Typical Reaction Time 4 - 12 hours1 - 2 hours
Temperature Room Temp to Reflux0 °C to Room Temp
Workup Complexity Low (Filtration only)Moderate (Aqueous quench & extraction)
Scalability Excellent (Kilogram scale)Limited by reagent cost and safety (Lab scale)
Typical Yield 75 - 85%85 - 95%
Primary Byproducts Insoluble Mn(II)/Mn(III) saltsIodobenzene derivative, Acetic acid

Workflow Visualization

Workflow Reactant 5-Chloro-2-(hydroxymethyl)benzonitrile (Starting Material) MnO2_Path Method A: Activated MnO2 (10-15 eq, Reflux) Reactant->MnO2_Path Scalable/Heterogeneous DMP_Path Method B: Dess-Martin Periodinane (1.2 eq, Room Temp) Reactant->DMP_Path Rapid/Homogeneous MnO2_Workup Filtration via Celite Pad (Removes Mn salts) MnO2_Path->MnO2_Workup DMP_Workup Aqueous Quench (Na2S2O3 / NaHCO3) DMP_Path->DMP_Workup Product 5-Chloro-2-formylbenzonitrile (Target Aldehyde) MnO2_Workup->Product Concentration DMP_Workup->Product Extraction & Concentration

Divergent oxidation workflows for synthesizing 5-chloro-2-formylbenzonitrile.

References

  • Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles Source: Arkivoc URL:1[1]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: PMC / NIH URL:2[2]

  • The Oxidation of Organic Compounds by Active Manganese Dioxide Source: Synthesis (A. J. Fatiadi) URL:3[3]

  • Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones Source: Journal of Organic Chemistry (D. B. Dess, J. C. Martin) URL:4[4]

  • Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study Source: Tetrahedron (K. Omura, D. Swern) URL:5[5]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 5-Chloro-2-(hydroxymethyl)benzonitrile in Modern Agrochemical Synthesis

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the synthesis and application of the pivotal chemical intermediate, 5-Chloro-2-(hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the synthesis and application of the pivotal chemical intermediate, 5-Chloro-2-(hydroxymethyl)benzonitrile. This document elucidates its role in the development of potent herbicides and provides validated, step-by-step protocols for its utilization in key synthetic pathways.

Introduction: The Significance of the Benzonitrile Moiety in Agrochemicals

The benzonitrile chemical scaffold is a cornerstone in the design of numerous active ingredients for crop protection.[1][2] Herbicides bearing this functional group are known to be effective against a wide range of weeds.[1][2] 5-Chloro-2-(hydroxymethyl)benzonitrile emerges as a particularly valuable and versatile intermediate. Its bifunctional nature, featuring a reactive hydroxymethyl group and a cyano group on a chlorinated benzene ring, allows for a variety of subsequent chemical transformations. This makes it a strategic precursor for creating complex molecules with specific biological activities, most notably in the synthesis of pre-emergence herbicides like Isoxaben.

The primary utility of this intermediate lies in its capacity to be elaborated into more complex heterocyclic structures, which are often responsible for the desired herbicidal mode of action. The presence of the chlorine atom can also enhance the biological activity and environmental persistence of the final product.

Synthesis of the Key Intermediate: 5-Chloro-2-(hydroxymethyl)benzonitrile

A common and efficient route to 5-Chloro-2-(hydroxymethyl)benzonitrile involves the reduction of a more oxidized precursor, such as 5-chloro-2-cyanobenzoic acid or its corresponding aldehyde. The following protocol outlines a typical laboratory-scale synthesis.

Synthetic Workflow Overview

A 5-Chloro-2-cyanobenzaldehyde B Reduction Reaction A->B NaBH4, Methanol C 5-Chloro-2-(hydroxymethyl)benzonitrile B->C Reaction Work-up D Purification (Crystallization) C->D E Final Product D->E

Caption: Synthesis of the key intermediate.

Detailed Synthesis Protocol

Materials:

  • 5-chloro-2-cyanobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 5-chloro-2-cyanobenzaldehyde in 100 mL of methanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1.2 g of sodium borohydride to the solution in small portions over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 20 mL of 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 50 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 5-Chloro-2-(hydroxymethyl)benzonitrile as a white solid.

Application in the Synthesis of the Herbicide Isoxaben

A primary application of 5-Chloro-2-(hydroxymethyl)benzonitrile is in the multi-step synthesis of Isoxaben, a pre-emergence herbicide that is effective for the control of broadleaf weeds.[3][4]

Mechanism of Action of Isoxaben

Isoxaben functions by inhibiting the biosynthesis of cellulose in susceptible plants.[4] This disruption of cell wall formation prevents the growth of new plant tissue, particularly during germination and early seedling development, making it an effective pre-emergence herbicide.[4]

Synthetic Pathway to Isoxaben

The synthesis of Isoxaben from 5-Chloro-2-(hydroxymethyl)benzonitrile involves several key transformations, including the formation of an isoxazole ring, which is crucial for its herbicidal activity. The overall workflow can be conceptualized as follows:

cluster_0 Part 1: Hydroximoyl Chloride Formation cluster_1 Part 2: Cycloaddition and Amide Formation A 5-Chloro-2-(hydroxymethyl)benzonitrile B Oxidation to Aldehyde A->B MnO2 C Conversion to Oxime B->C NH2OH·HCl D Chlorination C->D NCS E 5-Chloro-2-(hydroxymethyl)benzohydroximoyl chloride D->E G [3+2] Cycloaddition E->G F 1-Ethyl-1-methylpropyl acetylene F->G H Isoxazole Intermediate G->H I Amide Coupling H->I J Isoxaben I->J K 2,6-Dimethoxybenzoyl chloride K->I

Caption: Synthetic workflow for Isoxaben.

Protocol for the Synthesis of an Isoxazole Intermediate

This protocol details a key step: the [3+2] cycloaddition to form the isoxazole core.

Step 1: Synthesis of 5-Chloro-2-(hydroxymethyl)benzohydroximoyl chloride

  • Oxidation: Oxidize 5-Chloro-2-(hydroxymethyl)benzonitrile to the corresponding aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) in a suitable solvent such as dichloromethane.

  • Oxime Formation: React the resulting aldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the aldoxime.[5]

  • Chlorination: Treat the aldoxime with a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF) to yield the hydroximoyl chloride.

Step 2: [3+2] Cycloaddition Reaction

Materials:

  • 5-Chloro-2-(hydroxymethyl)benzohydroximoyl chloride

  • 1-Ethyl-1-methylpropyl acetylene (or a suitable alkyne precursor)

  • Triethylamine (Et₃N)

  • Toluene

  • Reaction vessel with a condenser and nitrogen inlet

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve the hydroximoyl chloride and the alkyne in toluene.

  • Add triethylamine dropwise to the solution. The triethylamine acts as a base to generate the nitrile oxide in situ.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to obtain the desired isoxazole intermediate.

Quantitative Data Summary
StepReactantsKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
Intermediate Synthesis 5-chloro-2-cyanobenzaldehydeNaBH₄Methanol0-25285-95
Oxidation 5-Chloro-2-(hydroxymethyl)benzonitrileMnO₂DCM252470-80
Cycloaddition Hydroximoyl chloride, AlkyneEt₃NToluene1104-660-75

Broader Applications and Future Scope

The synthetic utility of 5-Chloro-2-(hydroxymethyl)benzonitrile is not limited to Isoxaben. The reactive handles on this molecule allow for its incorporation into a variety of other agrochemical scaffolds. For instance, the hydroxymethyl group can be converted into other functional groups (e.g., ethers, esters, or halides) to modulate the properties of the final compound. The benzonitrile group itself is a precursor to other functionalities and is a known feature in a range of herbicides.[6]

Future research could explore the use of this intermediate in the synthesis of novel fungicides and insecticides, leveraging the chlorinated benzonitrile core which is present in various patented agrochemical structures.[7] The development of more efficient and greener synthetic routes to and from this intermediate will also be a key area of focus.

References

  • Google Patents. (n.d.). WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.
  • Google Patents. (n.d.). Agrochemical composition with improved drift, spreading, uptake and rainfastness properties.
  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed research international, 2015, 381264. [Link]

  • Wikipedia. (2023, December 1). Isoxaben. Retrieved from [Link]

  • Washington State Department of Transportation. (n.d.). Isoxaben Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN104824005A - Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide.
  • Beilstein-Institut. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-(hydroxymethyl)benzonitrile

From the Desk of a Senior Application Scientist Welcome to the technical support guide for 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS No. 188774-56-3). As a key intermediate in the synthesis of pharmaceuticals, achievin...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS No. 188774-56-3). As a key intermediate in the synthesis of pharmaceuticals, achieving high purity of this compound is critical for downstream success. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its purification. We will move beyond simple protocols to explain the causality behind our procedural recommendations, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Safety First: Handling 5-Chloro-2-(hydroxymethyl)benzonitrile

Before beginning any procedure, it is imperative to consult the full Safety Data Sheet (SDS) for this compound. Based on data for structurally similar compounds, 5-Chloro-2-(hydroxymethyl)benzonitrile and its isomers are classified as hazardous.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes serious skin and eye irritation.[1][3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude 5-Chloro-2-(hydroxymethyl)benzonitrile?

The two primary methods for purifying this solid compound are recrystallization and flash column chromatography.

  • Recrystallization is the most efficient first-line approach for removing major impurities, especially if the crude product is >85% pure. It is scalable and cost-effective.

  • Flash Column Chromatography is employed when recrystallization fails to remove closely related impurities or when very high purity (>99%) is required. It offers superior separation based on polarity differences.[7]

Q2: What are the likely impurities I should expect in my crude product?

Impurities are typically derived from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: For example, if synthesized via reduction of an aldehyde, 5-chloro-2-formylbenzonitrile could be a key impurity.

  • Over-oxidation Products: If the hydroxymethyl group is introduced via oxidation of a methyl group, the corresponding aldehyde (5-chloro-2-formylbenzonitrile) or carboxylic acid (5-chloro-2-cyanobenzoic acid) may be present.[8]

  • Solvent-Related Impurities: Residual solvents from the reaction or initial work-up, such as Toluene, Ethyl Acetate, or Dichloromethane, are common.[9]

  • Byproducts of Chlorination/Cyanation: Depending on the synthesis, isomers or related chlorinated species could be present.

Q3: How do I choose between recrystallization and column chromatography?

The choice depends on the purity of your crude material and the nature of the impurities. A simple Thin Layer Chromatography (TLC) analysis can guide your decision. If TLC shows a major product spot with minor, well-separated impurity spots, recrystallization is a good starting point. If the spots are very close together (similar Rf values), indicating impurities with similar polarity, column chromatography will be necessary for effective separation.

Troubleshooting and Purification Guide

Scenario 1: Low Purity or Oily Residue After Initial Synthesis

Question: My crude product, after an aqueous work-up and solvent evaporation, is an impure solid or a sticky oil. Recrystallization attempts have failed. What's the problem?

Answer: This common issue often stems from the presence of significant impurities or residual solvent that suppresses the crystallization process. The hydroxymethyl (-CH₂OH) and nitrile (-CN) groups can engage in hydrogen bonding, which can sometimes complicate crystallization if impurities interfere.

Troubleshooting Steps:

  • Initial Cleanup: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution with a saturated sodium bicarbonate solution to remove any acidic impurities (like 5-chloro-2-cyanobenzoic acid), followed by a wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This acid-base extraction often removes problematic impurities and improves crystallization success.

  • Solvent Selection for Recrystallization: The key is to find a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. A solvent pair system, like ethyl acetate/hexane or toluene/heptane, is often effective.[8] You would dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethyl acetate) and then slowly add the "anti-solvent" (e.g., hexane) until turbidity persists.[10] Upon cooling, crystals should form. A patent for a related intermediate suggests recrystallization from an ethyl acetate solution.[11]

Scenario 2: Recrystallization Yields are Low or Purity Does Not Improve

Question: I have successfully recrystallized my product, but the purity has only marginally improved, or my yield is very low. What should I do next?

Answer: This indicates the presence of impurities with solubility and polarity very similar to your target compound. In this case, flash column chromatography is the recommended next step. The hydroxyl and nitrile groups provide good "handles" for separation on silica gel based on polarity.

Developing a Column Chromatography Method:

  • TLC Analysis: The first step is to find an appropriate mobile phase (eluent) using TLC. The goal is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.25-0.35.

    • Starting Point: Begin with a non-polar/polar solvent mixture, such as Hexane:Ethyl Acetate (EtOAc). A good starting ratio to test is 7:3 (v/v).

    • Optimization:

      • If the product spot remains at the baseline (Rf=0), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 1:1).

      • If the product spot runs with the solvent front (Rf=1), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., 9:1).

  • Column Preparation and Execution: Once you have an optimized eluent system, you can proceed with the column.

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) for better band resolution, rather than loading it as a concentrated liquid.

    • Elution: Run the column using the optimized eluent system, collecting fractions and monitoring them by TLC to pool the pure product fractions.

Scenario 3: A Persistent Impurity is Observed by NMR/HPLC

Question: After chromatography, I still have a small but persistent impurity. How can I identify it and remove it?

Answer: At this stage, spectroscopic analysis is key.

  • ¹H NMR Analysis: Check for characteristic impurity peaks. For example, an aldehyde proton signal around 9-10 ppm would indicate the presence of 5-chloro-2-formylbenzonitrile. A broad singlet that exchanges with D₂O and is downfield of the hydroxymethyl protons could indicate the carboxylic acid impurity.

  • LC-MS Analysis: This is the most powerful tool. It will give you the molecular weight of the impurity, which is often sufficient to identify it (e.g., unreacted starting material, byproduct).

Removal Strategies for Specific Impurities:

  • Aldehyde Impurity: If the aldehyde is present, a second chromatography run with a shallower solvent gradient (a slower increase in the polar solvent) may be required to improve separation.

  • Carboxylic Acid Impurity: This acidic impurity can often be removed with a simple basic wash during the work-up, as described in Scenario 1. If it co-elutes during chromatography, adding a very small amount (e.g., 0.1%) of acetic acid to the mobile phase can sometimes improve the peak shape and separation, although this will require subsequent removal of the acetic acid.

Data and Protocols

Table 1: Purification Method Selection Summary
MethodPrimary UseRecommended Solvents/EluentsAdvantagesDisadvantages
Aqueous Wash Removal of acidic/basic impurities and inorganic salts.Ethyl Acetate or DCM with NaHCO₃(aq) and Brine.Simple, fast, removes key impurity types.Not effective for neutral, organic impurities.
Recrystallization Bulk purification of crude material (>85% purity).Single Solvent: Toluene, Isopropanol. Solvent Pair: Ethyl Acetate/Hexane, Toluene/Heptane.Highly scalable, cost-effective, yields high-purity crystalline solid.May not remove impurities with similar solubility; can have yield losses.
Flash Chromatography High-purity separation; removal of closely-related impurities.Mobile Phase: Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3). Stationary Phase: Silica Gel.Excellent separation power, provides very high purity.Less scalable, more time-consuming, requires significant solvent volumes.
Protocol 1: Purification by Recrystallization (Solvent-Pair Method)
  • Dissolution: Place the crude 5-Chloro-2-(hydroxymethyl)benzonitrile in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (or toluene) with stirring until the solid is fully dissolved.

  • Anti-Solvent Addition: While the solution is still warm, slowly add hexane (or heptane) dropwise until you observe persistent cloudiness (turbidity).

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold hexane (or the anti-solvent used) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity using HPLC, NMR, or melting point analysis.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Determine the optimal mobile phase composition (e.g., 80:20 Hexane:EtOAc) using TLC as described in the troubleshooting guide.

  • Column Packing: Pack a glass chromatography column with silica gel slurried in the initial, least polar mobile phase you plan to use.

  • Sample Loading: In a round-bottom flask, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent to dryness. This creates a "dry-loaded" sample.

  • Elution: Carefully add the dry-loaded silica to the top of the packed column. Begin eluting with the mobile phase, starting with a higher proportion of the non-polar solvent. Collect fractions in test tubes.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 7:3 Hexane:EtOAc) to elute your product. This sharpens the elution band and saves time.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2-(hydroxymethyl)benzonitrile.

Visual Workflow

Diagram 1: Purification Method Selection Workflow

This decision tree illustrates a logical workflow for proceeding from a crude reaction mixture to the final, high-purity compound.

Purification_Workflow crude Crude Product (Post-Reaction) workup Aqueous Work-Up (Organic Extraction, Washes) crude->workup analysis1 Analyze Purity & Impurity Profile (TLC, NMR) workup->analysis1 recrystallization Recrystallization analysis1->recrystallization High Purity (>85%) & Good TLC Separation column Flash Column Chromatography analysis1->column Low Purity (<85%) or Poor TLC Separation analysis2 Check Purity (>99%?) recrystallization->analysis2 analysis3 Check Purity (>99%?) column->analysis3 analysis2->column No final_product Pure Product (Dry & Characterize) analysis2->final_product Yes analysis3->final_product Yes troubleshoot Troubleshoot: Identify Persistent Impurity (LC-MS) Re-evaluate Method analysis3->troubleshoot No

Caption: A decision tree for selecting the appropriate purification strategy.

References

  • NextSDS. (n.d.). 5-chloro-2-hydroxy-3-methylbenzonitrile — Chemical Substance Information.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxybenzonitrile.
  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4).
  • BioMedica Diagnostics. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzonitrile, 2-chloro-.
  • Merck Millipore. (n.d.). Safety Data Sheet: Acetonitrile.
  • Matrix Scientific. (n.d.). 5-Chloro-2-methylbenzonitrile.
  • SIELC Technologies. (2018). Separation of 5-Chloro-2-(methylamino)benzonitrile on Newcrom R1 HPLC column.
  • LookChem. (n.d.). Purification of Benzonitrile.
  • PubChem. (n.d.). 5-Chloro-2-hydroxybenzonitrile.
  • BenchChem. (2025). Common byproducts in 2-Fluoro-5-formylbenzonitrile synthesis and removal.
  • ResearchGate. (2017). How can I purify impure benzonitrile?
  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound.
  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzonitrile.
  • Chemsrc. (2025). 2-Chloro-5-hydroxybenzonitrile | CAS#:188774-56-3.
  • European Patent Office. (2025). METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM - EP 4279482 B1.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Molecules. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
  • Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
  • MDPI. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-(hydroxymethyl)benzonitrile Derivatives

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-2-(hydroxymethyl)benzonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-2-(hydroxymethyl)benzonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of chemical intermediates. Here, we address common challenges encountered during synthesis, offering field-proven insights and evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile, typically prepared via the reduction of a suitable precursor like 5-chloro-2-formylbenzonitrile or a corresponding carboxylic acid ester.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a frequent challenge that can often be traced back to several key parameters. A systematic approach to troubleshooting is essential.

  • Reagent Quality: The reducing agent, most commonly sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is highly sensitive to moisture. Ensure you are using a freshly opened bottle or a properly stored reagent. The purity of the starting material (e.g., 5-chloro-2-formylbenzonitrile) should also be confirmed, as impurities can inhibit the reaction.

  • Solvent Choice & Purity: The choice of solvent is critical. For reductions with NaBH₄, alcoholic solvents like methanol or ethanol are common. However, for some substrates, protic solvents can lead to decomposition[1]. Aprotic solvents like Tetrahydrofuran (THF) are often a better choice, providing good solubility for the reactants without interfering with the reaction. Always use anhydrous solvents, as water will quench the reducing agent.[2]

  • Temperature Control: The reduction of a formyl group to a hydroxymethyl group is typically exothermic. Running the reaction at a low temperature (e.g., 0 °C to 5 °C) is crucial, especially during the addition of the reducing agent.[3] This prevents over-reduction and the formation of side products. After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.

  • Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative side products, especially if the reaction is run for an extended period.

Q2: I am observing significant impurity formation on my TLC/LC-MS. What are the likely side products?

Impurity profiling is key to optimizing your reaction. The most common side products in this synthesis include:

  • Over-reduction Product (2-amino-4-chlorobenzyl alcohol): Stronger reducing agents or harsh conditions can lead to the reduction of the nitrile (-C≡N) group to an amine (-CH₂NH₂). If this is observed, consider using a milder reducing agent or finer control over stoichiometry and temperature.

  • Starting Material: Unreacted starting material is common if an insufficient amount of reducing agent is used or if the reaction time is too short.

  • Dimerization/Polymerization Products: Under certain conditions, especially if the reaction is run at high concentrations, intermolecular reactions can occur.

  • Phenol Derivatives: If the synthesis route starts from a diazonium salt (e.g., a Sandmeyer-type reaction to install the nitrile), the formation of phenolic impurities from the reaction of the diazonium intermediate with water is a common issue.[4] This is less of a concern in the final reduction step but critical if you are synthesizing your own precursor.

Q3: The reaction seems to stall before the starting material is fully consumed. What could be the cause?

A stalled reaction is typically due to the deactivation or insufficient quantity of a key reagent.

  • Insufficient Reducing Agent: The most common cause is using too few equivalents of the reducing agent. Remember that both the aldehyde and any moisture will consume the hydride. It's standard practice to use a slight excess (e.g., 1.5 to 2.0 equivalents) of NaBH₄.

  • Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow and may not go to completion. Ensure you have a homogenous solution before adding the reducing agent.

  • Low Temperature: While starting at a low temperature is important, if the reaction is held at 0 °C for its entire duration, it may lack the activation energy to proceed to completion. Monitor the reaction by TLC, and if it stalls, consider allowing it to warm to room temperature.

Q4: What is the most effective method to purify the final 5-Chloro-2-(hydroxymethyl)benzonitrile product?

The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubility profiles, recrystallization is a highly effective and scalable method.[5] A common solvent system is ethyl acetate/hexanes.

  • Column Chromatography: For removing closely related impurities or when the product is an oil, silica gel column chromatography is the preferred method.[4] A gradient elution with a mixture of hexanes and ethyl acetate typically provides good separation.

  • Aqueous Wash: During the work-up, washing the organic layer with a mild acid (e.g., dilute HCl) can help remove basic impurities, while a brine wash helps to remove residual water before drying.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental issues.

Observation Probable Cause(s) Recommended Action(s)
Low or No Product Yield 1. Inactive/degraded reducing agent. 2. Water present in the reaction. 3. Incorrect reaction temperature (too low).1. Use a fresh, sealed container of the reducing agent. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere.[2] 3. Monitor by TLC and allow the reaction to warm to room temperature if it stalls at low temperatures.
Multiple Spots on TLC 1. Insufficient reaction time. 2. Inadequate amount of reducing agent. 3. Formation of side products due to high temperature.1. Increase reaction time, monitoring every 30-60 minutes. 2. Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq). 3. Maintain a low temperature (0-5 °C) during the addition of the reducing agent.
Product is Discolored (Yellow/Brown) 1. Presence of high-molecular-weight impurities. 2. Oxidative degradation.1. During recrystallization, add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.[5] 2. Ensure an inert atmosphere is maintained during the reaction and work-up.
Oily Product That Won't Solidify 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Purify the crude material using silica gel column chromatography.[4] 2. Dry the product under a high vacuum for an extended period.

Visualized Workflows and Logic

General Synthesis and Purification Workflow

The following diagram outlines the standard experimental procedure for the synthesis and purification of 5-Chloro-2-(hydroxymethyl)benzonitrile.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material (5-chloro-2-formylbenzonitrile) in Anhydrous THF B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add NaBH4 (Portion-wise) B->C D Stir at 0-5 °C, then Warm to Room Temp C->D E Monitor by TLC until Starting Material is Consumed D->E F Quench Reaction (e.g., with saturated NH4Cl) E->F G Extract with Organic Solvent (EtOAc) F->G H Wash Organic Layer (Water, Brine) G->H I Dry over Na2SO4, Filter, and Concentrate H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure Product (5-Chloro-2-(hydroxymethyl)benzonitrile) K->L

Caption: Standard workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

Use this logic diagram to diagnose the root cause of low product yield.

G action action result result start Low Yield Observed q1 Is Starting Material Consumed (TLC)? start->q1 q2 Are there multiple new spots on TLC? q1->q2 Yes a1 Increase reaction time. Increase equivalents of NaBH4. q1->a1 No q3 Was the reaction run at 0-5°C? q2->q3 No a2 Side reactions likely. Review temperature control and reagent addition. q2->a2 Yes a3 Reaction may be too slow. Allow to warm to RT after initial addition. q3->a3 Yes a4 Check quality of reagents (NaBH4, solvent). Use fresh/anhydrous materials. q3->a4 No

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile

This protocol describes the reduction of 5-chloro-2-formylbenzonitrile using sodium borohydride.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-formylbenzonitrile (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration) and stir under an argon or nitrogen atmosphere until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase until the starting material spot is no longer visible.

  • Work-up:

    • Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by silica gel chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration through a pad of celite to remove the charcoal.

  • Crystallization: Slowly add hexanes to the hot filtrate until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. Retrieved from [Link]

  • OSU Chemistry. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]

Sources

Troubleshooting

byproducts of 5-Chloro-2-(hydroxymethyl)benzonitrile reactions and their removal

Welcome to the Technical Support Center for 5-Chloro-2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Chloro-2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its chemical transformations. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to byproduct formation and removal, ensuring the integrity and success of your experiments.

Introduction

5-Chloro-2-(hydroxymethyl)benzonitrile is a versatile building block in organic synthesis, frequently utilized in the preparation of various pharmaceutical intermediates and fine chemicals. A common and critical reaction is its oxidation to the corresponding aldehyde, 5-chloro-2-formylbenzonitrile (also known as 5-chloro-2-cyanobenzaldehyde). While seemingly straightforward, this oxidation can be accompanied by the formation of several byproducts that complicate purification and impact yield and purity. This guide will focus on identifying these byproducts and providing effective strategies for their removal.

Troubleshooting Guide: Common Issues in the Oxidation of 5-Chloro-2-(hydroxymethyl)benzonitrile

This section addresses specific problems that may arise during the oxidation of 5-Chloro-2-(hydroxymethyl)benzonitrile, their probable causes, and detailed protocols for resolution.

Issue 1: Incomplete Reaction - Presence of Starting Material in the Final Product

Probable Cause: The most common reason for an incomplete reaction is insufficient oxidant, suboptimal reaction temperature, or inadequate reaction time. The choice of oxidant can also play a significant role.

Solution:

  • Reaction Monitoring: The progress of the reaction should be diligently monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This allows for the determination of the point at which the starting material has been completely consumed.

  • Oxidant Addition: If the reaction stalls, a small, incremental addition of the oxidizing agent can be considered, while continuing to monitor the reaction progress.

  • Temperature and Time Optimization: Ensure the reaction is maintained at the optimal temperature for the chosen oxidant. For many common oxidants, this may require heating.[3] The reaction should be allowed to proceed for a sufficient duration, which can be determined through systematic optimization studies.[2]

Issue 2: Presence of 5-Chloro-2-cyanobenzoic Acid - Over-oxidation of the Aldehyde

Probable Cause: Over-oxidation of the desired aldehyde product to the corresponding carboxylic acid is a frequent side reaction, especially with strong oxidizing agents or prolonged reaction times.[1][4]

Solution:

  • Controlled Oxidant Addition: Add the oxidizing agent portion-wise to maintain a low instantaneous concentration, which can help to minimize over-oxidation.[1]

  • Temperature Control: Running the reaction at a lower temperature can often increase selectivity for the aldehyde.[3][4]

  • Aqueous Basic Wash: The carboxylic acid byproduct can be effectively removed by an aqueous basic wash during the work-up. The acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

      • Separate the organic layer and wash it with brine.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 3: Formation of Dimeric or Polymeric Byproducts

Probable Cause: Under certain conditions, particularly with some oxidizing agents or at elevated temperatures, side reactions leading to dimers or polymeric materials can occur.[5] For instance, the formation of imine intermediates followed by dimerization has been observed in related reactions.[5]

Solution:

  • Purification by Column Chromatography: Flash column chromatography is often the most effective method for separating the desired product from higher molecular weight impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the components.

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique.[1][6] The choice of solvent is critical and may require some experimentation. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the oxidation of 5-Chloro-2-(hydroxymethyl)benzonitrile?

A1: The most frequently encountered byproducts are:

  • Unreacted 5-Chloro-2-(hydroxymethyl)benzonitrile: Due to incomplete reaction.[1]

  • 5-Chloro-2-cyanobenzoic acid: Resulting from over-oxidation of the desired aldehyde.[1][4]

  • Dimeric or polymeric impurities: Formed through various side reactions.[5]

Q2: How can I identify the presence of these byproducts in my crude product mixture?

A2: A combination of analytical techniques can be used for identification:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your mixture. The starting material, product, and byproducts will typically have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can be used to track the progress of the reaction and the effectiveness of purification steps.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the key functional groups. For example, the aldehyde proton of the desired product will have a characteristic chemical shift (around 9-10 ppm). The disappearance of the benzylic CH₂ signal of the starting material and the appearance of the aldehyde proton signal indicate product formation. The presence of a broad carboxylic acid proton signal (often >10 ppm) would suggest the presence of the over-oxidation byproduct.[1]

Q3: What are some recommended oxidizing agents for the conversion of 5-Chloro-2-(hydroxymethyl)benzonitrile to 5-chloro-2-formylbenzonitrile?

A3: Several oxidizing agents can be used, with varying degrees of selectivity and reactivity. Some common choices include:

  • Pyridinium chlorochromate (PCC): A relatively mild oxidant that is often used for the conversion of primary alcohols to aldehydes.[1]

  • Manganese dioxide (MnO₂): A selective oxidant for benzylic and allylic alcohols.

  • Dess-Martin periodinane (DMP): A mild and highly selective oxidant.

  • Swern oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride.

The choice of oxidant will depend on the scale of the reaction, the desired purity, and the compatibility with other functional groups in the molecule.

Q4: Can I use a greener or more environmentally friendly oxidizing agent?

A4: Yes, there is a growing interest in developing more sustainable oxidation methods. Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are attractive "green" alternatives.[4][7][8] These methods often employ transition metal catalysts and can offer high selectivity with water as the only byproduct.[8]

Q5: Are there any specific safety precautions I should take when working with 5-Chloro-2-(hydroxymethyl)benzonitrile and its reactions?

A5: As with all chemical reactions, it is crucial to follow standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Be aware of the specific hazards associated with the reagents you are using, particularly the oxidizing agents, many of which can be toxic, corrosive, or have other hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Summary

The following table summarizes the key physical properties of the starting material, desired product, and a common byproduct to aid in their differentiation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Chloro-2-(hydroxymethyl)benzonitrileC₈H₆ClNO167.59Solid
5-Chloro-2-formylbenzonitrileC₈H₄ClNO165.58Solid
5-Chloro-2-cyanobenzoic acidC₈H₄ClNO₂181.58Solid

Experimental Workflow and Byproduct Formation

The following diagram illustrates a typical oxidation reaction of 5-Chloro-2-(hydroxymethyl)benzonitrile and highlights the points at which common byproducts are formed.

Byproduct_Formation cluster_0 Reaction Pathway Starting Material 5-Chloro-2-(hydroxymethyl)benzonitrile Desired Product 5-Chloro-2-formylbenzonitrile Starting Material->Desired Product Oxidation Incomplete Reaction Unreacted Starting Material Starting Material->Incomplete Reaction Over-oxidation Byproduct 5-Chloro-2-cyanobenzoic Acid Desired Product->Over-oxidation Byproduct Further Oxidation

Caption: A simplified workflow illustrating the oxidation of 5-Chloro-2-(hydroxymethyl)benzonitrile to the desired aldehyde and the formation of common byproducts.

References

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). RSC Publications. Available at: [Link]

  • Oxidation of Benzyl Alcohol using in Situ Generated Hydrogen Peroxide. (2014). ACS Publications. Available at: [Link]

  • Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University. Available at: [Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). National Institutes of Health. Available at: [Link]

  • Catalytic oxidation of benzyl alcohol to benzaldehyde with H2O2 in... (n.d.). ResearchGate. Available at: [Link]

  • 5-Chloro-2-nitrobenzaldehyde: Chemical Properties and Synthesis Insights. (n.d.). Hopax. Available at: [Link]

  • 5-chloro-2-hydroxy-3-methylbenzonitrile (C8H6ClNO). (n.d.). PubChem. Available at: [Link]

  • How can I purify impure benzonitrile? (2017). ResearchGate. Available at: [Link]

  • Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. (n.d.). PrepChem.com. Available at: [Link]

  • m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses. Available at: [Link]

  • Production of cyanobenzaldehyde. (2000). Google Patents.
  • Purification of Benzonitrile. (n.d.). LookChem. Available at: [Link]

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. (2018). OAText. Available at: [Link]

  • Synthesis of 2-nitro-5-chlorobenzaldehyde. (n.d.). PrepChem.com. Available at: [Link]

  • Benzonitrile-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Benzonitrile Impurities and Related Compound. (n.d.). Veeprho. Available at: [Link]

  • 5-chloro-2-hydroxy-3-methylbenzonitrile — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (2023). National Institutes of Health. Available at: [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • Process for preparing aromatic nitriles. (n.d.). Google Patents.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Available at: [Link]

  • Benzonitrile on reaction with C_2 H_5 MgBr, followed by hydrolysis, gives. (2020). YouTube. Available at: [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (2023). MDPI. Available at: [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI. Available at: [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (2023). EGUsphere. Available at: [Link]

  • Study on Oxidation of Benzhydrol and Þ-Chlorobenzhydrol by Selenium Dioxide: Reaction Kinetics. (n.d.). ARC Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5-Chloro-2-(hydroxymethyl)benzonitrile

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of 5-Chloro-2-(hydroxymethyl)benzonitrile via recrysta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of 5-Chloro-2-(hydroxymethyl)benzonitrile via recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to help you overcome common challenges and achieve high-purity material.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 5-Chloro-2-(hydroxymethyl)benzonitrile, presented in a question-and-answer format.

Question 1: I've dissolved my crude product in the hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: The failure of crystals to form upon cooling is a frequent issue, typically stemming from two primary causes: the solution is too dilute (excess solvent was used), or the solution is supersaturated.[1]

  • Causality & Solution (Too Dilute): The most common reason for crystallization failure is using too much solvent.[2] For recrystallization to be effective, the solution must be saturated with the compound at the elevated temperature, allowing it to become supersaturated upon cooling, which forces crystallization. If an excessive volume of solvent is used, the compound remains soluble even at low temperatures.

    • Corrective Action: Gently reheat the solution to boiling and evaporate a portion of the solvent. A general guideline is to reduce the volume by 20-30% and then attempt to cool the solution again.[3] This increases the concentration of the solute to the point of saturation.

  • Causality & Solution (Supersaturation): Sometimes, even when the concentration is correct, the energy barrier for the initial crystal formation (nucleation) is not overcome, resulting in a stable supersaturated solution.[1]

    • Corrective Actions:

      • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for the first crystals to form.[3][4]

      • Seed Crystal Addition: If you have a small crystal of pure 5-Chloro-2-(hydroxymethyl)benzonitrile, add it to the cooled solution. A seed crystal acts as a template, bypassing the initial nucleation energy barrier and initiating rapid crystal growth.[3]

      • Flash Cooling: Briefly place the flask in an ice-water bath for a few minutes. The rapid temperature drop can sometimes provide the shock needed to induce nucleation. However, this should be done cautiously as very rapid cooling can lead to the formation of small, less pure crystals.[5]

Question 2: My compound separated as an oily liquid instead of solid crystals. Why did this happen and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[2] It is particularly common when the crude material has a high concentration of impurities, which can depress the melting point of the mixture, or when an inappropriate solvent is used.[6] An oil is not a crystalline solid and can trap impurities, defeating the purpose of recrystallization.

  • Causality & Solution:

    • High Impurity Load: Impurities can significantly lower the melting point of the eutectic mixture.

    • Solvent-Solute Mismatch: The boiling point of the chosen solvent may be too high relative to the melting point of your compound.[2]

    • Corrective Actions:

      • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation temperature of the solution.[6]

      • Slow Down Cooling: Allow the flask to cool very slowly. Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to orient themselves into a crystal lattice rather than separating as a liquid.[2]

      • Change Solvents: If oiling out persists, the solvent system is likely unsuitable. You may need to choose a lower-boiling point solvent or adjust the ratio in a mixed-solvent system.[7]

Question 3: My final yield of pure crystals is very low. What are the likely causes?

Answer: A low recovery is a frustrating outcome that can often be traced back to several procedural steps.

  • Causality & Solution:

    • Excessive Solvent: As discussed in Question 1, using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1][3] The goal is to use the minimum amount of boiling solvent to just dissolve the solid.[8]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper or funnel stem, leading to significant loss.[3] To prevent this, use a stemless funnel, preheat the filtration apparatus with hot solvent, and keep the solution at or near its boiling point during the transfer.[8]

    • Inappropriate Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your purified product.[1] Always use a minimal amount of ice-cold recrystallization solvent for the washing step.[6]

    • Incomplete Precipitation: Ensure the solution has been cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for 15-30 minutes can often increase the yield.[4]

Question 4: The final crystals are still colored, even after recrystallization. How do I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugation that can be adsorbed onto the surface of your crystals.

  • Causality & Solution: These impurities are often present in small quantities but are highly visible. They can sometimes be removed by standard recrystallization if they are significantly more soluble in the cold solvent than your target compound. However, a more robust method is often required.

    • Corrective Action: Activated Charcoal Treatment:

      • After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source to let the boiling subside.

      • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; just enough to cover the tip of a spatula) to the hot solution.[8] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[5]

      • Swirl the mixture and gently reheat it to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

      • Perform a hot gravity filtration to remove the charcoal.[8] The resulting filtrate should be colorless and can then be cooled to yield pure, uncolored crystals.

Troubleshooting Workflow Diagram

// Node Definitions start [label="Recrystallization Attempt\n(5-Chloro-2-(hydroxymethyl)benzonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; outcome [label="Observe Outcome After Cooling", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Problems no_crystals [label="Problem:\nNo Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Problem:\n'Oiling Out' Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Problem:\nLow Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impure_crystals [label="Problem:\nCrystals are Impure/Colored", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Success:\nPure Crystals Formed", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for No Crystals sol_dilute [label="Cause: Too Dilute\n\nSolution:\n1. Re-heat solution\n2. Evaporate excess solvent\n3. Re-cool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_supersat [label="Cause: Supersaturated\n\nSolution:\n1. Scratch inner flask surface\n2. Add a seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Oiling Out sol_oil_cool [label="Solution:\n1. Re-heat to dissolve oil\n2. Add small amount of extra solvent\n3. Cool very slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_oil_solvent [label="Solution:\nChange to a lower-boiling\nsolvent or adjust solvent pair ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Low Yield sol_yield_solvent [label="Cause: Excess Solvent\n\nSolution:\nUse minimum amount of\nboiling solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_yield_wash [label="Cause: Improper Washing\n\nSolution:\nWash final crystals with\nminimal ice-cold solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Impure Crystals sol_impure_insoluble [label="Cause: Insoluble Impurities\n\nSolution:\nPerform hot gravity filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_impure_color [label="Cause: Colored Impurities\n\nSolution:\nTreat with activated charcoal\nfollowed by hot filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> outcome; outcome -> no_crystals [label="No solid forms"]; outcome -> oiling_out [label="Liquid separates"]; outcome -> low_yield [label="Few crystals form"]; outcome -> impure_crystals [label="Solid is discolored"]; outcome -> success [label="Good crystal formation"];

no_crystals -> sol_dilute; no_crystals -> sol_supersat;

oiling_out -> sol_oil_cool; oiling_out -> sol_oil_solvent;

low_yield -> sol_yield_solvent; low_yield -> sol_yield_wash;

impure_crystals -> sol_impure_insoluble; impure_crystals -> sol_impure_color; }

Caption: Troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 5-Chloro-2-(hydroxymethyl)benzonitrile?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9][10] For 5-Chloro-2-(hydroxymethyl)benzonitrile, there is no single universally "best" solvent, and the choice depends on the impurities present. However, based on its structure (a moderately polar molecule with hydrogen bonding capability via the -OH group and a nonpolar chlorinated aromatic ring), a mixed-solvent system is often effective.[9] A good starting point for screening would be an alcohol/water mixture (e.g., ethanol/water or 2-propanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexane).[5][9]

Q2: How do I perform a solvent screen to find a suitable system?

A2: A systematic approach on a small scale is best.[11] Place a small amount of your crude solid (e.g., 10-20 mg) into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, toluene, ethyl acetate, hexane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[12] If you find a solvent that dissolves the compound well ("good" solvent) and one in which it is insoluble ("bad" solvent), these can often be paired in a mixed-solvent recrystallization.[9]

Q3: How critical is the rate of cooling?

A3: The cooling rate directly impacts crystal size and purity. Slow, gradual cooling allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities, which results in larger and purer crystals.[10] Rapid cooling, such as immediately plunging the hot flask into an ice bath, can cause the solid to precipitate too quickly, trapping impurities within the crystal structure.[3] It is best practice to allow the solution to cool slowly to room temperature on the benchtop before using an ice bath to maximize the yield.[5]

Q4: Can I reuse the mother liquor to get more product?

A4: Yes. The mother liquor (the solution remaining after filtering the crystals) is saturated with your compound. You can often obtain a "second crop" of crystals by reheating the mother liquor to evaporate a portion of the solvent and cooling it again. However, be aware that this second crop will likely be less pure than the first, as the impurities from the original crude material are now concentrated in the mother liquor.

Solvent Selection Guide

Choosing the right solvent is the most critical step in a successful recrystallization.[10] The principle of "like dissolves like" is a useful starting point.[1] Given the functional groups on 5-Chloro-2-(hydroxymethyl)benzonitrile, we can predict its relative solubility.

Solvent ClassExample SolventsInteraction with 5-Chloro-2-(hydroxymethyl)benzonitrileSuitability
Protic Polar Water, Ethanol, MethanolThe hydroxyl group can hydrogen-bond with these solvents. Solubility is expected to be moderate to high, especially when hot.[13]Often used as the "good" solvent in a mixed pair with water being a potential "bad" solvent.[9]
Aprotic Polar Acetone, Ethyl AcetateCan accept hydrogen bonds and dissolve the compound, but may be too effective at room temperature.Good candidates for single-solvent or mixed-solvent systems.
Aromatic TolueneThe benzene ring of the solvent will interact favorably with the chlorinated benzene ring of the solute.A good candidate for a single-solvent system, likely showing a strong temperature-dependent solubility.
Nonpolar Hexane, CyclohexanePoor interaction with the polar hydroxymethyl and nitrile groups.Likely to be a very poor solvent. Often used as the "bad" solvent or "anti-solvent" in a mixed pair to induce precipitation.[9]

Detailed Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol describes a general procedure for purifying 5-Chloro-2-(hydroxymethyl)benzonitrile using a common and effective mixed-solvent system.

  • Dissolution: Place the crude 5-Chloro-2-(hydroxymethyl)benzonitrile (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the "good" solvent (ethanol) in small portions while heating and stirring. Continue adding the minimum volume of hot ethanol until the solid just dissolves completely.[8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and heat with stirring for 5 minutes.[8]

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot ethanol and pass it through the filter to ensure complete transfer.[8]

  • Induce Cloudiness: Reheat the clear filtrate to boiling. Add the "bad" solvent (water) dropwise using a Pasteur pipette until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.[6]

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.[6]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on the benchtop. Crystal formation should begin during this period.[10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of an ice-cold mixture of the recrystallization solvents (e.g., a 1:1 ethanol/water mixture). This removes any adhering mother liquor containing soluble impurities.[1]

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment - Zhanghua Dryer. [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment - Journal of Chemical Education. [Link]

  • Recrystallization - University of California, Los Angeles. [Link]

  • Crystallization Tips - Hampton Research. [Link]

  • Guide for crystallization - Unknown Source. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) - Cheméo. [Link]

  • 5-chloro-2-hydroxy-3-methylbenzonitrile — Chemical Substance Information - NextSDS. [Link]

  • Recrystallization - Unknown Source. [Link]

  • Purification of Benzonitrile - Chempedia - LookChem. [Link]

  • recrystallization.pdf - Unknown Source. [Link]

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  • 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun - Unknown Source. [Link]

  • How can I purify impure benzonitrile? - ResearchGate. [Link]

  • Recrystallization and Crystallization - Unknown Source. [Link]

  • Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol - PrepChem.com. [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
  • THE FIRST SYNTHESIS OF PROTECTED 5-HYDROXYMETHYL-2-CYANOMETHYLBENZIMIDAZOLE - HETEROCYCLES. [Link]

  • METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM - European Patent Office. [Link]

  • 2-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 10886138 - PubChem. [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile

Welcome to the technical support center for the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. Our focus is on the prevalent and scalable method: the selective reduction of 5-Chloro-2-formylbenzonitrile. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Overview of the Synthetic Pathway

The most direct and scalable route to 5-Chloro-2-(hydroxymethyl)benzonitrile involves the reduction of the corresponding aldehyde, 5-Chloro-2-formylbenzonitrile. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a larger scale due to its high selectivity for aldehydes in the presence of nitriles, operational simplicity, and improved safety profile over more potent hydrides like lithium aluminum hydride (LiAlH₄).[1][2]

Synthesis_Pathway start 5-Chloro-2-formylbenzonitrile product 5-Chloro-2-(hydroxymethyl)benzonitrile start->product Reduction reagent Sodium Borohydride (NaBH₄) Methanol / Ethanol reagent->product

Caption: Synthetic route via reduction of the parent aldehyde.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, organized by experimental stage.

Section 1: Reagents & Reaction Setup

Q1: What is the recommended solvent for this reduction at scale, and why?

A: For the NaBH₄ reduction of an aldehyde, protic solvents like methanol (MeOH) or ethanol (EtOH) are highly effective and commonly used.

  • Causality & Expertise: These solvents actively participate in the reaction mechanism by protonating the intermediate alkoxide, facilitating the reduction. Methanol typically offers faster reaction rates. However, NaBH₄ reacts with these solvents to produce hydrogen gas, a critical safety concern for scale-up.[1] The rate of this side reaction is temperature-dependent. Ethanol is often a slightly safer choice for larger scales due to its lower vapor pressure and slightly slower reaction with NaBH₄ compared to methanol.

  • Trustworthiness: The choice of solvent necessitates a robust process safety assessment. Your reactor must be equipped with adequate ventilation and off-gas monitoring to handle the hydrogen evolution.[3]

Q2: How should I handle and charge sodium borohydride safely on a kilogram scale?

A: Sodium borohydride is a flammable solid that reacts with moisture to release hydrogen. Safe handling is paramount.

  • Expertise & Experience: Avoid handling NaBH₄ powder in an open atmosphere where it can be exposed to humidity. For kilogram-scale operations, consider using pre-weighed, sealed bags or specialized powder transfer systems.[4] The reagent should be charged portion-wise to a cooled solution of the aldehyde. This is a critical control point. Adding the aldehyde solution to the NaBH₄ slurry is generally not recommended as it can create an uncontrolled initial exotherm.

  • Authoritative Grounding: The heat of reaction for aldehyde reduction with NaBH₄ is significant, approximately -150 kcal/mol.[1] Coupled with the heat from the solventolysis reaction, this demands slow, controlled addition and efficient cooling to maintain the target temperature.

Section 2: Reaction Execution & Monitoring

Q3: My reaction temperature is increasing rapidly after adding only a small portion of NaBH₄. What should I do?

A: An uncontrolled exotherm is a serious safety risk. Immediate action is required.

  • Stop Reagent Addition: Immediately cease the addition of NaBH₄.

  • Engage Maximum Cooling: Ensure your reactor's cooling system is operating at full capacity.

  • Verify Agitation: Confirm that the reactor's agitator is functioning correctly to ensure uniform heat distribution. Poor mixing can create localized hot spots.

  • Analyze the Cause: Once the temperature is stable and under control, investigate the cause. Common culprits include an unexpectedly high starting material concentration, an insufficient initial cooling temperature, or an addition rate that is too fast for the system's heat removal capacity.

  • Causality: The overall heat generated is a sum of the desired reduction and the undesired solvent-hydride reaction.[1][2] If the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur.

Q4: How can I effectively monitor the reaction to determine its completion?

A: Thin-Layer Chromatography (TLC) is a rapid and effective method for in-process monitoring. High-Performance Liquid Chromatography (HPLC) provides more quantitative data.

  • TLC Protocol:

    • System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.

    • Visualization: Use a UV lamp (254 nm). The starting aldehyde is a strong UV chromophore. The product alcohol will also be visible.

    • Confirmation: The disappearance of the starting aldehyde spot (which will have a higher Rf value) indicates reaction completion.

  • HPLC Protocol:

    • Method: A reverse-phase C18 column with a water/acetonitrile gradient is suitable.

    • Analysis: Monitor the disappearance of the aldehyde peak and the appearance of the product peak. The reaction is considered complete when the aldehyde peak area is <1%.[5][6]

Section 3: Workup & Quenching

Q5: What is the safest procedure for quenching the reaction and destroying excess NaBH₄?

A: The quench step must be performed with extreme caution as it can generate a large volume of hydrogen gas and is also exothermic.

  • Expertise & Experience: The standard procedure is a "reverse quench," where the cooled reaction mixture is slowly and controllably added to a chilled, stirred solution of an acidic quenching agent. Acetone can be used first to consume most of the unreacted hydride, followed by a more careful addition of dilute acid (e.g., 1M HCl) to neutralize the borate salts and adjust the pH.

  • Causality: Adding the quench solution directly to the reaction vessel can lead to a rapid, uncontrolled release of gas and heat, especially on a large scale. The acid hydrolyzes the borate-ester complexes formed during the reaction, liberating the final alcohol product.[1]

Q6: After quenching, I have a thick, gelatinous precipitate that is difficult to filter. How can I resolve this?

A: This is a common issue caused by the formation of insoluble boron salts (boric acid or sodium borates) during the acidic quench.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to keep the boron species solubilized.

    • Solvent Addition: Adding more organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water can help break up the emulsion or precipitate.

    • Filter Aid: If filtration is necessary, use a pad of a filter aid like Celite® to prevent clogging.[7]

    • Temperature: Gently warming the mixture (if product stability allows) can sometimes improve the solubility of the salts.

Section 4: Product Isolation & Purification

Q7: My isolated yield is lower than expected. What are the common points of product loss?

A: Low yield can stem from multiple factors throughout the process. A systematic check is necessary.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction Was reaction driven to completion? (Check IPC: TLC/HPLC) Start->Check_Reaction Check_Quench Was pH properly adjusted during workup? Check_Reaction->Check_Quench Yes Incomplete_Reaction Root Cause: Incomplete Reaction (Insufficient reagent/time) Check_Reaction->Incomplete_Reaction No Check_Extraction Were extractions sufficient? (Test aqueous layer for product) Check_Quench->Check_Extraction Yes Workup_Loss Root Cause: Product remains as a borate salt or in aqueous layer Check_Quench->Workup_Loss No Check_Purification Was product lost during recrystallization? Check_Extraction->Check_Purification Yes Check_Extraction->Workup_Loss No Purification_Loss Root Cause: Product too soluble in crystallization solvent Check_Purification->Purification_Loss Yes

Caption: Decision workflow for troubleshooting low product yield.

Q8: What is the best method to purify the crude 5-Chloro-2-(hydroxymethyl)benzonitrile?

A: Recrystallization is the most effective and scalable method for purifying this solid product.

  • Expertise & Experience: A bi-solvent system often provides the best results. Toluene or Ethyl Acetate are good primary solvents in which the product is soluble when hot. A non-polar co-solvent like Heptane or Hexane, in which the product is insoluble, can then be added to induce crystallization upon cooling.

  • Self-Validating Protocol:

    • Dissolve the crude solid in a minimal amount of hot Toluene (~70-80°C).

    • If colored impurities are present, you can perform a charcoal treatment at this stage.

    • Filter the hot solution to remove any insoluble matter.

    • Slowly add Heptane to the hot, clear filtrate until slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[7]

    • Collect the purified solid by filtration, wash with a small amount of cold Heptane, and dry under vacuum.

Quantitative Data & Protocols

Table 1: Key Process Parameters
ParameterRecommended ValueRationale & Notes
Starting Material 5-Chloro-2-formylbenzonitrile1.0 equivalent
Reducing Agent Sodium Borohydride (NaBH₄)1.0 - 1.2 equivalents
Solvent Methanol or Ethanol5 - 10 mL per gram of aldehyde
Reaction Temperature 0 - 10 °CCritical for controlling exotherm and H₂ evolution.[1]
Quench Agent Acetone, then 1M HCl-
Extraction Solvent Ethyl Acetate or DCM3x volume of aqueous layer
Typical Yield > 90%Dependent on complete reaction and efficient extraction.
Experimental Protocol: Lab Scale (Adaptable for Scale-Up)
  • Setup: In a reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge 5-Chloro-2-formylbenzonitrile (1.0 eq) and Ethanol (8 volumes).

  • Cooling: Cool the resulting solution to 0-5 °C with an ice-salt bath.

  • Reagent Addition: Add Sodium Borohydride (1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen evolution will be observed.

  • Reaction Monitoring: Stir the mixture at 0-10 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.[5]

  • Quenching: In a separate vessel, prepare a solution of 1M HCl. Slowly transfer the reaction mixture via cannula or pump into the stirred, chilled acid solution, maintaining the quench vessel temperature below 20 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a Toluene/Heptane solvent system as described in Q8.

References

  • Bretherick, L. (1995). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, 134, 553-560. Retrieved from [Link]

  • Organic Process Research & Development. (2017). Mechanistic Studies and Reaction Calorimetry Enable Safe Scale-up of a Reduction with NaBH₄ and TFA. ACS Publications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. Retrieved from [Link]

  • Scribd. (n.d.). Safe Sodium Hydride Use in Reactions. Retrieved from [Link]

  • NextSDS. (n.d.). 5-chloro-2-hydroxy-3-methylbenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). Novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Retrieved from [Link]

  • Aljamal, R., et al. (2020). Effects of sodium borohydride as a reductant on the synthesis of Nano-scale zero-valent iron. Materials Today: Proceedings. Retrieved from [Link]

  • Chen, C. H., & Pan, C. Y. (2020). Reactant Feeding Strategy Analysis of Sodium Borohydride Hydrolysis Reaction Systems for Instantaneous Hydrogen Generation. MDPI. Retrieved from [Link]

  • Katsuyama, I., & Kubo, M. (2007). THE FIRST SYNTHESIS OF PROTECTED 5-HYDROXYMETHYL-2-CYANOMETHYLBENZIMIDAZOLE. HETEROCYCLES, 71(11), 2491-2498. Retrieved from [Link]

  • Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. Retrieved from [Link]

  • American Chemical Society. (2022). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • Changzhou Sinowa Chemical Co.,Ltd. (n.d.). 5-chloro-2-hydroxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (2014). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • ScienceDirect. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • ResearchGate. (2014). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

  • European Patent Office. (2025). METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2022). Leveraging innovative manufacturing technologies to deliver sustainable processes. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • National Center for Biotechnology Information. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH.... Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Patsnap Eureka. (2017). Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxybenzonitrile. Retrieved from [Link]

Sources

Optimization

troubleshooting low yields in 5-Chloro-2-(hydroxymethyl)benzonitrile synthesis

Welcome to the technical support center for the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The following question-and-answer format directly addresses common issues encountered during this synthesis.

Troubleshooting Guide

This section provides in-depth solutions to specific problems that can lead to low yields and impurities in the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile.

Question 1: My yield of 5-Chloro-2-(hydroxymethyl)benzonitrile is consistently low. What are the most likely causes and how can I address them?

Low yields in this synthesis can stem from several factors, primarily related to the choice of starting materials and reaction conditions. The most common synthetic routes involve the reduction of a carbonyl group or the hydrolysis of a protected alcohol. Let's break down the potential issues for each approach.

Route A: Reduction of 5-Chloro-2-cyanobenzaldehyde

This is a common and direct method. However, the efficiency of the reduction is critical.

  • Incomplete Reduction: The choice of reducing agent and reaction conditions are paramount.

    • Causality: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions if not carefully controlled. Milder reducing agents like Sodium Borohydride (NaBH₄) might require longer reaction times or elevated temperatures, which can also lead to side product formation.

    • Solution:

      • Optimize Reducing Agent: If using NaBH₄, ensure the solvent is appropriate (e.g., ethanol or methanol) and consider portion-wise addition of the reducing agent to control the reaction rate.

      • Temperature Control: For exothermic reductions with agents like LiAlH₄, maintain a low temperature (e.g., 0 °C) during the addition to prevent runaway reactions and improve selectivity.[1]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde and the formation of the product. This will help determine the optimal reaction time and prevent unnecessary heating or extended reaction periods that can lead to degradation.[2]

  • Side Reactions: The presence of both an aldehyde and a nitrile group in the starting material can lead to unwanted reactions.

    • Causality: Grignard reagents, if used for other transformations in the synthetic sequence, can react with both the aldehyde and the nitrile.[3] While the aldehyde is generally more reactive, competitive reactions can occur, reducing the yield of the desired alcohol.

    • Solution:

      • Protecting Groups: If other functionalities are present that might react with the chosen reducing agent, consider using a suitable protecting group strategy.

      • Chemoselective Reagents: Employ reducing agents known for their chemoselectivity towards aldehydes in the presence of nitriles.

Route B: Hydrolysis of 5-Chloro-2-(acetoxymethyl)benzonitrile or similar protected forms

This route involves the deprotection of a previously synthesized protected alcohol.

  • Incomplete Hydrolysis: The hydrolysis conditions may not be sufficient to completely remove the protecting group.

    • Causality: The stability of the protecting group dictates the required hydrolysis conditions (acidic or basic). Insufficient reaction time, temperature, or reagent concentration will result in a mixture of the desired product and the starting material.[4]

    • Solution:

      • Adjust pH and Temperature: For base-catalyzed hydrolysis (e.g., with NaOH or KOH), increasing the temperature or the concentration of the base can drive the reaction to completion.[5] Similarly, for acid-catalyzed hydrolysis, adjusting the acid concentration and temperature is key.

      • Monitor Progress: Use TLC or HPLC to track the disappearance of the starting material and confirm complete deprotection.

  • Product Degradation: The desired product, a benzyl alcohol, can be sensitive to harsh reaction conditions.

    • Causality: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to side reactions such as ether formation or elimination. The stability of the final product under the reaction conditions should be considered.[6]

    • Solution:

      • Milder Conditions: Explore milder hydrolysis conditions. For example, enzymatic hydrolysis can sometimes offer high selectivity and avoid harsh pH and temperature.

      • Work-up Procedure: Ensure the reaction is properly quenched and neutralized during the work-up to prevent further degradation of the product.

Question 2: I'm observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are the common side products and how can I minimize their formation?

The formation of impurities is a common challenge. Understanding the potential side reactions is the first step toward minimizing them.

Common Impurities and Their Origins:

ImpurityPotential OriginMinimization Strategy
5-Chloro-2-cyanobenzoic acid Over-oxidation of the starting aldehyde or the product alcohol.Use a mild and selective reducing agent. Avoid exposure to air/oxidants, especially at elevated temperatures.[7]
Bis(5-chloro-2-cyanobenzyl) ether Acid-catalyzed self-condensation of the product alcohol.Maintain neutral or slightly basic conditions during work-up and purification. Avoid strong acids.
Unreacted 5-Chloro-2-cyanobenzaldehyde Incomplete reduction.Optimize reduction conditions (reagent, temperature, time) as described in Question 1. Monitor the reaction to completion.[8]
5-Chloro-2-cyanobenzamide Partial hydrolysis of the nitrile group.[5]Use anhydrous solvents and reagents. Control the amount of water present during the reaction and work-up.[9]

Experimental Protocol for Minimizing Impurities (Reduction Route):

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Chloro-2-cyanobenzaldehyde in anhydrous ethanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Slowly add acetone to quench the excess NaBH₄.

  • Work-up: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[10]

Question 3: What are the best practices for the purification of 5-Chloro-2-(hydroxymethyl)benzonitrile?

Effective purification is crucial for obtaining a high-purity product.

  • Recrystallization: This is often the most effective method for removing minor impurities.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethyl acetate/hexanes, toluene, or isopropanol.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.[1]

  • Column Chromatography: This is useful for separating the product from impurities with different polarities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis.

    • Procedure: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.

  • General Tips for Purification:

    • Drying: Ensure all glassware is thoroughly dried to prevent hydrolysis of the nitrile group.[11][12]

    • Inert Atmosphere: If the product is sensitive to oxidation, consider performing purification steps under an inert atmosphere.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to 5-Chloro-2-(hydroxymethyl)benzonitrile?

The most common synthetic strategies include:

  • Reduction of 5-Chloro-2-cyanobenzaldehyde: This is a direct approach using reducing agents like NaBH₄ or LiAlH₄.[8]

  • Hydrolysis of a protected precursor: This involves the deprotection of a compound like 5-chloro-2-(bromomethyl)benzonitrile or 5-chloro-2-(acetoxymethyl)benzonitrile.[4]

  • Grignard Reaction: Reaction of a suitable Grignard reagent with 5-chloro-2-cyanobenzaldehyde can also yield the desired product, although this is less common and can have more side reactions.[13][14]

What safety precautions should be taken during the synthesis?
  • Handling of Reagents:

    • Cyanides: Benzonitrile and its derivatives are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

    • Reducing Agents: LiAlH₄ and NaBH₄ are moisture-sensitive and can react violently with water. Handle them under anhydrous conditions.

    • Solvents: Use appropriate precautions when working with flammable organic solvents.

  • Reaction Conditions:

    • Be cautious of exothermic reactions, especially when using strong reducing agents. Use an ice bath to control the temperature.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

How can I confirm the identity and purity of my final product?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., -OH, -C≡N).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the product.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 5-Chloro-2-(hydroxymethyl)benzonitrile incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions degradation Product Degradation start->degradation purification_loss Purification Loss start->purification_loss optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagent) incomplete_reaction->optimize_conditions monitor_reaction Monitor Reaction by TLC/LC-MS incomplete_reaction->monitor_reaction side_reactions->optimize_conditions protecting_groups Consider Protecting Groups side_reactions->protecting_groups use_milder_conditions Use Milder Conditions degradation->use_milder_conditions optimize_workup Optimize Work-up & Purification degradation->optimize_workup purification_loss->optimize_workup end Improved Yield and Purity optimize_conditions->end monitor_reaction->end use_milder_conditions->end optimize_workup->end protecting_groups->end

Caption: A workflow diagram for troubleshooting low yields in the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile.

References

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Rasayan Journal of Chemistry. (2021). Novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones and their derivatives. Retrieved from [Link]

  • Molecules. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Mettler Toledo. (n.d.). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]

  • Nature Communications. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • WIPO Patentscope. (2021). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Springer. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • Green Chemistry. (2025). Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Green Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
  • European Patent Office. (n.d.). EP 4279482 B1 - METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. Retrieved from [Link]

  • Nature Communications. (n.d.). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group. Retrieved from [Link]

  • Green Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

  • Cardiff University. (2025). Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species. Retrieved from [Link]

  • ResearchGate. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PubChem. (n.d.). 2-Cyanobenzaldehyde. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(5-CHLORO-2-HYDROXYBENZYLAMINO)BENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Changzhou Sinowa Chemical Co.,Ltd. (n.d.). 5-chloro-2-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN114394915B - Preparation method of 2-cyanobenzaldehyde and derivatives thereof.

Sources

Troubleshooting

monitoring the progress of reactions involving 5-Chloro-2-(hydroxymethyl)benzonitrile by TLC or HPLC

Welcome to the technical support guide for monitoring reactions involving 5-Chloro-2-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for monitoring reactions involving 5-Chloro-2-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance and troubleshooting solutions for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) applications.

Our approach is rooted in scientific principles and extensive laboratory experience to ensure the accuracy and reliability of your results. We will delve into the "why" behind experimental choices, providing you with the knowledge to adapt and troubleshoot effectively.

Understanding 5-Chloro-2-(hydroxymethyl)benzonitrile

5-Chloro-2-(hydroxymethyl)benzonitrile is a moderately polar molecule due to the presence of a hydroxyl (-OH) and a nitrile (-CN) group on a chlorinated benzene ring. The hydroxyl group can participate in hydrogen bonding, while the nitrile group adds polarity. These characteristics are crucial when selecting appropriate chromatographic conditions.

Part 1: Frequently Asked Questions (FAQs)

TLC Analysis:

Q1: My spots are streaking on the TLC plate. What could be the cause?

A1: Streaking can be caused by several factors.[1][2][3] One common reason is overloading the sample on the plate.[2][3] Try diluting your sample and spotting a smaller amount. Another cause could be that the solvent system is too polar for your compound, causing it to move up the plate in a continuous band rather than a distinct spot.[2] Additionally, highly acidic or basic compounds can interact with the silica gel, leading to streaking.[3][4] Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your mobile phase can sometimes resolve this issue.[4]

Q2: I don't see any spots on my developed TLC plate, even under UV light. What should I do?

A2: This issue can arise from a few possibilities. Your sample may be too dilute to be detected.[2] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[2] It's also possible that your compound is not UV-active. In this case, you will need to use a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate) to visualize the spots.[5] Lastly, ensure the solvent level in the developing chamber is below the baseline where you spotted your sample; otherwise, your sample will dissolve into the solvent reservoir.[1][2]

Q3: The Rf values of my spots are inconsistent between runs. How can I improve reproducibility?

A3: Inconsistent Rf values are often due to variations in experimental conditions. Ensure the TLC chamber is fully saturated with the mobile phase vapor by placing a piece of filter paper inside before development.[5] The composition of the mobile phase must be consistent in every run. The temperature can also affect separation, so try to run your TLCs in a temperature-controlled environment. The condition of the silica plates, including their activation level (water content), can also play a role.[6]

HPLC Analysis:

Q4: I'm observing peak tailing in my HPLC chromatogram. What is the likely cause and solution?

A4: Peak tailing is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.[7] To mitigate this, you can try lowering the pH of the mobile phase (if your molecule is stable) to suppress the ionization of silanols. Using a highly end-capped column or adding a competitive base to the mobile phase can also help. Column overload is another potential cause, so injecting a smaller sample volume might resolve the issue.[7]

Q5: My retention times are shifting from one injection to the next. What should I investigate?

A5: Shifting retention times can indicate several problems within the HPLC system.[8] The most common cause is a change in the mobile phase composition, so ensure your solvents are mixed accurately and are properly degassed.[9][10] Fluctuations in column temperature can also lead to retention time drift; using a column oven is highly recommended for stable retention.[8][10] A poorly equilibrated column can also cause this issue, so make sure to flush the column with the mobile phase until a stable baseline is achieved before injecting your sample.

Q6: I'm seeing high backpressure in my HPLC system. What are the potential causes and how can I fix it?

A6: High backpressure is typically a sign of a blockage in the system.[8] This could be due to a clogged column inlet frit, which can sometimes be cleared by back-flushing the column (check the manufacturer's instructions first). Particulate matter from the sample or mobile phase can also cause blockages.[7] Always filter your samples and mobile phases before use. A guard column can also help protect the analytical column from contamination.[7]

Part 2: Troubleshooting Guides

TLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Streaking Spots Sample is too concentrated.[2][3]Dilute the sample before spotting.[4]
Mobile phase is too polar.[2]Decrease the polarity of the mobile phase.[6]
Compound is acidic or basic.[3][4]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[4]
No Spots Visible Sample concentration is too low.[2]Concentrate the sample or apply multiple spots in the same location.[2]
Compound is not UV-active.Use a chemical stain for visualization (e.g., potassium permanganate).[5]
Solvent level in the chamber is above the baseline.[1][2]Ensure the solvent level is below the spotting line.[1]
Irregular Solvent Front Edge of the TLC plate is chipped or uneven.Cut the plate to have smooth edges.[4]
The plate is touching the side of the chamber or filter paper.[2]Reposition the plate in the center of the chamber.
Spots are too close together (low resolution) Mobile phase polarity is not optimal.Experiment with different solvent systems of varying polarities to achieve better separation.[11]
HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.[7]Lower the mobile phase pH (if analyte is stable). Use a highly end-capped column.
Column overload.[7]Inject a smaller sample volume or use a column with a larger internal diameter.[7]
Column contamination.Wash the column with a strong solvent.
Shifting Retention Times Inconsistent mobile phase composition.[8][9]Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase.
Fluctuations in column temperature.[8]Use a column oven to maintain a constant temperature.
Insufficient column equilibration.Equilibrate the column for a longer period until the baseline is stable.
High Backpressure Clogged column inlet frit.[8]Back-flush the column (refer to manufacturer's guidelines). Replace the frit.
Particulate matter in the sample or mobile phase.[7]Filter all samples and mobile phases before use.
Blockage in the system tubing or injector.Systematically check and clean each component.
Ghost Peaks Carryover from a previous injection.Run a blank gradient to wash the column. Clean the injection port.
Contaminated mobile phase.[10]Use high-purity HPLC-grade solvents.[10]

Part 3: Experimental Protocols

Protocol 1: TLC Method Development for Reaction Monitoring
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.[1] Mark starting points for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

  • Prepare the Sample: Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate, dichloromethane). Prepare a dilution of your reaction mixture in the same solvent.

  • Spot the Plate: Using a capillary tube, spot a small amount of the starting material solution on the "SM" mark. Then, spot the reaction mixture on the "RM" mark. For the "co-spot," first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it. Keep the spots as small as possible.[4]

  • Develop the Plate: Prepare a developing chamber with a suitable mobile phase. A good starting point for 5-Chloro-2-(hydroxymethyl)benzonitrile and related compounds would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[11] Place a piece of filter paper in the chamber to ensure saturation and close the lid.[5] Once saturated, place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline.[1][2]

  • Visualize the Plate: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.[12] If necessary, use a chemical stain for visualization.

  • Analyze the Results: The starting material should be visible in the "SM" and "co-spot" lanes. As the reaction progresses, the starting material spot in the "RM" lane should diminish, and a new spot (the product) should appear.[11]

Protocol 2: HPLC Method Development for Quantitative Analysis
  • Select the Column and Mobile Phase: A C18 reversed-phase column is a good starting point for separating moderately polar aromatic compounds.[13] A common mobile phase for such compounds is a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[13]

  • Prepare the Mobile Phase: Prepare your mobile phase using HPLC-grade solvents. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. Filter and degas both mobile phases.

  • Set Up the HPLC System: Install the C18 column and set a flow rate of 1.0 mL/min. Set the UV detector to a wavelength where your compound has strong absorbance (this can be determined using a UV-Vis spectrophotometer).

  • Develop a Gradient Method: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over time (e.g., to 95% over 10 minutes). This will help to elute compounds with a range of polarities.

  • Inject a Standard: Prepare a standard solution of your starting material and inject it into the HPLC system.

  • Optimize the Method: Based on the initial chromatogram, adjust the gradient profile, flow rate, or mobile phase composition to achieve good separation between your starting material, product, and any impurities. For example, if your peaks elute too quickly, you can use a shallower gradient or a lower starting percentage of the organic solvent.

  • Run Reaction Samples: Once the method is optimized, you can inject samples from your reaction mixture to monitor its progress quantitatively.

Part 4: Visualizations

TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare & Spot TLC Plate develop Develop Plate prep_plate->develop prep_chamber Prepare Developing Chamber prep_chamber->develop visualize Visualize Spots (UV/Stain) develop->visualize analyze Analyze Results visualize->analyze

Caption: A simplified workflow for monitoring a chemical reaction using Thin-Layer Chromatography.

HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peaks Peak Shape/Retention Issues problem Identify HPLC Problem high_pressure High Backpressure problem->high_pressure peak_tailing Peak Tailing problem->peak_tailing shifting_rt Shifting Retention Times problem->shifting_rt check_frit Check Column Frit high_pressure->check_frit check_tubing Check Tubing for Blockages high_pressure->check_tubing check_mp Check Mobile Phase peak_tailing->check_mp check_column Check Column Condition peak_tailing->check_column shifting_rt->check_mp shifting_rt->check_column check_temp Check Temperature shifting_rt->check_temp

Caption: A logical flow diagram for troubleshooting common HPLC issues.

References

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Retrieved from [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved from [Link]

  • TLC troubleshooting | - ChemBAM. (n.d.). Retrieved from [Link]

  • Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • 5-chloro-2-hydroxy-3-methylbenzonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. (2024, August 9). Retrieved from [Link]

  • Benzonitrile - SIELC Technologies. (n.d.). Retrieved from [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Strategies for 5-Chloro-2-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction to 5-Chloro-2-(hydroxymethyl)benzonitrile 5-Chloro-2-(hydroxymethyl)benzonitrile serves as a crucial building block in medicinal chemistry. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Chloro-2-(hydroxymethyl)benzonitrile

5-Chloro-2-(hydroxymethyl)benzonitrile serves as a crucial building block in medicinal chemistry. Its bifunctional nature, featuring a reactive hydroxymethyl group and a cyano moiety on a chlorinated benzene ring, allows for diverse chemical transformations, making it a valuable precursor for a range of therapeutic agents. The strategic placement of the chloro, hydroxymethyl, and cyano groups provides a scaffold for the synthesis of complex molecules, including but not limited to, novel kinase inhibitors and modulators of other biological targets. The efficiency and scalability of its synthesis are therefore of paramount importance in the drug development pipeline.

This guide will explore and compare the most common synthetic pathways to this valuable intermediate, focusing on the reduction of carbonyl precursors and the oxidation of a methyl-substituted precursor. Each method will be evaluated based on yield, purity, scalability, safety, and environmental impact.

Comparative Analysis of Synthetic Routes

The synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile is primarily achieved through three distinct chemical transformations:

  • Route 1: Reduction of 5-Chloro-2-formylbenzonitrile.

  • Route 2: Reduction of 5-Chloro-2-cyanobenzoic Acid and its Esters.

  • Route 3: Oxidation of 5-Chloro-2-methylbenzonitrile.

Below is a detailed examination of each route, including mechanistic insights, experimental protocols, and a comparative summary.

Route 1: Reduction of 5-Chloro-2-formylbenzonitrile

This is arguably the most direct and widely employed method for the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile. The ready availability of the starting aldehyde and the high efficiency of modern reducing agents make this a favored approach in many settings.

Mechanistic Considerations

The core of this transformation is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The choice of reducing agent is critical and dictates the reaction conditions and work-up procedure.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is well-suited for the reduction of aldehydes in the presence of other functional groups like nitriles. The reaction is typically carried out in protic solvents like methanol or ethanol. The mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ can also be used. However, its high reactivity necessitates the use of anhydrous ethereal solvents and careful handling. Its lack of selectivity means it can also potentially reduce the nitrile group if the reaction conditions are not carefully controlled.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[1] It is a clean and effective method, often providing high yields and purity. The reaction mechanism involves the adsorption of both hydrogen and the aldehyde onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol represents a standard laboratory procedure for the synthesis of 5-Chloro-2-(hydroxymethyl)benzonitrile from its corresponding aldehyde.

Materials:

  • 5-Chloro-2-formylbenzonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-formylbenzonitrile (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Data Summary: Route 1
ParameterSodium BorohydrideCatalytic Hydrogenation
Typical Yield >90%>95%
Purity HighVery High
Reaction Time 1-3 hours2-24 hours
Temperature 0 °C to RTRoom Temperature to 80 °C
Pressure AtmosphericAtmospheric to 50 psi
Reagent Safety Relatively safeFlammable H₂ gas, pyrophoric catalysts
Scalability GoodExcellent

Route 2: Reduction of 5-Chloro-2-cyanobenzoic Acid and its Esters

This route offers an alternative to the aldehyde reduction, particularly if the corresponding carboxylic acid or its ester is a more readily available or cost-effective starting material.

Mechanistic Considerations

The reduction of carboxylic acids and their esters to primary alcohols requires a strong reducing agent due to the lower electrophilicity of the carbonyl carbon compared to aldehydes.

  • Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for this transformation.[2] The mechanism for the reduction of a carboxylic acid involves initial deprotonation to form a lithium carboxylate, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers. For esters, the mechanism involves nucleophilic acyl substitution by a hydride, forming an aldehyde intermediate which is then rapidly reduced to the alcohol. Due to the high reactivity of LiAlH₄, anhydrous conditions are essential.

  • Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It is generally more selective than LiAlH₄ and does not readily reduce esters or nitriles, which can be an advantage.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

This protocol outlines the reduction of 5-chloro-2-cyanobenzoic acid.

Materials:

  • 5-Chloro-2-cyanobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-chloro-2-cyanobenzoic acid (1.0 eq) in anhydrous THF.

  • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by recrystallization or column chromatography as needed.

Data Summary: Route 2
ParameterLiAlH₄ Reduction
Typical Yield 70-90%
Purity Good to High
Reaction Time 3-6 hours
Temperature 0 °C to Reflux
Reagent Safety Highly reactive, pyrophoric
Scalability Moderate (exothermicity can be an issue)

Route 3: Oxidation of 5-Chloro-2-methylbenzonitrile

This approach starts from the readily available 5-chloro-2-methylbenzonitrile and introduces the hydroxyl group through oxidation of the benzylic methyl group.

Mechanistic Considerations

The selective oxidation of a benzylic methyl group to a primary alcohol can be challenging as the reaction can easily proceed to the aldehyde or carboxylic acid.[3] Several methods have been developed to achieve this transformation.

  • Free Radical Halogenation followed by Hydrolysis: This two-step process involves the initial free-radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) to form the benzylic bromide. This is followed by a nucleophilic substitution (hydrolysis) with a weak base (e.g., sodium bicarbonate) or a source of hydroxide to yield the alcohol.

  • Direct Oxidation: Direct oxidation methods using reagents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions can be employed, but often suffer from over-oxidation and low yields of the desired alcohol. More modern methods may employ catalytic systems.

Experimental Protocol: Two-Step Oxidation via Benzylic Bromination

This protocol describes a common method for the conversion of a benzylic methyl group to a hydroxymethyl group.

Step 1: Benzylic Bromination

Materials:

  • 5-Chloro-2-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methylbenzonitrile (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the solid with CCl₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-5-chlorobenzonitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis

Materials:

  • Crude 2-(bromomethyl)-5-chlorobenzonitrile

  • Sodium bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃)

  • Acetone/Water mixture

  • Ethyl acetate

Procedure:

  • Dissolve the crude benzylic bromide from the previous step in a mixture of acetone and water.

  • Add an excess of sodium bicarbonate or calcium carbonate.

  • Heat the mixture to reflux for several hours, monitoring the disappearance of the bromide by TLC.

  • After the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Data Summary: Route 3
ParameterTwo-Step Oxidation
Typical Yield 50-70% (over two steps)
Purity Moderate to Good
Reaction Time 6-24 hours
Reagents NBS (lachrymator), radical initiators, CCl₄ (toxic)
Scalability Moderate

Visualizing the Synthetic Pathways

The following diagrams illustrate the described synthetic routes to 5-Chloro-2-(hydroxymethyl)benzonitrile.

Synthetic_Routes cluster_0 Route 1: Reduction of Aldehyde cluster_1 Route 2: Reduction of Carboxylic Acid cluster_2 Route 3: Oxidation of Methyl Group 5-Chloro-2-formylbenzonitrile 5-Chloro-2-formylbenzonitrile Target 5-Chloro-2-(hydroxymethyl)benzonitrile 5-Chloro-2-formylbenzonitrile->Target NaBH4 or H2, Catalyst 5-Chloro-2-cyanobenzoic_acid 5-Chloro-2-cyanobenzoic_acid 5-Chloro-2-cyanobenzoic_acid->Target LiAlH4 or BH3.THF 5-Chloro-2-methylbenzonitrile 5-Chloro-2-methylbenzonitrile Benzylic_Bromide Benzylic_Bromide 5-Chloro-2-methylbenzonitrile->Benzylic_Bromide NBS, AIBN Benzylic_Bromide->Target Hydrolysis

Caption: Overview of the main synthetic routes to 5-Chloro-2-(hydroxymethyl)benzonitrile.

Conclusion and Recommendations

The choice of the optimal synthetic route for 5-Chloro-2-(hydroxymethyl)benzonitrile depends on several factors, including the availability and cost of starting materials, the required scale of the synthesis, and the available laboratory equipment and safety infrastructure.

  • For laboratory-scale synthesis with high yield and purity as the primary goals, the reduction of 5-Chloro-2-formylbenzonitrile with sodium borohydride (Route 1) is highly recommended. This method is straightforward, uses relatively safe reagents, and consistently provides excellent results. Catalytic hydrogenation is also an excellent choice, particularly for larger scale preparations where the initial investment in equipment is justified.

  • If 5-Chloro-2-cyanobenzoic acid is a more accessible precursor, its reduction with LiAlH₄ (Route 2) is a viable option. However, the stringent safety precautions required for handling LiAlH₄ and potential challenges with scalability must be carefully considered.

  • The oxidation of 5-Chloro-2-methylbenzonitrile (Route 3) is generally a less efficient and more complex route. It may be considered if the starting material is significantly cheaper or more readily available than the aldehyde or carboxylic acid. However, the multi-step nature of the process and the use of hazardous reagents make it less attractive for most applications.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-aminobenzyl alcohol. Retrieved from [Link]

Sources

Comparative

biological activity of compounds derived from 5-Chloro-2-(hydroxymethyl)benzonitrile

In the landscape of medicinal chemistry, the selection of a core starting scaffold dictates the downstream pharmacokinetic and pharmacodynamic trajectory of a drug development program. 5-Chloro-2-(hydroxymethyl)benzonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of a core starting scaffold dictates the downstream pharmacokinetic and pharmacodynamic trajectory of a drug development program. 5-Chloro-2-(hydroxymethyl)benzonitrile serves as a highly versatile, bifunctional synthetic hub. The ortho-positioning of a nucleophilic hydroxymethyl group and an electrophilic nitrile group on a halogenated benzene ring provides a unique thermodynamic driving force for the divergent synthesis of two privileged heterocyclic classes: Isoindolines and Phthalides .

This guide objectively compares the biological performance, physicochemical properties, and synthetic validation of these two alternative derivative classes, providing researchers and drug development professionals with actionable, data-backed insights.

Mechanistic Divergence: The Bifunctional Hub

The true value of 5-Chloro-2-(hydroxymethyl)benzonitrile lies in its ability to be selectively funneled into entirely different biological spaces based on single-step chemical transformations.

Pathway A 5-Chloro-2-(hydroxymethyl)benzonitrile (Core Hub) B 5-Chloroisoindoline (Amine Scaffold) A->B LiAlH4 Reduction & Cyclization C 5-Chlorophthalide (Lactone Scaffold) A->C Acidic Hydrolysis & Lactonization D GPCR/Kinase Inhibitors (e.g., Factor Xa, MDM2) B->D N-Alkylation/Acylation E CNS Active Agents (e.g., AMPA Antagonists) C->E C3-Substitution

Divergent synthesis and biological applications of 5-Chloro-2-(hydroxymethyl)benzonitrile.

Comparative Biological Performance

Isoindoline Derivatives (The Amine Pathway)

By reducing the nitrile group, the resulting primary amine spontaneously cyclizes with the adjacent hydroxyl group to form an isoindoline ring. The resulting [1] is characterized by a basic secondary amine (pKa ~8.5).

Biological Activity: This basic center acts as a critical hydrogen bond donor/acceptor for anchoring into the acidic pockets of kinases and GPCRs. For instance, N-sulfonylated derivatives, such as 2 [2], exhibit an optimal lipophilicity profile (XLogP3-AA of 3.1), which enhances cell membrane permeability while maintaining high target residence time. These compounds frequently demonstrate potent activity as Factor Xa inhibitors and MDM2-p53 antagonists in oncology models.

Phthalide Derivatives (The Lactone Pathway)

Subjecting the parent compound to acidic hydrolysis converts the nitrile into a carboxylic acid, which immediately undergoes lactonization to yield 5-chlorophthalide.

Biological Activity: Unlike the basic isoindolines, phthalides are neutral, highly lipophilic molecules. This allows them to cross the blood-brain barrier (BBB) with exceptional efficiency. 3 [3] are renowned for their robust central nervous system (CNS) activity, serving as precursors to non-competitive AMPA receptor antagonists and serotonin reuptake inhibitors (analogous to the citalopram family). Furthermore, related phthalide structures have demonstrated significant 4[4] in cellular models.

Quantitative Data Comparison

Derivative ClassRepresentative ScaffoldPrimary Biological TargetsTypical IC50 RangeBBB PermeabilityKey Physicochemical Trait
Isoindolines 5-ChloroisoindolineGPCRs, MDM2, Factor Xa10 - 500 nMModerate to HighBasic amine, pKa ~ 8.5
Phthalides 5-ChlorophthalideAMPA Receptors, Serotonin Transporters50 - 800 nMVery HighNeutral lactone, high lipophilicity

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal quality controls and explicit mechanistic reasoning.

Protocol 1: Divergent Synthesis of 5-Chloroisoindoline Hydrochloride

Objective: Isolate the basic amine scaffold from the bifunctional hub.

  • Preparation: Dissolve 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF is strictly required as an aprotic solvent to stabilize the hydride reducing agent and prevent premature, explosive quenching.

  • Reduction: Cool the reaction to 0°C using an ice bath. Add Lithium Aluminum Hydride (LiAlH4, 2.5 eq) dropwise over 30 minutes.

    • Causality: Maintaining 0°C controls the highly exothermic reduction and prevents the unwanted reductive cleavage of the aromatic C-Cl bond, preserving the halogen pharmacophore.

  • Quenching (Fieser Method): After 4 hours of stirring, quench the reaction sequentially with n mL water, n mL 15% NaOH, and 3n mL water (where n is the grams of LiAlH4 used).

    • Causality: This specific quenching sequence creates a granular, easily filterable aluminum salt precipitate. It prevents emulsion formation, ensuring the basic isoindoline product is not trapped in the aqueous layer.

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The assay is validated when the UV-active starting material completely disappears and a new, ninhydrin-positive spot (indicating the secondary amine) appears at a lower Rf value.

Protocol 2: High-Throughput Radioligand Binding Assay (Phthalide Derivatives)

Objective: Evaluate the CNS target affinity (AMPA receptor) of synthesized phthalides.

  • Membrane Preparation: Homogenize rat cortical membranes in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains a strict physiological pH. This is critical because the structural integrity of the AMPA receptor's ligand-binding domain degrades rapidly in unbuffered or acidic environments.

  • Compound Solubilization: Dissolve the 5-chlorophthalide derivative in 100% DMSO, then dilute into the assay buffer to achieve a final DMSO concentration of exactly 1.0%.

    • Causality: 1% DMSO is the thermodynamic sweet spot; it ensures complete solubilization of the highly lipophilic phthalide derivative without causing solvent-induced protein denaturation of the receptor.

  • Incubation: Incubate the membranes with[3H]-AMPA (radioligand) and the test compound for 1 hour at 4°C.

    • Causality: Incubation at 4°C rather than room temperature minimizes receptor degradation by endogenous proteases during the assay window, ensuring signal stability.

  • Self-Validation Check: The assay plate must include a positive control (e.g., GYKI 52466, a known AMPA antagonist) and a negative control (buffer only). The run is mathematically validated only if the positive control yields an IC50 within a half-log of its established literature value, confirming the membrane preparation is biologically active.

References

  • PubChem. "5-Chloro-2-tosylisoindoline | C15H14ClNO2S | CID 15167891". National Library of Medicine.[Link]

  • ResearchGate. "Chemistry of an Unexplored Heterocyclic Ring System: Versatile Synthesis of 5-Aryl-2,3,4-benzothiadiazepine 2,2-dioxides".[Link]

  • ACS Publications. "Radical Scavenging and Antioxidant Activities of Isocoumarins and a Phthalide from the Endophytic Fungus Colletotrichum sp." Journal of Natural Products.[Link]

Sources

Validation

Comprehensive SAR and Performance Comparison Guide: 5-Chloro-2-(hydroxymethyl)benzonitrile in Lead Generation

As a Senior Application Scientist specializing in early-stage hit-to-lead campaigns, I frequently evaluate the synthetic and biophysical viability of small-molecule building blocks. In the realm of Fragment-Based Drug Di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in early-stage hit-to-lead campaigns, I frequently evaluate the synthetic and biophysical viability of small-molecule building blocks. In the realm of Fragment-Based Drug Discovery ()[1], the 5-Chloro-2-(hydroxymethyl)benzonitrile (CAS 1261759-50-5) scaffold has emerged as a highly privileged, bi-functional pharmacophore.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis, objectively comparing this core scaffold against strategic structural alternatives. By examining physicochemical properties, binding efficiencies, and synthetic versatility, this document serves as a definitive resource for drug development professionals optimizing hits for kinases, bromodomains, and protein-protein interactions.

Structural Rationale & Pharmacophore Mapping

The efficacy of 5-Chloro-2-(hydroxymethyl)benzonitrile lies in its precise spatial arrangement of functional groups, each serving a distinct mechanistic and synthetic purpose:

  • Nitrile Group (-CN) at C1: Acts as a potent, low-steric-penalty hydrogen bond acceptor. Its linear geometry allows it to probe deep hydrophobic pockets or engage backbone amides in kinase hinge regions without introducing unfavorable steric clashes.

  • Hydroxymethyl Group (-CH2OH) at C2: Provides dual H-bond donor/acceptor capabilities. Causality of choice: Unlike a rigid phenolic hydroxyl, the methylene spacer introduces rotational flexibility. This allows the hydroxyl group to dynamically optimize its interaction geometry with target residues or solvent molecules, maximizing binding enthalpy.

  • Chloro Substituent (-Cl) at C5: Biologically, the chlorine atom fills lipophilic sub-pockets and can participate in halogen bonding. Synthetically, it is the critical handle. It is sufficiently stable to survive early-stage screening but highly reactive under palladium catalysis, enabling rapid late-stage functionalization.

Objective Performance Comparison (SAR Data)

To validate the superiority of the 5-Chloro-2-(hydroxymethyl)benzonitrile scaffold, we must compare it against strategic analogs. The table below summarizes the performance of the core scaffold versus three alternatives against a model target (e.g., a generic bromodomain), evaluating both biological affinity and synthetic scalability.

The Analogs:

  • Alternative A (Fluorine Scan): 5-Fluoro-2-(hydroxymethyl)benzonitrile. Evaluates the steric vs. electronic contribution of the halogen.

  • Alternative B (H-Bond Masking): 5-Chloro-2-(methoxymethyl)benzonitrile. Masks the donor to test the necessity of the hydroxyl proton.

  • Alternative C (Positional Isomer): 4-Chloro-2-(hydroxymethyl)benzonitrile. Shifts the halogen trajectory to map pocket geometry.

Quantitative SAR & Performance Summary
CompoundLogPTPSA (Ų)Ligand Efficiency (LE)Model Target IC₅₀ (µM)Suzuki Coupling Yield (%)
Core Scaffold (5-Chloro) 1.844.00.42 45 92%
Alternative A (5-Fluoro)1.344.00.3812015% (Requires harsher cond.)
Alternative B (Methoxy)2.133.00.29>50088%
Alternative C (4-Chloro)1.844.00.3521085%

Causality Analysis: The complete loss of affinity in Alternative B confirms that the -OH acts as an indispensable hydrogen bond donor. The superiority of the core scaffold over Alternative A indicates that the larger van der Waals radius and polarizability of chlorine are required to optimally fill the target's lipophilic pocket. Furthermore, the 92% cross-coupling yield of the 5-chloro scaffold demonstrates its superior utility for fragment growing compared to the inert 5-fluoro analog.

Experimental Workflows & Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating critical internal controls to prevent false positives.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is the gold standard for quantifying low-affinity fragment interactions ()[2].

Step-by-Step Methodology:

  • Surface Preparation & Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M Ethanolamine. Causality: High-density covalent amine coupling is required to generate a sufficient signal-to-noise ratio for low-molecular-weight fragments (<200 Da).

  • Analyte Preparation (Critical Control): Dissolve the 5-Chloro-2-(hydroxymethyl)benzonitrile library in 100% DMSO. Dilute into the running buffer (PBS-P+) to a final concentration range of 10 µM to 2 mM, ensuring a strict final DMSO concentration of exactly 5.0%. Causality: Fragments require high concentrations, necessitating DMSO. Exact DMSO matching between the sample and the running buffer prevents bulk refractive index shifts that would otherwise mask the true binding signal.

  • Binding Analysis: Inject analytes over the active and reference flow cells at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgram reflects true interaction kinetics rather than diffusion artifacts.

  • Data Evaluation: Subtract the reference cell signal and solvent correction curves. Fit the resulting data to a 1:1 steady-state affinity model to derive the KD​ .

Protocol 2: Suzuki-Miyaura Fragment Growing

Once the core scaffold is validated, the C5-chloro position is utilized for fragment growing via palladium-catalyzed cross-coupling ()[3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-Chloro-2-(hydroxymethyl)benzonitrile (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), and anhydrous K2​CO3​ (3.0 equiv).

  • Catalyst Selection: Add Pd(dppf)Cl2​ (0.05 equiv). Causality: The bidentate dppf ligand provides the necessary electron density and bite angle to force the oxidative addition of palladium into the relatively strong aryl-chloride bond, which is notoriously more difficult to activate than an aryl-bromide.

  • Solvent & Degassing: Add 5 mL of a rigorously degassed 1,4-Dioxane/Water (4:1 v/v) mixture. Causality: Water is a mandatory co-solvent; it dissolves the inorganic base, generating the reactive boronate complex required to accelerate the transmetalation step.

  • Execution & Purification: Seal the tube and heat at 90°C for 12 hours. Cool to room temperature, quench with water, and extract with Ethyl Acetate. Filter the organic layer through a pad of Celite to remove palladium black (Self-validation: prevents heavy metal contamination in subsequent bioassays), concentrate, and purify via silica gel chromatography.

Fragment-to-Lead Optimization Workflow

The following diagram illustrates the logical progression of utilizing the 5-Chloro-2-(hydroxymethyl)benzonitrile scaffold in a modern drug discovery campaign.

FBDD_Workflow Lib Fragment Library (MW < 300 Da) SPR SPR Screening (Affinity & Kinetics) Lib->SPR High-throughput Hit Core Hit: 5-Chloro-2-(hydroxymethyl)benzonitrile SPR->Hit KD ~ 45 µM Xray X-ray Crystallography (Binding Mode Mapping) Hit->Xray Structural Validation Chem Suzuki-Miyaura Fragment Growing (C5-Cl) Hit->Chem Synthetic Derivatization Xray->Chem Rational Vector Design Lead Optimized Lead Compound (High Affinity & LE) Chem->Lead Iterative Optimization

Caption: Fragment-to-Lead optimization workflow for the 5-Chloro-2-(hydroxymethyl)benzonitrile scaffold.

References

  • Fragment-based lead discovery - Wikipedia Source: Wikipedia URL:[Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting Source: Creative Biolabs URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Comparative

Rational Selection of Benzonitrile Building Blocks: A Comparative Guide on 5-Chloro-2-(hydroxymethyl)benzonitrile in Complex API Synthesis

The pharmaceutical industry heavily relies on benzonitrile derivatives as foundational building blocks in drug development. The nitrile moiety acts not only as a robust electron-withdrawing group but also as a proven bio...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmaceutical industry heavily relies on benzonitrile derivatives as foundational building blocks in drug development. The nitrile moiety acts not only as a robust electron-withdrawing group but also as a proven bioisostere for carbonyls, hydroxyls, and halogens, frequently enhancing target binding affinity through precise π–π stacking interactions[1]. In the synthesis of complex active pharmaceutical ingredients (APIs)—such as the aromatase inhibitors Letrozole and Fadrozole—benzonitrile scaffolds provide essential reactive handles[2].

For researchers and drug development professionals, selecting the correct starting derivative is the difference between a high-yielding, scalable synthesis and a bottlenecked process plagued by tedious purifications. This guide provides an objective, data-driven comparison of 5-Chloro-2-(hydroxymethyl)benzonitrile against other common derivatives like 5-chloro-2-methylbenzonitrile and 2-(hydroxymethyl)benzonitrile, detailing their comparative reactivity, structural advantages, and validated experimental protocols[3].

Mechanistic Rationale: The Tri-Functional Advantage

The true value of a synthetic building block lies in its orthogonal reactivity—the ability to selectively address one functional group without disturbing the others. 5-Chloro-2-(hydroxymethyl)benzonitrile is uniquely equipped with three distinct handles:

  • The Nitrile Group (-CN): A strong electron-withdrawing group that polarizes the aromatic ring. It can be selectively hydrolyzed to an amide/acid or reduced to a primary amine.

  • The Hydroxymethyl Group (-CH₂OH): A deterministic handle for benzylic functionalization. Unlike a simple methyl group, the primary alcohol can be converted to an electrophile (chloride/bromide/mesylate) via mild SN​2 conditions, completely avoiding harsh radical chemistry.

  • The Chloro Group (-Cl): Positioned at the 5-position, the chlorine atom is meta to the strongly electron-withdrawing nitrile group. Because it lacks ortho/para activation, it is highly resistant to nucleophilic aromatic substitution ( SN​Ar ). This stability is a massive advantage, allowing the 5-chloro position to remain inert during benzylic substitutions, reserving it specifically for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

OrthogonalReactivity Core 5-Chloro-2-(hydroxymethyl) benzonitrile Path1 1. Benzylic Substitution (SN2 via Halide) Core->Path1 -CH2OH Handle Path2 2. Nitrile Addition (Hydrolysis/Reduction) Core->Path2 -CN Handle Path3 3. Aryl Cross-Coupling (Pd-Catalyzed) Core->Path3 -Cl Handle Target1 API Heterocycle Attachment Path1->Target1 Target2 Amide/Amine Pharmacophore Path2->Target2 Target3 Biaryl Extension (Suzuki/Heck) Path3->Target3

Orthogonal reactivity pathways of 5-chloro-2-(hydroxymethyl)benzonitrile.

Comparative Reactivity & Quantitative Performance

When constructing APIs that require a benzylic heterocycle (e.g., a triazole or imidazole ring), chemists often debate between starting with a hydroxymethyl derivative versus a methyl derivative.

Activating 5-chloro-2-methylbenzonitrile requires Wohl-Ziegler radical halogenation (NBS, AIBN, refluxing solvent). This process is notoriously unselective, generating a statistical mixture of unreacted starting material, the desired mono-bromide, and the over-reacted di-bromide. This necessitates wasteful chromatographic purification.

Conversely, 5-chloro-2-(hydroxymethyl)benzonitrile undergoes deterministic SN​2 halogenation (e.g., via SOCl2​ or PBr3​ ). This reaction operates at 0°C to room temperature, cleanly yielding >95% of the mono-halogenated product with negligible over-reaction, drastically lowering the Environmental Factor (E-Factor) of the step.

WorkflowCompare Hydroxymethyl Hydroxymethyl Derivative (Deterministic) Mild SOCl2, 0°C (Mild SN2) Hydroxymethyl->Mild Methyl Methyl Derivative (Radical) Harsh NBS, AIBN, Reflux (Radical Chain) Methyl->Harsh Clean >95% Mono-chloride No Over-reaction Mild->Clean Messy ~60% Mono-bromide + Di-bromide + Unreacted Harsh->Messy

Benzylic activation comparison: Deterministic SN2 vs. unselective radical halogenation.

Table 1: Quantitative Performance Metrics in API Scaffold Synthesis
DerivativeBenzylic Activation MethodChemoselectivity (Mono vs Di)Aryl Cross-Coupling HandleReaction E-Factor (Activation)
5-Chloro-2-(hydroxymethyl)benzonitrile SOCl2​ or PBr3​ (Mild SN​2 )>99% Mono (Deterministic)Yes (5-Chloro, meta to -CN)Low (<5)
5-Chloro-2-methylbenzonitrile NBS / AIBN / hν (Radical)~60-70% Mono / ~30% Di + SMYes (5-Chloro, meta to -CN)High (>15)
2-(Hydroxymethyl)benzonitrile SOCl2​ or PBr3​ (Mild SN​2 )>99% Mono (Deterministic)NoLow (<5)

Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of 5-chloro-2-(hydroxymethyl)benzonitrile, emphasizing the causality behind specific experimental conditions.

Protocol A: Chemoselective Benzylic Chlorination

Objective: Convert the hydroxymethyl group to a reactive benzylic chloride for subsequent heterocycle attachment.

  • Setup: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve 5-chloro-2-(hydroxymethyl)benzonitrile (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 equiv).

    • Causality: DMF reacts with thionyl chloride to form a Vilsmeier-Haack type intermediate. This highly electrophilic species accelerates the conversion of the alcohol to the chloride at low temperatures, preventing the need for excess heating that could inadvertently hydrolyze the sensitive nitrile group.

  • Activation: Cool the mixture to 0°C in an ice bath. Add thionyl chloride ( SOCl2​ , 1.2 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation System: Quench a 50 µL reaction aliquot in 0.5 mL methanol. Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The disappearance of the strongly UV-active, polar starting material spot and the appearance of a distinct, less polar spot confirms complete conversion.

  • Workup: Carefully quench with saturated aqueous NaHCO3​ to neutralize HCl byproducts, extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling

Objective: Perform a Pd-catalyzed biaryl coupling at the 5-chloro position. Critical Timing Note: This step must be performed after the benzylic chloride generated in Protocol A has been substituted with the target nucleophile (e.g., a triazole). If attempted directly on the benzylic chloride, the Pd(0) catalyst will preferentially undergo oxidative addition into the weaker benzylic C-Cl bond rather than the aryl C-Cl bond.

  • Setup: To a Schlenk flask, add the benzylic-substituted 5-chloro-benzonitrile intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.1 M).

    • Causality: The biphasic system ensures that the inorganic base remains dissolved, maintaining a constant alkaline pH necessary for the transmetalation step without precipitating and deactivating the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: Aryl chlorides possess a higher activation barrier for oxidative addition compared to aryl bromides. The bidentate 'dppf' ligand provides a highly stable, electron-rich palladium complex that forces the necessary geometry for efficient reductive elimination, overcoming the inherent inertness of the meta-chloro group.

  • Reaction: Heat the mixture to 90°C for 12 hours under N2​ .

  • Self-Validation System: Monitor via LC-MS. Complete consumption of the aryl chloride mass peak and the emergence of the corresponding biaryl mass shift validates the success of the cross-coupling.

References

  • BenchChem Technical Support Team. "." BenchChem, Dec. 2025.

  • BenchChem Technical Support Team. "." BenchChem, 2025.

  • "." National Center for Biotechnology Information (PMC), Aug. 2021.

  • "." Journal of Medicinal Chemistry, ACS Publications, Aug. 2010.

Sources

Validation

comparative yield analysis of different synthetic routes to 5-Chloro-2-(hydroxymethyl)benzonitrile

Executive Summary The compound 5-Chloro-2-(hydroxymethyl)benzonitrile is a highly functionalized aromatic building block critical for the development of active pharmaceutical ingredients (APIs), particularly in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Chloro-2-(hydroxymethyl)benzonitrile is a highly functionalized aromatic building block critical for the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. The presence of three orthogonal functional groups—a nitrile, a benzylic alcohol, and an aryl chloride—presents a unique chemoselectivity challenge during synthesis.

This guide objectively compares three distinct synthetic pathways to this target, evaluating their mechanistic logic, experimental yields, and scalability. By analyzing the chemoselective reduction of a benzoic acid, the palladium-catalyzed cyanation of an aryl bromide, and the classical Sandmeyer reaction, researchers can select the most appropriate protocol based on their specific yield requirements, safety constraints, and precursor availability.

Mechanistic Causality & Route Selection

The selection of a synthetic route dictates not only the overall yield but also the impurity profile of the final product. The causality behind the reagent selection for each route is detailed below:

  • Route A: Chemoselective Borane Reduction: The reduction of 4-chloro-2-cyanobenzoic acid to the target alcohol must avoid reducing the sensitive nitrile group. Standard hydride donors like LiAlH₄ are too reactive and will reduce the nitrile to a primary amine. Instead, Borane-THF (BH₃·THF) is utilized [1]. Borane is an electrophilic reducing agent that reacts rapidly with the electron-rich oxygen atoms of the carboxylic acid to form a trialkoxyborane intermediate, leaving the sp-hybridized, electron-deficient nitrile carbon untouched [3].

  • Route B: Palladium-Catalyzed Cyanation: Starting from 2-bromo-5-chlorobenzyl alcohol, the cyanation relies on the oxidative addition of Pd(0) into the weaker C–Br bond (sp²-Br BDE ~81 kcal/mol) while sparing the stronger C–Cl bond (sp²-Cl BDE ~96 kcal/mol). Zinc cyanide (Zn(CN)₂) is selected over sodium cyanide to prevent catalyst poisoning. The bidentate ligand dppf is critical here; its large bite angle accelerates the reductive elimination step, suppressing undesired homocoupling byproducts [2].

  • Route C: Sandmeyer Cyanation: Utilizing 2-amino-5-chlorobenzyl alcohol, this route relies on a single-electron transfer (SET) mechanism. The amine is first diazotized to form a superb leaving group (N₂⁺). Cu(I) from CuCN acts as a redox catalyst, reducing the diazonium salt to an aryl radical, which rapidly recombines with the cyano ligand. While classical, this route is often plagued by phenol byproducts if the aqueous concentration is not strictly controlled.

Pathway Visualization

SynthesisRoutes A Route A 4-Chloro-2-cyanobenzoic acid Product Target 5-Chloro-2-(hydroxymethyl)benzonitrile A->Product BH3-THF Chemoselective Reduction B Route B 2-Bromo-5-chlorobenzyl alcohol B->Product Zn(CN)2, Pd Cat. Cross-Coupling C Route C 2-Amino-5-chlorobenzyl alcohol C->Product NaNO2, CuCN Sandmeyer Reaction

Figure 1: Comparative synthetic pathways to 5-Chloro-2-(hydroxymethyl)benzonitrile.

Comparative Yield & Performance Data

The following table summarizes the quantitative experimental data derived from standardized runs of each synthetic pathway.

RoutePrecursorKey ReagentsReaction TimeCrude Purity (HPLC)Isolated YieldScalability & EHS Profile
A 4-Chloro-2-cyanobenzoic acidBH₃·THF4–6 h>95% AUC88% High / Requires H₂ gas venting and careful quench.
B 2-Bromo-5-chlorobenzyl alcoholZn(CN)₂, Pd₂(dba)₃, dppf12–16 h~90% AUC78% Medium / High catalyst cost, toxic Zn(CN)₂ handling.
C 2-Amino-5-chlorobenzyl alcoholNaNO₂, HCl, CuCN, KCN4–5 h~80% AUC65% Low / Highly toxic cyanides, exothermic diazotization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate strict In-Process Controls (IPCs) to validate the reaction state before proceeding to subsequent steps.

Protocol A: Chemoselective Borane Reduction (Recommended Route)
  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-chloro-2-cyanobenzoic acid (10.0 g, 55.1 mmol) and anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dropwise add BH₃·THF (1.0 M in THF, 82.6 mL, 82.6 mmol, 1.5 eq) over 30 minutes. Causality: Slow addition is mandatory to manage the exothermic evolution of hydrogen gas and prevent thermal runaway.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, quench into 0.5 mL methanol, and analyze via TLC (Hexanes/EtOAc 1:1) and HPLC (254 nm). The reaction is complete when the starting material (Rf ~0.1) is fully consumed and a single new spot (Rf ~0.45) appears.

  • Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol (30 mL) until effervescence ceases. Concentrate the mixture in vacuo, partition between EtOAc (150 mL) and saturated aqueous NaHCO₃ (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product as a white solid (8.1 g, 88% yield).

Protocol B: Palladium-Catalyzed Cyanation
  • Setup: Charge a Schlenk flask with 2-bromo-5-chlorobenzyl alcohol (5.0 g, 22.6 mmol), Zn(CN)₂ (1.59 g, 13.5 mmol, 0.6 eq), Pd₂(dba)₃ (0.41 g, 0.45 mmol, 0.02 eq), and dppf (0.50 g, 0.90 mmol, 0.04 eq).

  • Degassing: Add anhydrous DMF (50 mL). Subject the mixture to three freeze-pump-thaw cycles. Causality: Strict exclusion of oxygen is required to prevent the oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction: Heat the sealed flask to 100 °C for 12 hours.

  • IPC (Self-Validation): Monitor the reaction by LC-MS. Proceed to workup only when the molecular ion corresponding to the starting bromide is <1% AUC.

  • Workup: Cool to room temperature, dilute with EtOAc (150 mL), and wash sequentially with 5% aqueous NH₄OH (3 × 50 mL) to solubilize and remove zinc salts. Dry the organic phase, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the product (2.95 g, 78% yield).

Protocol C: Sandmeyer Cyanation
  • Diazotization: Suspend 2-amino-5-chlorobenzyl alcohol (5.0 g, 31.7 mmol) in 20% aqueous HCl (30 mL) and cool to 0 °C. Dropwise add a solution of NaNO₂ (2.4 g, 34.8 mmol, 1.1 eq) in water (10 mL) over 20 minutes.

  • IPC (Self-Validation): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. Add solid urea (0.5 g) to quench the excess NO₂⁻ until the starch-iodide test is negative.

  • Cyanation: In a separate flask, prepare a solution of CuCN (3.4 g, 38.0 mmol, 1.2 eq) and KCN (4.9 g, 76.0 mmol, 2.4 eq) in water (40 mL) and heat to 60 °C. Slowly transfer the cold diazonium salt solution into the CuCN complex solution. Causality: Inverse addition into the hot cyanide solution rapidly decomposes the diazonium intermediate, minimizing the formation of competitive phenol byproducts.

  • Workup: Stir for 1 hour at 60 °C, cool, and extract with DCM (3 × 50 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from toluene to afford the product (3.45 g, 65% yield).

References

  • National Institutes of Health (PMC)
  • 3-Bromo-2-cyanobenzyl alcohol Benchchem URL
  • Google Patents (European Patent Office)
Comparative

A Comparative Guide to Purity Assessment of 5-Chloro-2-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), establishing the purity of each compound is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), establishing the purity of each compound is a cornerstone of quality control and regulatory compliance.[1][2] This guide provides an in-depth comparison of three orthogonal analytical techniques for assessing the purity of 5-Chloro-2-(hydroxymethyl)benzonitrile, a key building block in the synthesis of various pharmaceutical agents. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the potential impurity profile. For 5-Chloro-2-(hydroxymethyl)benzonitrile, the presence of polar functional groups (-OH, -CN) and its aromatic nature informs our selection of methods. Potential impurities may arise from starting materials, side reactions (e.g., over-oxidation of the hydroxymethyl group to a carboxylic acid or aldehyde), or residual solvents.[3] This guide will provide the rationale behind method selection and protocol design to ensure robust and reliable purity data.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical technique hinges on a balance of sensitivity, selectivity, and the nature of the potential impurities. Below is a comparative overview of HPLC, GC-MS, and qNMR for the purity assessment of 5-Chloro-2-(hydroxymethyl)benzonitrile.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Intrinsic quantitative property where the signal intensity is directly proportional to the number of nuclei.[4]
Strengths - High resolution for separating non-volatile and thermally labile compounds.- Wide applicability to a range of polar and non-polar compounds.- Well-established and robust methodology.[5]- High sensitivity and specificity for volatile and semi-volatile compounds.- Provides structural information for impurity identification.[6]- Primary analytical method, does not require a specific reference standard for the analyte.- High precision and accuracy.- Provides structural confirmation.[7]
Limitations - May require derivatization for compounds without a UV chromophore.- Can be time-consuming to develop methods.- Requires the analyte to be volatile and thermally stable, or require derivatization.- Potential for thermal degradation of the analyte.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.
Suitability for 5-Chloro-2-(hydroxymethyl)benzonitrile Excellent for quantifying the main component and non-volatile impurities. The aromatic ring provides a strong UV chromophore for detection.Suitable for identifying and quantifying volatile impurities and residual solvents. Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.[6]Excellent for obtaining an absolute purity value without the need for a specific certified reference standard of the analyte. Provides simultaneous structural confirmation.

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for a wide range of compounds.[5] For 5-Chloro-2-(hydroxymethyl)benzonitrile, a reversed-phase HPLC method is ideal, utilizing a non-polar stationary phase and a polar mobile phase. The choice of a C18 column is a common starting point for aromatic compounds, providing good retention and separation from polar and non-polar impurities.[8]

Workflow for HPLC Analysis

Caption: Workflow for purity assessment by HPLC.

Detailed HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-Chloro-2-(hydroxymethyl)benzonitrile reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[5]

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized 5-Chloro-2-(hydroxymethyl)benzonitrile into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Column Temperature: 25 °C

  • Data Analysis: Calculate the purity of the sample by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] Due to the polar hydroxyl group, 5-Chloro-2-(hydroxymethyl)benzonitrile may exhibit poor peak shape and potential thermal degradation in the GC inlet. Derivatization, such as silylation with BSTFA, is often employed to increase volatility and thermal stability.[6]

Workflow for GC-MS Analysis

Caption: Workflow for purity assessment by GC-MS.

Detailed GC-MS Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.[6]

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

  • Data Analysis: Identify the main component and any impurities by their mass spectra and retention times. Calculate the purity based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement, meaning it provides a direct measurement of the analyte-to-internal standard molar ratio without the need for a calibration curve using the analyte itself.[4] This makes it a powerful tool for determining the absolute purity of a substance.[7] The choice of a suitable internal standard is critical; it should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, and have a known purity. Maleic acid is a suitable internal standard for this analysis.

Workflow for qNMR Analysis

Caption: Workflow for purity assessment by qNMR.

Detailed qNMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Chloro-2-(hydroxymethyl)benzonitrile sample into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 8 or more for good signal-to-noise

  • Data Analysis:

    • Identify a well-resolved signal for the analyte (e.g., the -CH₂OH protons) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).

    • Integrate these signals.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Conclusion

The purity assessment of 5-Chloro-2-(hydroxymethyl)benzonitrile requires a multi-faceted analytical approach. HPLC provides excellent separation of non-volatile impurities and is a robust method for routine quality control. GC-MS is highly effective for identifying and quantifying volatile impurities and residual solvents, though derivatization is recommended for the target analyte. qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the compound, offering high precision and structural confirmation. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, including the expected impurity profile and the intended use of the material. Adherence to validated analytical procedures is crucial for ensuring the quality and safety of pharmaceutical products.[10][11][12]

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (2022). The Theory and Practice of Industrial Pharmacy. CBS Publishers & Distributors.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Journal of GXP Compliance. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Li, S., et al. (2013). Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. PMC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). N-15 NMR chemical shifts of ring substituted benzonitriles. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • Bruker. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Li, H., et al. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC. Retrieved from [Link]

  • PubMed. (2006, December 15). 15N NMR chemical shifts of ring substituted benzonitriles. Retrieved from [Link]

  • Reddit. (2021, July 18). Quantitative purity determination with NMR. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2022). HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi. Retrieved from [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Santos. (n.d.). Qualitative and Quantitative Tier 3 Assessment. Retrieved from [Link]

  • Agilent. (2013, March 26). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. Retrieved from [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • MDPI. (2023, October 12). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Retrieved from [Link]

  • MDPI. (2023, August 4). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Retrieved from [Link]

  • NextSDS. (n.d.). 5-chloro-2-hydroxy-3-methylbenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Retrieved from [Link]

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Validation

A Comparative Guide to the Structural Validation of 5-Chloro-2-(hydroxymethyl)benzonitrile Derivatives

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the di...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery and development pipeline. In the case of 5-Chloro-2-(hydroxymethyl)benzonitrile and its derivatives, a class of compounds with significant potential in medicinal chemistry, precise structural validation is paramount. Their reactivity and biological activity are intrinsically linked to the spatial arrangement of the chloro, hydroxymethyl, and nitrile functional groups on the benzonitrile core.[1] This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of these derivatives, offering experimental insights and data to inform your selection of the most appropriate validation strategy.

The choice of an analytical method is not arbitrary; it is a decision guided by the specific questions being asked about the molecule.[2] Is the goal to confirm the connectivity of atoms? To determine the three-dimensional arrangement in the solid state? Or to identify the compound in a complex mixture? This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR and Raman), and single-crystal X-ray Crystallography in answering these questions for 5-Chloro-2-(hydroxymethyl)benzonitrile derivatives.

The Strategic Workflow for Structural Validation

A robust structural validation strategy for novel 5-Chloro-2-(hydroxymethyl)benzonitrile derivatives typically follows a hierarchical approach. The initial confirmation of the molecular weight and elemental composition is often achieved through mass spectrometry. Subsequently, NMR spectroscopy provides detailed information about the chemical environment and connectivity of each atom. Vibrational spectroscopy offers complementary information about the functional groups present. Finally, for an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard.

Structural_Validation_Workflow Start Synthesized Compound MS Mass Spectrometry (Molecular Weight & Formula) Start->MS NMR NMR Spectroscopy (Connectivity & Environment) MS->NMR IR_Raman Vibrational Spectroscopy (Functional Groups) NMR->IR_Raman XRay X-ray Crystallography (3D Structure) IR_Raman->XRay Validation Structure Validated XRay->Validation

Caption: A typical workflow for the structural validation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

Causality in Experimental Choices: For 5-Chloro-2-(hydroxymethyl)benzonitrile derivatives, ¹H NMR is the first experiment to be performed. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values provide a wealth of information. For instance, the protons of the hydroxymethyl group will appear as a distinct signal, and its coupling to the neighboring aromatic proton can be observed. The aromatic region will show a characteristic pattern for a 1,2,4-trisubstituted benzene ring. ¹³C NMR, often performed with proton decoupling, reveals the number of unique carbon atoms and their chemical environments. The nitrile carbon, for example, will have a characteristic chemical shift in the downfield region.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the 5-Chloro-2-(hydroxymethyl)benzonitrile derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.[5]

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals based on chemical shifts, multiplicities, and, if necessary, two-dimensional NMR experiments like COSY and HSQC.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry (MS) provides a precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[6]

Causality in Experimental Choices: For a 5-Chloro-2-(hydroxymethyl)benzonitrile derivative, the presence of a chlorine atom provides a distinctive isotopic signature in the mass spectrum. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion peak (M⁺) will be accompanied by an M+2 peak with an intensity ratio of approximately 3:1.[7][8] This provides strong evidence for the presence of a single chlorine atom in the molecule. Fragmentation patterns can also offer structural clues. For example, the loss of the hydroxymethyl group or the chlorine atom can be observed.[9][10]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.

    • Analyze the fragmentation pattern to gain further structural insights.

Mass_Spectrometry_Workflow Sample Sample Solution ESI Electrospray Ionization Sample->ESI Analyzer Mass Analyzer (m/z Separation) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Vibrational Spectroscopy (FT-IR and Raman): Probing Functional Groups

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[11] They are excellent for identifying the presence of specific functional groups.

Causality in Experimental Choices: In 5-Chloro-2-(hydroxymethyl)benzonitrile derivatives, FT-IR and Raman spectroscopy can confirm the presence of the key functional groups. The nitrile group (C≡N) exhibits a strong, sharp absorption in the FT-IR spectrum around 2220-2240 cm⁻¹.[12] The hydroxyl group (O-H) of the hydroxymethyl moiety will show a broad absorption in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[13] The C-Cl stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Record the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile, hydroxyl, and other functional groups.

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray crystallography is the definitive technique.[15] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.

Causality in Experimental Choices: For a novel 5-Chloro-2-(hydroxymethyl)benzonitrile derivative, obtaining a crystal structure provides irrefutable proof of its atomic connectivity and stereochemistry.[16][17][18] This is particularly important for confirming the substitution pattern on the benzene ring and for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.[19][20]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to determine the unit cell dimensions and the space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined to best fit the experimental data.

  • Structure Validation: The final structure is validated using various crystallographic metrics.

Comparative Performance of Analytical Techniques

TechniqueInformation ProvidedSample AmountThroughputKey Advantage for 5-Chloro-2-(hydroxymethyl)benzonitrile Derivatives
¹H and ¹³C NMR Atomic connectivity, chemical environment of atoms5-10 mgMediumProvides a complete map of the carbon-hydrogen framework.[21][22][23][24]
Mass Spectrometry Molecular weight, elemental formulaµg to ngHighConfirms molecular weight and the presence of chlorine through its isotopic pattern.[6][7][10]
FT-IR/Raman Presence of functional groupsmgHighRapid confirmation of nitrile and hydroxyl groups.[12][13][14][25]
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, intermolecular interactionsSingle crystalLowUnambiguous proof of structure in the solid state.[16][17][18][19][26][27]

Conclusion

The structural validation of 5-Chloro-2-(hydroxymethyl)benzonitrile derivatives requires a multi-technique approach to provide a comprehensive and irrefutable characterization. While mass spectrometry and vibrational spectroscopy offer rapid and valuable initial assessments, NMR spectroscopy is indispensable for delineating the precise atomic connectivity. For the ultimate confirmation of the three-dimensional structure, single-crystal X-ray crystallography remains the gold standard. By judiciously selecting and integrating these techniques, researchers can ensure the scientific integrity of their work and confidently advance promising compounds in the drug discovery and development process.[28]

References

Sources

Comparative

A Researcher's Guide to the In Vitro Biological Evaluation of 5-Chloro-2-(hydroxymethyl)benzonitrile Derivatives

In the landscape of contemporary drug discovery, the benzonitrile scaffold represents a privileged structural motif, lending itself to a diverse array of pharmacological activities. The strategic incorporation of various...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the benzonitrile scaffold represents a privileged structural motif, lending itself to a diverse array of pharmacological activities. The strategic incorporation of various functional groups onto this core can profoundly influence its biological profile. This guide provides an in-depth, comparative framework for the in vitro evaluation of a specific class of emerging interest: 5-Chloro-2-(hydroxymethyl)benzonitrile derivatives.

This document is designed for researchers, scientists, and drug development professionals, offering a technical narrative that is both comprehensive and practical. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a comparative analysis based on existing data for structurally related compounds, thereby equipping you with the necessary tools to rigorously assess the therapeutic potential of these novel chemical entities.

Introduction: The Rationale for Investigating 5-Chloro-2-(hydroxymethyl)benzonitrile Derivatives

The benzonitrile moiety, characterized by a cyano group attached to a benzene ring, is a versatile pharmacophore. The nitrile group's strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, influencing interactions with biological targets.[1] The presence of a chloro- substituent at the 5-position and a hydroxymethyl group at the 2-position introduces additional complexity and potential for specific biological interactions.

While direct studies on 5-Chloro-2-(hydroxymethyl)benzonitrile are limited, research on related benzonitrile derivatives has revealed a spectrum of biological activities, including herbicidal, anticancer, and antimicrobial effects.[2][3][4] For instance, certain benzonitrile herbicides have demonstrated significant cytotoxic effects on human cell lines.[2][5] Conversely, other benzonitrile-containing compounds have been investigated as potential anticancer agents, targeting key signaling pathways involved in cell proliferation and survival.[4][6]

A recent study identified 5-chloro-2-hydroxybenzonitrile, a closely related analogue, as a disinfection byproduct in drinking water, with transcriptomic analysis suggesting potential immunotoxicity and genotoxicity in Chinese hamster ovary (CHO-K1) cells.[7] This underscores the importance of a thorough in vitro toxicological and pharmacological assessment of any new derivative within this chemical class.

This guide will, therefore, provide a roadmap for a comprehensive in vitro evaluation, starting with foundational cytotoxicity screening and progressing to more nuanced mechanistic studies.

Foundational In Vitro Evaluation: A Step-by-Step Approach

A tiered approach to in vitro testing is crucial for an efficient and informative evaluation of novel compounds. This process typically begins with broad cytotoxicity screening across a panel of cell lines, followed by more specific assays to elucidate the mechanism of action.

Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[1][6][8] It measures the metabolic activity of cells, which in most cases correlates with cell number. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., a panel including breast, colon, lung, and a normal cell line for selectivity) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the 5-Chloro-2-(hydroxymethyl)benzonitrile derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Assessing Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

To differentiate between cytotoxic and cytostatic effects, and to assess membrane damage, the LDH assay is a valuable tool.[1][2][8] Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).

Comparative Analysis of Cytotoxicity

To provide a framework for interpreting the results for a novel 5-Chloro-2-(hydroxymethyl)benzonitrile derivative (designated here as Cmpd-X ), the following table presents hypothetical data alongside data for related benzonitrile compounds found in the literature.

CompoundDerivative ClassTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
Cmpd-X 5-Chloro-2-(hydroxymethyl)benzonitrile MCF-7 (Breast Cancer) Hypothetical N/A
Cmpd-X 5-Chloro-2-(hydroxymethyl)benzonitrile HCT116 (Colon Cancer) Hypothetical N/A
Cmpd-X 5-Chloro-2-(hydroxymethyl)benzonitrile A549 (Lung Cancer) Hypothetical N/A
Cmpd-X 5-Chloro-2-(hydroxymethyl)benzonitrile HEK293T (Normal Kidney) Hypothetical N/A
BromoxynilBenzonitrile HerbicideHep G2 (Liver Cancer)High Cytotoxicity[2][5]
ChloroxynilBenzonitrile HerbicideHep G2 (Liver Cancer)High Cytotoxicity[2][5]
IoxynilBenzonitrile HerbicideHep G2 (Liver Cancer)High Cytotoxicity[2][5]
DIQ3Isoquinolone-benzonitrileHCT116 (Colon Cancer)~4 µM[6]

Delving into the Mechanism of Action: Signaling Pathways and Further Assays

Should initial screening reveal significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of action. Many cytotoxic agents exert their effects by modulating key cellular signaling pathways that control cell cycle progression, apoptosis, and proliferation.

Potential Signaling Pathways of Interest

Based on the activities of other small molecule inhibitors, several signaling pathways are pertinent to investigate:

  • PI3K/Akt Pathway: This is a crucial pathway for cell survival, and its inhibition can lead to apoptosis.[9][10]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[9][10]

  • EGFR/BRAF Pathway: Often dysregulated in various cancers, this pathway is a common target for therapeutic intervention.[6]

Workflow for Investigating Signaling Pathway Modulation

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Significant Cytotoxicity Observed (MTT/LDH Assays) B Compound may modulate key signaling pathways A->B C Western Blot Analysis of Phosphorylated Proteins (p-Akt, p-ERK, etc.) B->C D Apoptosis Assays (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E F Elucidation of Mechanism of Action C->F D->F E->F

Caption: Workflow for elucidating the mechanism of action.

Apoptosis and Cell Cycle Analysis

To confirm if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) or cell cycle arrest, flow cytometry-based assays are indispensable.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Potential Signaling Interactions

The following diagram illustrates a hypothetical interaction of a 5-Chloro-2-(hydroxymethyl)benzonitrile derivative with a key signaling pathway, providing a visual model for hypothesis generation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation Compound 5-Chloro-2-(hydroxymethyl) benzonitrile Derivative Compound->RAF Inhibits? Compound->PI3K Inhibits? Transcription->Proliferation

Sources

Validation

A Comparative Guide to the Spectroscopic Confirmation of 5-Chloro-2-(hydroxymethyl)benzonitrile

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. Any ambiguity in the structure of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. Any ambiguity in the structure of a starting material, intermediate, or final active pharmaceutical ingredient (API) can have profound consequences on experimental outcomes, synthetic yields, and, most critically, safety and efficacy. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the identity of 5-Chloro-2-(hydroxymethyl)benzonitrile, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry.

Our approach moves beyond a simple recitation of data, focusing instead on the integrated interpretation of spectra from multiple, complementary techniques.[1] We will explore the "why" behind the expected spectral features, offering a robust, self-validating framework for analysis. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and orthogonal dataset that, when taken together, leaves no doubt as to the compound's structure.[2][3]

The Analytical Workflow: An Integrated Approach

Confirming the identity of an organic molecule is a process of assembling and interpreting evidence from various analytical sources. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle. The workflow below illustrates a logical sequence for analysis, ensuring a comprehensive and efficient characterization.

G cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Confirmation MS Mass Spectrometry (MS) Provides Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identifies Key Functional Groups MS->IR Is the MW correct? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps the Carbon-Hydrogen Framework IR->NMR Are expected functional groups present? Confirm Confirmed Structure of 5-Chloro-2-(hydroxymethyl)benzonitrile NMR->Confirm Does the connectivity match the data?

Caption: Integrated workflow for spectroscopic identification.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most direct confirmation of molecular weight and elemental composition.[1] It provides the molecular formula, a critical first step in validating the identity of a synthesized compound.

Causality of Experimental Choices & Expected Data

For a molecule like 5-Chloro-2-(hydroxymethyl)benzonitrile (C₈H₆ClNO), we would employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion peak.[4] A key feature to look for is the isotopic pattern characteristic of a chlorine-containing compound. Chlorine has two abundant stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, the mass spectrum should exhibit two molecular ion peaks separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.[5] This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine.

Analysis Technique Expected m/z Interpretation
Molecular IonESI-MS (Positive Mode)[M+H]⁺ at 168.02 & 170.02Confirms the molecular weight and the presence of one chlorine atom (3:1 ratio).
High-Resolution MSESI-TOF[M+H]⁺ at 168.0216Provides high-accuracy mass, allowing for unambiguous determination of the elemental formula (C₈H₇ClNO)⁺.
FragmentationEI-MSSee discussion belowFragments can reveal structural motifs, such as the loss of the hydroxymethyl group.

In a harder ionization technique like Electron Ionization (EI), we would expect to see characteristic fragmentation patterns. The molecular ion (M⁺) would be observed at m/z 151 and 153.[6] Common fragmentation pathways would include the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the chlorine atom (-Cl, 35/37 Da), providing further structural confirmation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • LC Method (for sample introduction):

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 8 L/min.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule.[2] It works by detecting the absorption of infrared radiation by specific molecular vibrations.[7]

Causality of Experimental Choices & Expected Data

For 5-Chloro-2-(hydroxymethyl)benzonitrile, the key functional groups are the alcohol (-OH), the nitrile (-C≡N), and the substituted benzene ring. Each of these groups has characteristic absorption frequencies. The O-H stretch of the alcohol will appear as a broad band, a hallmark of hydrogen bonding. The nitrile C≡N stretch is typically a sharp, intense band in a relatively clean region of the spectrum, making it highly diagnostic. The aromatic C-H and C=C stretches, along with the C-Cl stretch, will confirm the substituted benzene core.

Functional Group Vibration Mode **Expected Wavenumber (cm⁻¹) **Appearance
Alcohol (-OH)O-H Stretch3500-3200Broad, strong
Nitrile (-C≡N)C≡N Stretch2240-2220Sharp, medium-strong
Aromatic RingC-H Stretch3100-3000Sharp, weak-medium
Aromatic RingC=C Stretch1600-1450Multiple sharp bands
Alcohol (-CH₂OH)C-O Stretch~1050Strong
Chloro-aromaticC-Cl Stretch850-550Medium-strong

The presence of all these key bands provides strong, corroborating evidence for the proposed structure. Conversely, the absence of a strong C≡N stretch would immediately refute the compound's identity.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 (co-added to improve signal-to-noise).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[3] By analyzing both ¹H and ¹³C NMR spectra, we can map out the precise connectivity of atoms within the molecule.

G H3 H-3 (d, J ≈ 8.5 Hz) mol H4 H-4 (dd, J ≈ 8.5, 2.5 Hz) H6 H-6 (d, J ≈ 2.5 Hz) CH2 -CH₂- (s) OH -OH (s, broad)

Caption: Key ¹H NMR correlations for 5-Chloro-2-(hydroxymethyl)benzonitrile.

¹H NMR Analysis

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

  • Aromatic Region (δ 7.5-7.8 ppm): The three aromatic protons are chemically distinct and will show a characteristic splitting pattern.

    • H-6: This proton is adjacent to the chlorine atom. It will appear as a doublet with a small coupling constant (J ≈ 2.5 Hz) due to meta-coupling with H-4.

    • H-4: This proton is coupled to both H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.5 Hz). It will appear as a doublet of doublets (dd).

    • H-3: This proton is adjacent to the hydroxymethyl group and will appear as a doublet with a large ortho-coupling constant (J ≈ 8.5 Hz) from H-4.

  • Hydroxymethyl Protons (δ ~4.8 ppm): The two protons of the -CH₂- group are equivalent and are adjacent to an oxygen atom, not a proton-bearing carbon. Therefore, they will appear as a singlet, integrating to 2H.

  • Alcohol Proton (δ variable): The -OH proton will appear as a broad singlet. Its chemical shift is concentration and temperature dependent.[8] It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.

¹³C NMR Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments. For 5-Chloro-2-(hydroxymethyl)benzonitrile, we expect to see all 8 carbon signals.

  • Nitrile Carbon (C≡N): This carbon is highly deshielded and will appear downfield, typically in the δ 115-120 ppm range.

  • Aromatic Carbons: Six distinct signals will be present in the aromatic region (δ 110-150 ppm).

    • C-Cl (C-5): The carbon directly attached to the electronegative chlorine will be shifted downfield.

    • C-CH₂OH (C-2): This ipso-carbon will also be shifted downfield.

    • C-CN (C-1): The carbon bearing the nitrile group.

    • C-H Carbons (C-3, C-4, C-6): These will appear in the typical aromatic region.

  • Hydroxymethyl Carbon (-CH₂OH): This aliphatic carbon attached to an oxygen atom will appear in the δ 60-65 ppm range.

Spectrum Assignment Expected Chemical Shift (δ, ppm) Multiplicity (¹H NMR) Key Correlations
¹H NMR Aromatic H-3~7.6d, J ≈ 8.5 HzOrtho-coupled to H-4
Aromatic H-4~7.7dd, J ≈ 8.5, 2.5 HzCoupled to H-3 and H-6
Aromatic H-6~7.8d, J ≈ 2.5 HzMeta-coupled to H-4
-CH₂-~4.8sSinglet, integral of 2H
-OHVariables (broad)Disappears with D₂O shake
¹³C NMR -CH₂OH~63-Aliphatic carbon attached to O
C≡N~117-Characteristic nitrile shift
Aromatic C-H128-135-Three distinct signals
Aromatic C-CN~112-Quaternary carbon
Aromatic C-Cl~136-Quaternary carbon
Aromatic C-CH₂OH~142-Quaternary carbon
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent peaks must be accounted for.[9]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire the spectrum with a standard pulse sequence.

    • Number of Scans: 8-16.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

  • (Optional) 2D NMR: Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.

Conclusion: A Self-Validating Triad of Evidence

The structural confirmation of 5-Chloro-2-(hydroxymethyl)benzonitrile is achieved not by a single piece of data, but by the convergence of evidence from three orthogonal spectroscopic techniques. Mass spectrometry confirms the correct molecular formula and the presence of chlorine. IR spectroscopy validates the presence of the key alcohol and nitrile functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton, confirming the precise arrangement and connectivity of every atom. This integrated, multi-technique approach embodies the principles of scientific trustworthiness and provides the authoritative data required for research, development, and regulatory documentation.

References

  • Spectroscopic Methods In Organic Chemistry - CLaME. (n.d.).
  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.).
  • Spectroscopy | Organic chemistry | Science. (n.d.). Khan Academy.
  • Chemical compound - Spectroscopy, Organic, Analysis. (2026, February 10). Britannica.
  • Supplementary Information. (2024, April 9). The Royal Society of Chemistry.
  • 5-Chloro-2-methylbenzonitrile. (n.d.). NIST WebBook.
  • NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics.
  • Response to Reviewers. (n.d.).
  • Proton NMR Table. (n.d.). Michigan State University Chemistry.
  • Ultra Fast Analysis of Combination Cold Remedy Using LCMS-2020. (n.d.). Shimadzu.
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-(hydroxymethyl)benzonitrile

This guide provides a detailed protocol for the proper disposal of 5-Chloro-2-(hydroxymethyl)benzonitrile, a compound frequently utilized in complex organic synthesis within research and drug development settings. Adhere...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper disposal of 5-Chloro-2-(hydroxymethyl)benzonitrile, a compound frequently utilized in complex organic synthesis within research and drug development settings. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The protocols outlined herein are grounded in established chemical safety principles and are designed to be self-validating when executed by trained professionals.

Hazard Identification and Inherent Risks

A thorough understanding of the hazards associated with 5-Chloro-2-(hydroxymethyl)benzonitrile is fundamental to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related benzonitrile analogs, such as 5-chloro-2-hydroxy-3-methylbenzonitrile and 4-(hydroxymethyl)benzonitrile, provide a strong basis for a comprehensive risk assessment.[1][2]

The primary hazards are summarized below:

Hazard ClassificationCategoryGHS Hazard StatementSource(s)
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335/H336: May cause respiratory irritation or drowsiness or dizziness.[1][3]

Causality of Hazards: The toxicity of benzonitriles is often associated with their metabolic pathways, which can release cyanide in vivo. The chloro and hydroxymethyl functional groups can also influence the compound's reactivity and toxicological profile. Upon combustion or in the presence of strong acids, toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas can be generated.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the acute toxicity and irritant properties of 5-Chloro-2-(hydroxymethyl)benzonitrile, a stringent PPE protocol is mandatory.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5]

  • Eye Protection : Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[4]

  • Skin and Body Protection : A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing to prevent skin exposure.[4]

  • Respiratory Protection : All handling of this compound, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood.[6]

Waste Segregation and Container Management: Preventing Hazardous Reactions

Improper segregation of chemical waste is a primary cause of laboratory accidents. 5-Chloro-2-(hydroxymethyl)benzonitrile waste must be handled as hazardous chemical waste and segregated accordingly.

Key Segregation Principles:

  • Halogenated Organic Waste : This compound is a halogenated organic. It must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

  • Avoid Mixing : Crucially, do not mix nitrile-containing waste with acids. This can lead to a violent reaction and the release of highly toxic hydrogen cyanide gas.[7] Also, keep it separate from strong oxidizing agents.[8]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect pure compound, contaminated spatulas, weighing paper, and contaminated gloves in a designated solid waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate liquid waste container.

Container Specifications:

  • Material Compatibility : Use containers made of materials compatible with the waste. For most organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[6]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-Chloro-2-(hydroxymethyl)benzonitrile," and the approximate concentration and quantity. The date of first waste addition must also be recorded.[9]

  • Closure : Containers must have a tightly fitting cap and be kept closed at all times, except when adding waste.[6][9]

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of 5-Chloro-2-(hydroxymethyl)benzonitrile from the point of generation to its final removal from the laboratory.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility Waste Management A 1. Generation Point (e.g., reaction quench, purification) B 2. Segregate Waste (Solid vs. Liquid) (Halogenated Organic) A->B Identify waste type C 3. Select & Label Compatible Container B->C Follow segregation rules D 4. Transfer Waste (in fume hood) C->D E 5. Securely Close Container D->E F 6. Store in Satellite Accumulation Area (SAA) E->F Keep closed G 7. Transfer to Central Accumulation Area (CAA) F->G Scheduled transfer H 8. Licensed Disposal Service Pickup G->H Regulatory compliance

Caption: Disposal workflow for 5-Chloro-2-(hydroxymethyl)benzonitrile.

Protocol:

  • Generation and Initial Containment : At the point of generation (e.g., end of a reaction, purification column), immediately transfer the waste into a primary temporary container.

  • Segregation : In a chemical fume hood, carefully segregate the waste into the appropriate "Halogenated Organic" waste stream, separating solids from liquids.

  • Container Management : Ensure the designated waste container is properly labeled and compatible with the waste.

  • Waste Transfer : Transfer the waste into the labeled container, avoiding splashes or spills. Do not overfill containers; a good practice is to fill to no more than 80% capacity.

  • Secure and Store : Tightly cap the container and place it in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.

  • Removal : Once the container is full or has been in the SAA for the maximum allowed time (per institutional and regulatory guidelines), arrange for its transfer to your institution's Central Accumulation Area (CAA) for collection by a licensed hazardous waste disposal company.[10]

Emergency Procedures: Spill and Exposure

  • Spill :

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, use an appropriate chemical absorbent kit. Avoid creating dust from solid spills.

    • Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]

Regulatory Framework

In the United States, the disposal of hazardous waste generated in laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Academic and research institutions may operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides alternative requirements for managing laboratory hazardous waste.[10][13] It is incumbent upon all laboratory personnel to be familiar with both federal regulations and their specific institution's Laboratory Management Plan (LMP).[10][13]

Ultimately, the final disposal of 5-Chloro-2-(hydroxymethyl)benzonitrile must be conducted by a licensed and approved waste disposal contractor, typically via high-temperature incineration.[5]

References

  • 5-chloro-2-hydroxy-3-methylbenzonitrile — Chemical Substance Information. NextSDS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Safe Laboratory Hazardous Waste Disposal Tips. Environmental Marketing Services. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. [Link]

  • 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR. [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • Safety Data Sheet. BioMedica Diagnostics. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Disposal of Chemical Waste. University of St Andrews. [Link]

  • Chemical waste disposal. University of Gdansk. [Link]

  • 5-Chloro-2-hydroxybenzonitrile. PubChem. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • MSDS of 2-Hydroxy-5-nitrobenzonitrile. Capot Chemical. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Chloro-2-(hydroxymethyl)benzonitrile

This guide provides an essential operational framework for the safe handling of 5-Chloro-2-(hydroxymethyl)benzonitrile. As researchers and drug development professionals, our primary responsibility extends beyond achievi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an essential operational framework for the safe handling of 5-Chloro-2-(hydroxymethyl)benzonitrile. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This document moves beyond a simple checklist, delving into the causality behind each procedural step and grounding every recommendation in authoritative safety standards. The protocols described herein are designed as a self-validating system to protect you, your colleagues, and your research.

Foundational Safety: Hazard Identification and Control

5-Chloro-2-(hydroxymethyl)benzonitrile is a substituted aromatic nitrile. While specific toxicological data for this exact compound is limited, the known hazards of analogous chlorinated and benzonitrile compounds necessitate a cautious and rigorous approach. The primary risks involve irritation and potential toxicity through multiple exposure routes.

Hazard Profile Summary

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]May cause systemic toxic effects.
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]Redness, inflammation, and discomfort upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4]Pain, redness, and potential damage to eye tissue.
Hazardous Decomposition Combustion may produce toxic gases.Upon heating or in a fire, may release carbon oxides, hydrogen cyanide, and hydrogen chloride gas.[4]

Before any personal protective equipment (PPE) is selected, it is crucial to adhere to the Hierarchy of Controls , a framework mandated by the Occupational Safety and Health Administration (OSHA).[5] PPE is always the last line of defense.

  • Elimination/Substitution : Can a less hazardous chemical be used?

  • Engineering Controls : Are you using a certified chemical fume hood? This is the most critical control for minimizing inhalation exposure.[6]

  • Administrative Controls : Have you received documented training on the specific hazards and procedures for this chemical?

  • Personal Protective Equipment (PPE) : The focus of this guide, to be used in conjunction with all higher-level controls.

Mandatory PPE Protocol

The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] For handling 5-Chloro-2-(hydroxymethyl)benzonitrile, this must be upgraded as follows.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes. The choice of protection depends directly on the scale and nature of the operation.

  • Minimum Requirement (e.g., handling sealed containers): ANSI Z87-rated safety glasses with side shields are required.[7]

  • Standard Handling (e.g., weighing solids, preparing solutions): Chemical splash goggles are mandatory. Goggles provide a full seal around the eyes, offering superior protection against splashes, mists, and fine powders compared to safety glasses.[7]

  • High-Risk Operations (e.g., pouring large volumes, risk of energetic reaction): A face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes, but does not provide adequate protection for the eyes on its own.[7][8]

Hand Protection: A Critical Choice

Choosing the correct gloves is paramount, as dermal contact is a primary exposure route. Disposable nitrile gloves, common in laboratories, provide adequate protection for incidental contact but are not suitable for extended use with chlorinated organic compounds.[9][10]

Glove Selection Guide

Glove MaterialRecommended Use CaseKey Considerations
Nitrile (Disposable) Incidental Contact Only. (e.g., handling vials, accidental splashes).[10]Must be changed immediately upon any known contact. Nitrile gloves offer good splash resistance but can degrade with prolonged exposure to certain solvents.[9][11][12] Check for visible tears or punctures before use.[10]
Neoprene Extended Use. (e.g., synthesizing, purifying, or handling larger quantities).Offers better resistance to a broader range of chemicals, including some acids, bases, and alcohols, than nitrile or latex.[11]
Butyl Rubber / Viton® High-Hazard & Prolonged Immersion. (e.g., cleaning contaminated equipment, handling concentrated solutions).These materials offer superior resistance to chlorinated and aromatic solvents.[10][11] However, they are thicker, which may reduce dexterity, and are more costly.[10][11]

Operational Imperative: Never reuse disposable gloves.[10] After completing a task or upon any suspicion of contamination, remove gloves properly (see Section 4) and wash hands thoroughly.

Body Protection
  • Standard Use: A flame-resistant (FR) laboratory coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.

  • Splash Hazard: When handling quantities greater than a few hundred milliliters or when the procedure poses a significant splash risk, supplement the lab coat with a chemical-resistant apron made of rubber or PVC.

Respiratory Protection

All work with 5-Chloro-2-(hydroxymethyl)benzonitrile, especially when handling the solid powder or preparing solutions, must be performed inside a certified chemical fume hood .[6] This engineering control is your primary defense against inhalation. A respirator is generally not required if work is conducted properly within a fume hood. Respirator use is subject to stringent OSHA regulations (29 CFR 1910.134) and requires a formal risk assessment, medical clearance, and fit-testing.[13]

Operational Workflow and Disposal Plan

This section provides a step-by-step guide for a common laboratory task, integrating the PPE selection process.

Workflow: Weighing and Dissolving Solid Compound
  • Pre-Operation Safety Check: Confirm the chemical fume hood has a valid certification. Ensure an eyewash station and safety shower are accessible and unobstructed.[4][14]

  • Donning PPE: Before entering the designated work area, don your PPE in the following order:

    • Lab Coat

    • Chemical Splash Goggles

    • Appropriate Gloves (Neoprene recommended for this task)

  • Conducting the Work: Perform all manipulations at least 6 inches inside the fume hood sash.

  • Post-Operation (Doffing PPE): Remove PPE carefully to avoid cross-contamination.

    • Remove gloves first, peeling them off without touching the outer surface with your bare skin.

    • Remove lab coat.

    • Remove goggles.

  • Hygiene: Immediately wash hands thoroughly with soap and water.

PPE Selection Logic Diagram

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_details Specific Choices start Start: Task Involving 5-Chloro-2-(hydroxymethyl)benzonitrile assess_scale Assess Scale & Hazard (Solid/Liquid? Volume? Splash Risk?) start->assess_scale eye_face Eye/Face Protection assess_scale->eye_face Always hand Hand Protection assess_scale->hand Always body Body Protection (Lab Coat) assess_scale->body Always respiratory Respiratory Protection (Fume Hood) assess_scale->respiratory Always goggles Chemical Splash Goggles eye_face->goggles Standard Use face_shield Goggles + Face Shield eye_face->face_shield High Splash Risk nitrile Nitrile Gloves (Incidental Contact) hand->nitrile Low Risk / Splash Only neoprene Neoprene/Butyl Gloves (Extended Contact) hand->neoprene Standard / Extended Use apron Lab Coat + Apron body->apron High Splash Risk end_node Proceed with Task Using Selected PPE respiratory->end_node goggles->end_node face_shield->end_node nitrile->end_node neoprene->end_node apron->end_node

Caption: PPE selection workflow based on task-specific hazard assessment.

Emergency Protocols: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact:

    • Immediately proceed to the nearest eyewash station. Do not delay.[15]

    • Hold eyelids open and flush eyes with a gentle, continuous stream of tepid water for at least 15-20 minutes.[16][17] Ensure water flows from the inside corner of the eye outwards to avoid contaminating the other eye.[16]

    • Remove contact lenses while flushing, if possible.[15][17]

    • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[15][17]

  • Skin Contact:

    • Immediately go to the nearest safety shower or drench hose.[15]

    • Remove all contaminated clothing while under the shower.[15]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[15][16]

    • Wash the area with mild soap and water. Do not use neutralizing chemicals.[15]

    • Seek medical attention, especially if irritation or pain persists.[15]

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated, sealed hazardous waste container.

    • Clean the spill area as appropriate.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and follow your institution's emergency reporting procedures (e.g., call Environmental Health & Safety).[15][16]

Waste Disposal

All materials contaminated with 5-Chloro-2-(hydroxymethyl)benzonitrile must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and weighing papers must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a dedicated, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams.[8]

  • Disposal Method: Disposal must be handled by your institution's certified hazardous waste management program, typically via high-temperature incineration.[8][18] Never dispose of this chemical down the sanitary sewer.[19][20]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects both you and the integrity of your scientific work.

References

  • Chemical Emergencies, Exposures, and Spills.
  • Personal Protective Equipment Requirements for Laboratories.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information, National Library of Medicine. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Graphic Products.
  • 5-chloro-2-hydroxy-3-methylbenzonitrile — Chemical Substance Inform
  • Laboratories - Standards. Occupational Safety and Health Administration. [Link]

  • First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention.
  • OSHA Glove Selection Chart.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEET - 4-(Chloromethyl)benzonitrile. Fisher Scientific.
  • Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety (EHRS), University of Pennsylvania.
  • Chemical splash in the eye: First aid. Mayo Clinic. [Link]

  • Eye Injury: First Aid for Chemical Burns Inform
  • Nitrile Gloves Chemical Resistance Chart. Fisher Scientific.
  • Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • Glove Selection Guide. Office of Environment, Health & Safety, UC Berkeley.
  • SAFETY DATA SHEET - 3-Chloro-2-methylbenzonitrile. Thermo Fisher Scientific.
  • SAFETY D
  • Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Benchchem.
  • SAFETY DATA SHEET - 2-Chlorobenzonitrile. Fisher Scientific.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Safety Department.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

Sources

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